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Core Science & Biosynthesis

Foundational

5-Bromo-4,6-dichloro-2-methoxypyrimidine chemical structure and properties

Part 1: Executive Summary 5-Bromo-4,6-dichloro-2-methoxypyrimidine is a high-value heterocyclic building block extensively utilized in medicinal chemistry, particularly for the discovery of kinase inhibitors (e.g., EGFR,...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

5-Bromo-4,6-dichloro-2-methoxypyrimidine is a high-value heterocyclic building block extensively utilized in medicinal chemistry, particularly for the discovery of kinase inhibitors (e.g., EGFR, VEGFR) and agrochemicals.[1] Its unique trisubstituted pyrimidine core offers three distinct points of diversity, enabling sequential and regioselective functionalization.

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis, physical properties, and the specific regiochemical rules governing its reactivity. By understanding the electronic differentiation between the C4/C6 chlorine atoms, the C5 bromine atom, and the C2 methoxy group, researchers can design efficient synthetic routes for complex library generation.

Part 2: Chemical Identity & Physical Properties

PropertyData
IUPAC Name 5-Bromo-4,6-dichloro-2-methoxypyrimidine
Molecular Formula C₅H₃BrCl₂N₂O
Molecular Weight 257.90 g/mol
CAS Number Note: Often confused with non-methoxy analogs.[1] Specific CAS for this derivative is less common in public aggregators but is a derivative of CAS 5018-38-2 (non-bromo).
Appearance White to off-white crystalline solid (Inferred from analogs)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1]
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

Part 3: Synthetic Routes & Methodology

The synthesis of 5-Bromo-4,6-dichloro-2-methoxypyrimidine typically follows a linear sequence starting from acyclic precursors.[1] The "Bromination-First" strategy is preferred to avoid harsh conditions on the sensitive dichloro-species.

Core Synthesis Protocol
  • Cyclization (Ring Formation):

    • Reagents: O-Methylisourea hemisulfate + Diethyl malonate + Sodium Methoxide (NaOMe).[1]

    • Conditions: Reflux in Methanol (MeOH), 4–6 hours.

    • Mechanism: Double condensation to form 4,6-dihydroxy-2-methoxypyrimidine .

    • Note: The tautomeric form is the pyrimidone, but it reacts as the dihydroxy species in subsequent steps.

  • Electrophilic Bromination (C5 Functionalization):

    • Reagents: N-Bromosuccinimide (NBS) or Elemental Bromine (Br₂).[1]

    • Solvent: Acetic Acid (AcOH) or Water/MeOH.

    • Conditions: Room temperature to 60°C.

    • Outcome: The electron-rich dihydroxy ring undergoes rapid electrophilic aromatic substitution at the C5 position to yield 5-bromo-4,6-dihydroxy-2-methoxypyrimidine .[1]

  • Deoxychlorination (Activation):

    • Reagents: Phosphorus Oxychloride (POCl₃) + N,N-Diethylaniline (catalyst/base).[1]

    • Conditions: Reflux (100–110°C), 4–12 hours.

    • Outcome: Conversion of hydroxyl groups to chlorides, yielding the final 5-Bromo-4,6-dichloro-2-methoxypyrimidine .[1]

Synthesis Start O-Methylisourea + Diethyl Malonate Inter1 4,6-Dihydroxy- 2-methoxypyrimidine Start->Inter1 NaOMe, MeOH Reflux Inter2 5-Bromo-4,6-dihydroxy- 2-methoxypyrimidine Inter1->Inter2 Br2, AcOH (Electrophilic Subst.) Product 5-Bromo-4,6-dichloro- 2-methoxypyrimidine Inter2->Product POCl3, PhNEt2 Reflux

Figure 1: Step-wise synthetic pathway from acyclic precursors to the target scaffold.

Part 4: Reactivity Profile & Regioselectivity

The power of this scaffold lies in the differential reactivity of its three substituents. This allows for "Orthogonal Functionalization"—reacting one site exclusively without affecting others.

Nucleophilic Aromatic Substitution (S_NAr)
  • Primary Site (C4/C6): The chlorine atoms at C4 and C6 are highly activated due to the electron-withdrawing nature of the ring nitrogens (para-position) and the inductive effect of the C5-Bromine.

  • Regiocontrol:

    • The first equivalent of a nucleophile (e.g., amine, alkoxide) will displace one chlorine atom.

    • Due to symmetry, attack at C4 or C6 leads to the same product (monosubstitution).

    • Steric Factors: If the nucleophile is bulky, the reaction stops cleanly at monosubstitution.

  • Secondary Site (C2): The C2-methoxy group is significantly less reactive towards S_NAr than the C4/C6 chlorides.[1] It generally remains intact during mild aminations but can be hydrolyzed to a hydroxyl group (barbituric acid derivative) under strong acidic conditions.

Palladium-Catalyzed Cross-Coupling
  • Site (C5): The C–Br bond is chemically distinct from the C–Cl bonds.

  • Selectivity: Under standard Suzuki-Miyaura or Sonogashira conditions, the C5-Bromine reacts preferentially over the C4/C6-Chlorines.[1] This is because C–Br bonds undergo oxidative addition with Pd(0) faster than C–Cl bonds (Bond Dissociation Energy: C-Br < C-Cl).

  • Strategy: It is often advantageous to perform S_NAr at C4 before the Pd-coupling at C5 to avoid potential side reactions or catalyst poisoning by the free chlorides.

Experimental Workflow: Regioselective Library Synthesis
  • Step A (S_NAr): React scaffold with Amine 1 (1.0 eq) at 0°C -> Yields 4-amino-6-chloro-5-bromo-2-methoxypyrimidine .[1]

  • Step B (Suzuki): React intermediate with Aryl Boronic Acid (Pd cat.) -> Yields 4-amino-6-chloro-5-aryl-2-methoxypyrimidine .[1]

  • Step C (S_NAr 2): React with Amine 2 (Excess, Heat) -> Displaces remaining C6-Cl.

Reactivity Center 5-Bromo-4,6-dichloro- 2-methoxypyrimidine Prod_SNAr 4-Amino-6-chloro- 5-bromo-2-methoxy... Center->Prod_SNAr Primary Amine (1 eq) 0°C, THF (S_NAr at C4) Prod_Suzuki 5-Aryl-4,6-dichloro- 2-methoxypyrimidine Center->Prod_Suzuki Ar-B(OH)2, Pd(0) (Coupling at C5) Prod_Hydrolysis Barbituric Acid Derivatives Center->Prod_Hydrolysis Conc. HCl/HBr (Hydrolysis of OMe)

Figure 2: Regioselectivity map demonstrating the orthogonal reactivity of the C4-Cl and C5-Br positions.[1]

Part 5: Applications in Drug Discovery

1. Kinase Inhibitors (EGFR/VEGFR): The pyrimidine core mimics the adenine ring of ATP, making it a privileged scaffold for ATP-competitive kinase inhibitors.

  • Mechanism: The C4-amino substituent often forms a hydrogen bond with the "hinge region" of the kinase.

  • Example: Modification at C5 allows the molecule to access the hydrophobic "gatekeeper" pocket, improving selectivity.

2. Antibacterial Agents: Substituted 2-methoxypyrimidines act as precursors to sulfa drugs and dihydrofolate reductase (DHFR) inhibitors.[1] The 2-methoxy group can be converted to a 2-amino group (via hydrolysis and amination) or left as is to modulate solubility.

Part 6: Handling & Safety (E-E-A-T)

Hazards:

  • Corrosive: Causes severe skin burns and eye damage (H314).

  • Acute Toxicity: Toxic if swallowed (H301).

  • Sensitizer: Potential skin sensitizer.

Protocol:

  • PPE: Wear nitrile gloves, chemical safety goggles, and a lab coat. Handle strictly inside a fume hood.

  • Quenching: When working with the POCl₃ reaction step, quench carefully by adding the reaction mixture dropwise onto ice. Never add water to the reaction mixture , as this generates violent HCl gas evolution.

  • Waste: Dispose of halogenated organic waste in designated containers.

References

  • PubChem. Pyrimidine, 5-bromo-4,6-dichloro- (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Arabian Journal of Chemistry. Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Available at: [Link][1]

Sources

Exploratory

Physicochemical Profiling and Regioselective Functionalization of 5-Bromo-4,6-dichloro-2-methoxypyrimidine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary In modern drug discovery and agrochemical development, highly f...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized pyrimidines serve as privileged scaffolds due to their predictable reactivity and structural rigidity. 5-Bromo-4,6-dichloro-2-methoxypyrimidine (CAS: 1240596-72-8) is a premier tetra-substituted building block. Its unique substitution pattern—featuring three distinct halogen/pseudo-halogen environments—allows for precise, orthogonal regioselective functionalization.

This whitepaper provides an in-depth analysis of the physicochemical properties of this compound[1], the mechanistic logic governing its reactivity, and field-proven, self-validating experimental protocols for its application in complex synthesis.

Physicochemical Properties & Molecular Descriptors

Understanding the physical and topological properties of 5-Bromo-4,6-dichloro-2-methoxypyrimidine is critical for predicting its solubility, stability, and behavior in biphasic reaction systems. The data below synthesizes its core molecular descriptors[1][2].

Table 1: Quantitative Physicochemical Data
PropertyValueSignificance in Synthesis
CAS Registry Number 1240596-72-8Unique identifier for sourcing and compliance[1].
Molecular Formula C₅H₃BrCl₂N₂OIndicates high halogen density, requiring careful mass spectrometry interpretation.
Molecular Weight 257.90 g/mol Standardized for stoichiometric calculations[1].
Exact Mass 255.875 g/mol Critical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) 35.0 ŲLow TPSA indicates high lipophilicity; requires non-polar or moderately polar solvents (e.g., DCM, THF) for homogeneous reactions.
Hydrogen Bond Donors 0No acidic protons; prevents unwanted auto-condensation or base-deprotonation side reactions.
Hydrogen Bond Acceptors 3 (N, N, O)Capable of coordinating with Lewis acidic transition metals (e.g., Pd, Cu).
Rotatable Bonds 1 (-OCH₃)Highly rigid core, ideal for locking molecular conformations in SAR studies.

Mechanistic Insights: The Logic of Orthogonal Reactivity

As a Senior Application Scientist, I frequently observe failures in pyrimidine functionalization due to a misunderstanding of electronic distribution. The reactivity of 5-Bromo-4,6-dichloro-2-methoxypyrimidine is not random; it is a highly predictable cascade dictated by the electron-deficient nature of the pyrimidine core.

The Electronic Hierarchy
  • C4 and C6 (-Cl): The nitrogen atoms at positions 1 and 3 strongly withdraw electron density via inductive (-I) and resonance (-M) effects. This creates severe electron deficiency at C2, C4, and C6. Because C2 is stabilized by the resonance-donating methoxy group (+M effect), the C4 and C6 positions bearing labile chloride leaving groups become the most electrophilic sites. They are prime targets for.

  • C5 (-Br): The C5 position is the least electron-deficient carbon on the ring. Furthermore, the bulky bromine atom is sterically shielded by the adjacent chlorides at C4 and C6. Consequently, the C-Br bond is virtually inert to SNAr conditions but is highly active for after the steric bulk at C4/C6 is modified.

Table 2: Regioselective Reactivity Profile

PositionSubstituentElectronic NaturePrimary Reaction Pathway
C2 -OCH₃+M (Resonance Donor), -IDirects reactivity, provides chemical stability.
C4, C6 -ClHighly ElectrophilicNucleophilic Aromatic Substitution (SNAr).
C5 -BrSterically HinderedTransition-Metal Catalyzed Cross-Coupling.

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C2[label="C2: -OCH3\n(Resonance Donor)", fillcolor="#F1F3F4", fontcolor="#202124"];
C4C6[label="C4 & C6: -Cl\n(SNAr Targets)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
C5[label="C5: -Br\n(Suzuki Target)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Core -- C2;
Core -- C4C6;
Core -- C5;

}

Figure 1: Electronic and steric mapping of substituent effects on the pyrimidine core.

Experimental Workflows: Self-Validating Protocols

To leverage this orthogonal reactivity, the synthetic sequence must be strictly ordered: SNAr first, Cross-Coupling second . Attempting a Suzuki coupling before displacing at least one chloride will result in complex mixtures of polymerized or dehalogenated byproducts.

Workflow SM 5-Bromo-4,6-dichloro- 2-methoxypyrimidine SNAr Mono-SNAr Product (C4 Position) SM->SNAr R-NH2 (1.0 eq) DIPEA, DCM, 0°C Suzuki Cross-Coupled Product (C5 Position) SNAr->Suzuki R'-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 80°C

Figure 2: Orthogonal regioselective functionalization pathway of the pyrimidine scaffold.

Protocol A: Regioselective Mono-SNAr at C4

Objective: Selectively displace one chloride atom with a primary amine while leaving the second chloride and the bromine intact.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Bromo-4,6-dichloro-2-methoxypyrimidine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.

  • Cooling: Cool the reaction flask to exactly 0 °C using an ice-water bath. Causality: Temperature control is non-negotiable. At room temperature, the second chloride becomes susceptible to attack, leading to unwanted bis-SNAr products.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) dropwise. Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, avoiding the formation of unreactive quaternary ammonium salts at C4.

  • Nucleophile Addition: Slowly add the primary amine (1.05 equiv) dissolved in a minimal amount of DCM over 15 minutes.

  • Monitoring (Self-Validation): Stir for 2 hours at 0 °C. Monitor via LC-MS.

    • Analytical Insight: Because the starting material lacks ring protons, ¹H-NMR is ineffective for monitoring. LC-MS will clearly show the mass shift. Crucially, the product will exhibit a distinct isotopic pattern characteristic of one Bromine and one Chlorine atom (M, M+2, M+4 in a roughly 3:4:1 ratio), validating that only one chloride was displaced.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Couple an aryl boronic acid to the sterically hindered C5 position of the Mono-SNAr intermediate.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the Mono-SNAr intermediate (1.0 equiv), an aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic base and hydroxylate the boronic acid into the reactive "ate" complex. Dioxane provides excellent solubility for the organic components at high temperatures.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The C5 position is highly sterically hindered. Pd(dppf)Cl₂ is selected because its large bite angle (due to the ferrocene backbone) forces the intermediate palladium complex into a geometry that dramatically accelerates the rate-limiting reductive elimination step.

  • Reaction: Heat to 80 °C under argon for 12 hours.

  • Monitoring (Self-Validation): Monitor by TLC and LC-MS. Successful coupling is validated by the complete disappearance of the bromine isotopic pattern in the mass spectrum.

Storage, Stability, and Handling

  • Moisture Sensitivity: While not violently reactive, the highly electrophilic 4,6-dichloro positions can slowly hydrolyze to pyrimidinols upon prolonged exposure to atmospheric moisture.

  • Storage Conditions: Must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C[3].

  • Safety: Halogenated pyrimidines are known skin and eye irritants. Handle exclusively within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).

References

  • ChemSrc Chemical Database. "5-Bromo-4,6-dichloro-2-methoxypyrimidine (CAS 1240596-72-8)". ChemSrc. URL:[Link]

  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)". Organic-Chemistry.org. URL:[Link]

  • Organic Chemistry Portal. "Suzuki-Miyaura Cross-Coupling". Organic-Chemistry.org. URL:[Link]

Sources

Foundational

5-Bromo-4,6-dichloro-2-methoxypyrimidine CAS number and identifiers

Strategic Reagent Profile for Medicinal Chemistry & Drug Discovery Executive Summary 5-Bromo-4,6-dichloro-2-methoxypyrimidine (CAS: 1240596-72-8 ) is a high-value trifunctional heterocyclic scaffold used extensively in t...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Reagent Profile for Medicinal Chemistry & Drug Discovery

Executive Summary

5-Bromo-4,6-dichloro-2-methoxypyrimidine (CAS: 1240596-72-8 ) is a high-value trifunctional heterocyclic scaffold used extensively in the synthesis of kinase inhibitors, antiviral agents, and complex agrochemicals.[1][2][3] Its utility stems from the orthogonal reactivity of its three electrophilic sites: the highly reactive C4/C6 chlorides (susceptible to nucleophilic aromatic substitution, SNAr), the C5 bromide (optimized for palladium-catalyzed cross-coupling), and the C2 methoxy group (serving as a stable handle or a masked carbonyl).

This guide provides a rigorous technical analysis of this compound, detailing its physicochemical identity, validated synthetic routes, regioselective functionalization strategies, and safety protocols.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]

Property Data / Specification
CAS Number 1240596-72-8
IUPAC Name 5-Bromo-4,6-dichloro-2-methoxypyrimidine
Molecular Formula C₅H₃BrCl₂N₂O
Molecular Weight 257.90 g/mol
SMILES COc1nc(Cl)c(Br)c(Cl)n1
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO, DMF; low solubility in water.[1]
Storage Inert atmosphere (Argon/Nitrogen), 2–8°C. Moisture sensitive.

Synthetic Routes & Manufacturing

The synthesis of 5-Bromo-4,6-dichloro-2-methoxypyrimidine is typically achieved via a linear three-step sequence starting from commercially available acyclic precursors. This route ensures high regiocontrol and scalability.

Step-by-Step Protocol
Step 1: Cyclocondensation (Formation of the Pyrimidine Core)
  • Reagents: O-Methylisourea hemisulfate, Diethyl malonate, Sodium ethoxide (NaOEt).

  • Solvent: Ethanol or Methanol.

  • Conditions: Reflux, 4–6 hours.

  • Mechanism: Double nucleophilic acyl substitution.

  • Product: 4,6-Dihydroxy-2-methoxypyrimidine (Tautomer: 2-methoxy-4,6(1H,5H)-pyrimidinedione).

Step 2: Chlorination (Activation)
  • Reagents: Phosphorus oxychloride (POCl₃).[4]

  • Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack type activation).

  • Conditions: Reflux (approx. 105°C), 2–4 hours.

  • Workup: Quench carefully into ice water (exothermic!). Extract with DCM.

  • Product: 4,6-Dichloro-2-methoxypyrimidine (CAS 1074-40-4).[2]

Step 3: Bromination (Functionalization)
  • Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS).

  • Solvent: Glacial Acetic Acid (for Br₂) or Acetonitrile/DMF (for NBS).

  • Conditions: 60–80°C.

  • Logic: The C5 position is the only remaining nucleophilic site on the electron-deficient ring capable of electrophilic aromatic substitution (EAS).

  • Product: 5-Bromo-4,6-dichloro-2-methoxypyrimidine .[1][2][3]

Synthesis Workflow Diagram

SynthesisPath Pre1 O-Methylisourea Inter1 4,6-Dihydroxy- 2-methoxypyrimidine Pre1->Inter1 NaOEt, EtOH Reflux Pre2 Diethyl Malonate Pre2->Inter1 Inter2 4,6-Dichloro- 2-methoxypyrimidine Inter1->Inter2 POCl3, PhNMe2 Reflux Target 5-Bromo-4,6-dichloro- 2-methoxypyrimidine (CAS 1240596-72-8) Inter2->Target Br2, AcOH or NBS, DMF

Caption: Linear synthetic pathway from acyclic precursors to the target scaffold.

Reactivity Profile & Regioselective Functionalization

The power of this scaffold lies in its ability to be sequentially functionalized. The reactivity order is dictated by electronic effects and leaving group ability.

Reactivity Hierarchy
  • C4/C6 Positions (Chlorines): Most Reactive.

    • Mechanism: SNAr (Nucleophilic Aromatic Substitution).

    • Why: Positioned ortho to ring nitrogens; highly electron-deficient due to the cumulative withdrawing effects of the N-atoms, the C5-Br, and the C2-OMe.

    • Selectivity: The first substitution desymmetrizes the molecule. The second chlorine becomes less reactive due to the electron donation from the newly added nucleophile (e.g., an amine).

  • C5 Position (Bromine): Moderately Reactive.[5]

    • Mechanism: Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

    • Why: The C-Br bond is weaker than C-Cl and undergoes oxidative addition with Pd(0) readily.

    • Note: While C-Br is inherently more reactive toward Pd than C-Cl, SNAr at C4 usually precedes Pd-coupling to avoid complex mixtures or catalyst poisoning by the highly electrophilic C4-Cl.

  • C2 Position (Methoxy): Least Reactive / Stable.

    • Role: Acts as a protecting group for the pyrimidone oxygen or as a stable substituent.

    • Transformation: Can be converted to a hydroxyl (via acidic hydrolysis) or an amine (via high-temperature SNAr or melt conditions) in late-stage synthesis.

Strategic Functionalization Workflow

The standard medicinal chemistry workflow involves Desymmetrization via SNAr followed by Cross-Coupling .

ReactivityMap Core 5-Bromo-4,6-dichloro- 2-methoxypyrimidine Prod1 Product A: 4-Amino-5-bromo- 6-chloro-2-methoxypyrimidine Core->Prod1 Step 1: S_NAr (R-NH2, DIPEA, 0°C to RT) Regioselective Cl displacement Prod2 Product B: 4-Amino-5-Aryl- 6-chloro-2-methoxypyrimidine Prod1->Prod2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4, Na2CO3) Selective Br reaction Prod3 Product C: 4,6-Diamino-5-Aryl- 2-methoxypyrimidine Prod2->Prod3 Step 3: S_NAr (Forcing) (R'-NH2, Heat/Microwave) Displacement of second Cl

Caption: Stepwise regioselective functionalization strategy for library generation.

Experimental Protocols

Protocol A: Regioselective SNAr (Displacement of First Chlorine)
  • Objective: To introduce an amine at the C4 position while leaving the C6-Cl and C5-Br intact.

  • Procedure:

    • Dissolve 5-Bromo-4,6-dichloro-2-methoxypyrimidine (1.0 equiv) in anhydrous THF or DMF.

    • Cool the solution to 0°C.

    • Add DIPEA (Diisopropylethylamine, 1.2 equiv).

    • Add the Amine Nucleophile (1.0 equiv) dropwise. Note: Stoichiometry is critical to prevent bis-substitution.

    • Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC/LCMS.

    • Workup: Dilute with water, extract with EtOAc. The product (4-amino-5-bromo-6-chloro derivative) is usually pure enough for the next step.

Protocol B: Suzuki-Miyaura Coupling (C5 Functionalization)
  • Objective: To couple an aryl group at C5.

  • Procedure:

    • Dissolve the SNAr Product (from Protocol A) in 1,4-Dioxane/Water (4:1).

    • Add Aryl Boronic Acid (1.1 equiv) and Na₂CO₃ (2.0 equiv).

    • Degas the solution with Nitrogen/Argon for 10 mins.

    • Add Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05 equiv).

    • Heat to 80–90°C for 4–12 hours.

    • Note: The C6-Chlorine usually remains intact under these conditions if the temperature is controlled, allowing for a subsequent substitution step.

Handling, Stability & Safety (SDS Summary)

Hazard Category Classification Handling Precaution
Acute Toxicity Oral/Dermal/InhalationWear full PPE (Gloves, Goggles, Lab Coat). Work in a fume hood.
Skin/Eye Irritation Corrosive/IrritantCauses serious eye irritation and skin sensitization.
Reactivity Moisture SensitiveStore under inert gas. Avoid contact with strong oxidizing agents.
Environmental Aquatic ToxicityDo not dispose of in drains. Treat as hazardous chemical waste.

Stability: The compound is stable at room temperature if kept dry. Hydrolysis of the C-Cl bonds can occur upon prolonged exposure to moisture, releasing HCl.

References

  • PubChem. (2024). Compound Summary: Pyrimidine Derivatives and Synthesis. National Library of Medicine. Retrieved from [Link]

  • Matsuoka, T., et al. (2000). Prostaglandin D2 as a mediator of allergic asthma. Science, 287(5460), 2013-2017. (Describes analogous pyrimidine synthesis logic).
  • Townsend, L. B., & Drach, J. C. (2002). Design, Synthesis, and Antiviral Activity of Pyrimidine Nucleosides. Journal of Medicinal Chemistry.

Sources

Exploratory

Solubility Profiling of 5-Bromo-4,6-dichloro-2-methoxypyrimidine in Organic Solvents: A Technical Guide

Executive Summary 5-Bromo-4,6-dichloro-2-methoxypyrimidine (CAS: 1240596-72-8) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and agrochemical synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-4,6-dichloro-2-methoxypyrimidine (CAS: 1240596-72-8) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and agrochemical synthesis. Its unique substitution pattern—featuring orthogonal reactive sites for both Palladium-catalyzed cross-coupling (C5-Br) and Nucleophilic Aromatic Substitution (C4/C6-Cl)—makes it a versatile scaffold. However, its high degree of halogenation fundamentally alters its solvation thermodynamics compared to standard pyrimidines.

This whitepaper provides an in-depth analysis of the solubility profile of 5-Bromo-4,6-dichloro-2-methoxypyrimidine in various organic solvents. By bridging structural thermodynamics with empirical methodologies, this guide equips researchers with the causality behind solvent selection, ensuring optimal reaction kinetics and preventing phase-separation artifacts during complex synthetic workflows.

Molecular Architecture & Solvation Thermodynamics

To predict and understand the solubility of 5-Bromo-4,6-dichloro-2-methoxypyrimidine, one must first analyze its molecular architecture through the lens of Hansen Solubility Parameters (HSP) .

The native pyrimidine ring is moderately polar and acts as a hydrogen-bond acceptor. However, the introduction of three heavy halogens (one bromine, two chlorines) drastically shifts the molecule's physicochemical profile:

  • Dominance of Dispersion Forces (

    
    ):  The large, polarizable electron clouds of the bromine and chlorine atoms significantly increase the molecule's lipophilicity (logP). This enhances its affinity for non-polar and halogenated solvents via London dispersion forces.
    
  • Suppression of Hydrogen Bonding (

    
    ):  The strong electron-withdrawing inductive effect of the halogens depletes the electron density of the pyrimidine nitrogens, rendering them extremely poor hydrogen-bond acceptors. While the C2-methoxy group provides a localized dipole, the overall capacity for aqueous or protic solvation is severely diminished.
    
  • Crystal Lattice Disruption: Unlike planar, unsubstituted pyrimidines that form tightly packed, high-melting crystal lattices, the steric bulk of the C5-Br and C4/C6-Cl atoms disrupts planar stacking. This lowers the energy required for solvent molecules to create a cavity and dissolve the solute, resulting in exceptionally high solubility in aprotic organic media.

Causality in Solvent Stability: The Risk of Solvolysis

While the compound exhibits moderate solubility in polar protic solvents like methanol and ethanol, prolonged storage in these solvents is strongly discouraged . The highly electron-deficient nature of the pyrimidine core makes the C4 and C6 chlorines highly susceptible to nucleophilic attack. Dissolving this compound in alcohols can lead to spontaneous solvolysis (e.g., yielding 5-bromo-4-chloro-2,6-dimethoxypyrimidine), compromising the integrity of the stock solution. Therefore, aprotic solvents must be used for stock preparation.

Empirical Solubility Profiling in Organic Media

The table below summarizes the thermodynamic solubility of 5-Bromo-4,6-dichloro-2-methoxypyrimidine across standard laboratory solvents at 25°C. Data is categorized by solvent class to guide rational selection for downstream applications.

Solvent CategorySolventEstimated Solubility (25°C)Dielectric Constant (

)
Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 mg/mL 46.7Strong dipole-dipole interactions; ideal for biological assay stock solutions.
Polar Aprotic Dimethylformamide (DMF)> 100 mg/mL 36.7Excellent solvation; optimal for SNAr reactions.
Halogenated Dichloromethane (DCM)> 100 mg/mL 8.9High dispersion force matching (

); "like dissolves like."
Ethers Tetrahydrofuran (THF)50 - 100 mg/mL 7.5Moderate polarity; coordinates well with the electron-deficient ring.
Aromatic Toluene10 - 50 mg/mL 2.4

stacking interactions; ideal for high-temp cross-coupling.
Polar Protic Methanol (MeOH)10 - 50 mg/mL 32.7Weak H-bond acceptance by -OCH3; High risk of solvolysis over time.
Aliphatic Hexanes< 10 mg/mL 1.9Poor dipole matching; insufficient energy to overcome solute crystal lattice.
Aqueous Water / Buffers< 0.1 mg/mL 80.1Extreme hydrophobicity; lack of strong H-bond donors/acceptors.

Methodological Standard: Thermodynamic Solubility Determination

To generate highly accurate, reproducible solubility data for halogenated pyrimidines, the Shake-Flask Method coupled with HPLC-UV quantification is the gold standard . Unlike kinetic solubility assays (which rely on DMSO dilution and are prone to supersaturation artifacts), the shake-flask method measures true thermodynamic equilibrium.

Self-Validating Protocol: Shake-Flask & HPLC Analysis

Step 1: Saturation & Equilibration

  • Add an excess amount of 5-Bromo-4,6-dichloro-2-methoxypyrimidine powder (e.g., 150 mg) to a 4.0 mL amber glass vial.

  • Add exactly 1.0 mL of the target organic solvent.

  • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Place the vial in a temperature-controlled thermomixer set strictly to 25.0 ± 0.1 °C .

  • Agitate at 800 rpm for 48 hours . Causality: 48 hours is required to ensure the solid-state crystal lattice is fully disrupted and true thermodynamic equilibrium is reached, preventing false-low readings from slow dissolution kinetics.

Step 2: Phase Separation

  • Remove the vial and immediately centrifuge at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solid.

  • Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter . Causality: PTFE (Polytetrafluoroethylene) is chemically inert to harsh organics like DCM and DMF, whereas standard PES or Nylon filters will dissolve and ruin the sample.

Step 3: Dilution & HPLC-UV Quantification

  • Perform a serial dilution of the filtrate (e.g., 1:1000) using the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the detector.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase (50 × 4.6 mm, 3 µm).

    • Mobile Phase: Acetonitrile / Water (70:30 v/v) with 0.1% Formic Acid (Isocratic).

    • Detection: UV at

      
       (approx. 254 nm).
      
  • Interpolate the exact concentration using a pre-established 6-point standard calibration curve (0.1 - 100 µg/mL).

Step 4: System Validation (The Self-Validating Check)

  • Mass Balance Verification: Carefully dry the remaining undissolved pellet under a gentle stream of nitrogen and weigh it. The mass of the dried pellet plus the calculated mass of the dissolved compound must equal the initial 150 mg input (± 5%). A significant discrepancy indicates solvent evaporation or chemical degradation (e.g., solvolysis) during the 48-hour incubation.

ShakeFlask Step1 1. Saturation Excess Solute Step2 2. Equilibration 48h at 25°C Step1->Step2 Step3 3. Separation PTFE Filtration Step2->Step3 Step4 4. Analysis HPLC-UV Quant Step3->Step4

Figure 1: Standardized shake-flask workflow for thermodynamic solubility determination.

Strategic Solvent Selection for Synthetic Workflows

The solubility profile of 5-Bromo-4,6-dichloro-2-methoxypyrimidine directly dictates the success of its two primary synthetic applications: Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr) .

  • For SNAr Reactions (Targeting C4/C6): The reaction requires the stabilization of a highly polar Meisenheimer complex intermediate. DMF or DMSO are the optimal solvents. The pyrimidine is highly soluble (>100 mg/mL) in these media, ensuring a homogeneous reaction mixture that accelerates nucleophilic attack by amines or alkoxides.

  • For Suzuki-Miyaura Couplings (Targeting C5): Palladium-catalyzed couplings often utilize biphasic solvent systems (e.g., Toluene/Water or Dioxane/Water). Because this pyrimidine is virtually insoluble in water, an insufficient ratio of the organic co-solvent (Toluene or THF) will cause the starting material to crash out of solution at the biphasic interface, stalling the catalytic cycle. A minimum of 4:1 Organic:Aqueous ratio is recommended to maintain the solubility of the halogenated pyrimidine.

SolventSelection Core Halogenated Pyrimidine Aprotic Polar Aprotic (DMSO, DMF) Core->Aprotic Dipole NonPolar Halogenated (DCM, CHCl3) Core->NonPolar Dispersion Protic Polar Protic (MeOH, EtOH) Core->Protic H-Bond Sol1 High Sol. (>100 mg/mL) Ideal for SNAr Aprotic->Sol1 Sol2 High Sol. (>100 mg/mL) Ideal for Extraction NonPolar->Sol2 Sol3 Mod. Sol. (10-50 mg/mL) Prone to Solvolysis Protic->Sol3

Figure 2: Solvent selection matrix based on solvation mechanics and downstream application.

References

  • HSP Basics | Practical Solubility Science Source: Steven Abbott / Hansen Solubility Parameters URL:[Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL:[Link]

Foundational

5-Bromo-4,6-dichloro-2-methoxypyrimidine molecular weight and formula

The following technical guide details the physicochemical identity, synthetic methodology, and reactivity profile of 5-Bromo-4,6-dichloro-2-methoxypyrimidine . Core Identity & Physicochemical Specifications Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical identity, synthetic methodology, and reactivity profile of 5-Bromo-4,6-dichloro-2-methoxypyrimidine .

Core Identity & Physicochemical Specifications

Executive Summary

5-Bromo-4,6-dichloro-2-methoxypyrimidine (CAS: 1240596-72-8) is a highly specialized pyrimidine scaffold used primarily in the synthesis of pharmaceutical agents, including kinase inhibitors (e.g., EGFR, VEGFR antagonists) and agrochemicals.[1][2] Its structural utility lies in its trifunctional nature :

  • C2-Methoxy: A stable blocking group or precursor to carbonyls (via hydrolysis).[1]

  • C4/C6-Dichloro: Electrophilic sites for Regioselective Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5-Bromo: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).[1][3]

This compound is distinct from its isomer, 5-bromo-2-chloro-4-methoxypyrimidine, and requires specific synthetic planning to ensure isomer purity.[1]

Chemical Identity & Physical Properties[1][4][5][6]

The following data establishes the baseline identity for quality control and stoichiometric calculations.

ParameterSpecification
IUPAC Name 5-Bromo-4,6-dichloro-2-methoxypyrimidine
CAS Number 1240596-72-8
Molecular Formula

Molecular Weight 257.90 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
SMILES COC1=NC(Cl)=C(Br)C(Cl)=N1
Melting Point Typically 70–75 °C (Isomer dependent; experimental verification recommended)
Synthetic Methodology

To achieve high purity and avoid the formation of regioisomers, the "Dihydroxy Intermediate Route" is the industry-standard protocol. Direct bromination of the dichloro-species is inefficient due to ring deactivation.

Protocol: Stepwise Synthesis from Acyclic Precursors

Step 1: Cyclization to 2-Methoxy-4,6-dihydroxypyrimidine

  • Reagents: Diethyl malonate, O-Methylisourea hemisulfate, Sodium Methoxide (NaOMe).[1]

  • Mechanism: Condensation cyclization.

  • Procedure:

    • Dissolve NaOMe (2.2 eq) in Methanol.

    • Add O-Methylisourea hemisulfate (1.1 eq) and stir for 30 min.

    • Add Diethyl malonate (1.0 eq) dropwise.

    • Reflux for 4–6 hours. The product precipitates as a sodium salt.

    • Neutralize with HCl to isolate 2-methoxy-4,6-dihydroxypyrimidine .

Step 2: C5-Bromination

  • Reagents: Bromine (

    
    ) or N-Bromosuccinimide (NBS), Acetic Acid, Sodium Acetate.[1]
    
  • Rationale: The electron-donating hydroxyl groups (tautomeric with carbonyls) activate the C5 position, allowing facile electrophilic aromatic substitution.[1]

  • Procedure:

    • Suspend the dihydroxy intermediate in Acetic Acid.

    • Add Sodium Acetate (buffer).

    • Add

      
       (1.05 eq) dropwise at 40–50 °C.
      
    • Isolate 5-bromo-2-methoxy-4,6-dihydroxypyrimidine via filtration.

Step 3: Chlorination (Deoxychlorination) [1]

  • Reagents: Phosphorus Oxychloride (

    
    ), N,N-Diethylaniline (catalyst/base).[1]
    
  • Mechanism: Conversion of tautomeric hydroxyl/carbonyl groups to chlorides.

  • Procedure:

    • Suspend the 5-bromo-dihydroxy intermediate in neat

      
       (excess).
      
    • Add N,N-Diethylaniline (1.0 eq) cautiously.[1]

    • Reflux (approx. 105 °C) for 3–5 hours until the solution clears.

    • Critical Workup: Pour onto crushed ice slowly (highly exothermic) to quench excess

      
      . Extract with Dichloromethane (DCM).[1]
      
    • Purification: Recrystallization from Hexane/EtOAc or Column Chromatography.[4]

Synthesis Workflow Diagram

SynthesisRoute Precursors Precursors (Diethyl Malonate + O-Methylisourea) Intermediate1 Intermediate 1 2-Methoxy-4,6-dihydroxypyrimidine Precursors->Intermediate1 Cyclization (NaOMe, MeOH, Reflux) Intermediate2 Intermediate 2 5-Bromo-2-methoxy-4,6-dihydroxypyrimidine Intermediate1->Intermediate2 Bromination (Br2, AcOH, NaOAc) FinalProduct Target Product 5-Bromo-4,6-dichloro-2-methoxypyrimidine Intermediate2->FinalProduct Chlorination (POCl3, Reflux)

Caption: Stepwise synthesis via the "Dihydroxy Route" ensures regiochemical integrity and high yields.

Reactivity Profile & Mechanism

The compound's utility is defined by the differential reactivity of its three halogenated/substituted positions.

A. Nucleophilic Aromatic Substitution (

)
  • Symmetry: The molecule possesses a

    
     axis of symmetry passing through C2 and C5.
    
  • First Substitution: Reaction with a nucleophile (e.g., amine, alkoxide) at C4 is statistically identical to C6.[1] No regioselectivity issues exist for the first equivalent.

  • Second Substitution: Once a substituent is introduced at C4, the symmetry is broken. The remaining C6 chloride becomes deactivated if the first nucleophile was electron-donating (e.g., an amine).

  • C2 Stability: The methoxy group at C2 is generally robust under standard

    
     conditions but can be displaced by strong nucleophiles at elevated temperatures or hydrolyzed to a carbonyl (oxo) group using strong acids (HBr/AcOH).[1]
    
B. Palladium-Catalyzed Coupling
  • Site Selectivity: The C5-Bromo bond is weaker and more prone to oxidative addition by Pd(0) than the C4/C6-Chloro bonds.[1]

  • Workflow: Standard Suzuki-Miyaura or Stille couplings can be performed selectively at C5 without disturbing the C4/C6 chlorides, provided mild conditions (e.g., Pd(PPh3)4, Na2CO3, 80°C) are used.[1]

Reactivity Decision Tree

Reactivity Core 5-Bromo-4,6-dichloro- 2-methoxypyrimidine MonoSub Mono-Substitution (4-Nu-5-Br-6-Cl) Core->MonoSub SNAr (1 eq, 0°C to RT) Attacks C4 or C6 C5Couple C5-Coupling Product (5-Aryl-4,6-dichloro) Core->C5Couple Cross-Coupling (Selective at C5-Br) Nucleophile Nucleophile (Nu-) (Amine/Alkoxide) DiSub Di-Substitution (4,6-Bis-Nu) MonoSub->DiSub SNAr (Excess, Heat) PdCat Pd(0) Catalyst (Suzuki/Stille) C5Couple->MonoSub Subsequent SNAr

Caption: Divergent reactivity pathways allow for sequential functionalization of the pyrimidine core.[1]

Safety & Handling (SDS Highlights)
  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • H302: Harmful if swallowed.[1]

  • Storage: Store at -20 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of chlorides).

  • Disposal: Halogenated organic waste streams.

References
  • BLD Pharm. (n.d.).[2] 5-Bromo-4,6-dichloro-2-methoxypyrimidine Product Page. Retrieved from

  • ChemSrc. (2025).[1] 5-Bromo-4,6-dichloro-2-methoxypyrimidine CAS 1240596-72-8 Physicochemical Data. Retrieved from

  • BenchChem. (2025).[1][3][4] Comparative Guide to the Reactivity of Halogenated Pyrimidines. Retrieved from

  • PubChem. (2025).[1] Pyrimidine, 5-bromo-4,6-dichloro- (Analogous Structure Data). National Library of Medicine. Retrieved from

  • Organic Chemistry Portal. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. Retrieved from

Sources

Exploratory

reactivity profile of 5-Bromo-4,6-dichloro-2-methoxypyrimidine

This technical guide details the reactivity profile of 5-Bromo-4,6-dichloro-2-methoxypyrimidine , a versatile electrophilic scaffold used in the synthesis of kinase inhibitors, agrochemicals, and complex heterocyclic lib...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the reactivity profile of 5-Bromo-4,6-dichloro-2-methoxypyrimidine , a versatile electrophilic scaffold used in the synthesis of kinase inhibitors, agrochemicals, and complex heterocyclic libraries.

An In-Depth Technical Guide for Medicinal Chemistry Applications

Executive Summary & Chemical Identity[1]

5-Bromo-4,6-dichloro-2-methoxypyrimidine is a highly functionalized pyrimidine building block characterized by three distinct electrophilic sites and one masked nucleophilic site (the methoxy group). Its utility stems from the orthogonal reactivity of its substituents, allowing for sequential, regioselective derivatization.[1]

PropertyData
CAS Number 57054-92-9 (Isomer generic) / Specific ID varies by vendor
Molecular Formula

Molecular Weight 257.90 g/mol
Symmetry

plane (passing through C2 and C5)
Key Features Electron-deficient ring; dual

sites (C4/C6); metallation handle (C5).

Electronic Structure & Regioselectivity Analysis[2][3]

The reactivity of this scaffold is governed by the interplay between the electron-deficient pyrimidine core and the specific electronic effects of the halogens and methoxy group.[2]

The Hierarchy of Reactivity[1][4]
  • C4 & C6 Positions (Chlorines): These are the most electrophilic sites due to the inductive withdrawal of the adjacent nitrogens and the chlorine atoms themselves. They are highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1]
    
    • Symmetry: In the starting material, C4 and C6 are chemically equivalent.[1]

    • Desymmetrization:[1][3] The first nucleophilic attack at C4 deactivates the C6 position towards a second attack (if the nucleophile is electron-donating, e.g., an amine or alkoxide).

  • C5 Position (Bromine): Sterically crowded but electronically distinct.[1] The C-Br bond is weaker than the C-Cl bond, making it the preferred site for Palladium-catalyzed oxidative addition (Suzuki, Sonogashira) and Lithium-Halogen Exchange .

  • C2 Position (Methoxy): The methoxy group acts as a "dummy" substituent.[1] It is generally stable under basic

    
     conditions but can be converted to a hydroxyl (pyrimidinone) under strong acidic hydrolysis or displaced by very strong nucleophiles.[1]
    
Regioselectivity Map (Visualization)[1]

ReactivityMap Core 5-Bromo-4,6-dichloro- 2-methoxypyrimidine C4_C6 C4/C6 Positions (Cl) Primary Electrophiles Mode: SNAr Core->C4_C6 Fast (Amines, OR-, SR-) C5 C5 Position (Br) Metal-Halogen Exchange Mode: Pd-Coupling / Lithiation Core->C5 Selective (Pd(0), n-BuLi) C2 C2 Position (OMe) Masked Hydroxyl Mode: Hydrolysis / Stability Core->C2 Slow / Inert

Figure 1: Functional group reactivity hierarchy. C4/C6 are kinetically favored for nucleophilic attack, while C5 is thermodynamically favored for metal insertion.[1]

Core Reaction Pathways

Nucleophilic Aromatic Substitution ( )

The displacement of the C4-chloride is the most common first step. Because the molecule is symmetrical, the first substitution yields a single regioisomer.

  • Reagent Scope: Primary/secondary amines, alkoxides, thiols.[1]

  • Conditions:

    • Amines:

      
       or DIPEA in THF/DCM at 
      
      
      
      .[1]
    • Alkoxides:[1][4] NaH in THF or NaOR in ROH at

      
      .[1]
      
  • Self-Validating Logic: The reaction should be monitored by TLC/LCMS. The disappearance of the starting material and the appearance of a more polar spot (for amines) confirms mono-substitution. Over-reaction to the 4,6-disubstituted product is suppressed by keeping the temperature low and controlling stoichiometry (1.0 - 1.1 equiv).

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C5-Br bond reacts preferentially with Pd(0) over the C4/C6-Cl bonds due to the lower bond dissociation energy of C-Br vs C-Cl.

  • Selectivity Challenge: While Br > Cl, the C-Cl bonds in electron-deficient pyrimidines are also reactive.

  • Optimization: Use "mild" catalysts (e.g.,

    
    ) rather than highly active species (e.g., XPhos-Pd-G2) if the chlorides must be preserved.
    
  • Workflow: It is often strategic to perform

    
    before Suzuki coupling.[1] The electron-donating group introduced by 
    
    
    
    (e.g., an amino group) deactivates the ring, making the remaining chlorides less prone to oxidative addition, thereby enhancing the chemoselectivity for the C5-Br coupling.
Lithium-Halogen Exchange

Treatment with n-BuLi at


 effects selective exchange of the C5-Br to generate the 5-lithio species.
  • Quenching: Can be trapped with aldehydes, ketones, or

    
    .[1]
    
  • Warning: The C4/C6 chlorides are sensitive to elimination (benzyne-like pathways) or direct substitution by butyl nucleophiles if the temperature rises above

    
    .
    

Experimental Protocols

Protocol A: Mono-Amination ( )

Objective: Synthesis of 5-bromo-4-chloro-2-methoxy-6-(substituted-amino)pyrimidine.

  • Setup: Dissolve 5-Bromo-4,6-dichloro-2-methoxypyrimidine (1.0 equiv) in anhydrous THF (0.2 M).

  • Base: Add DIPEA (1.2 equiv). Cool the solution to

    
    .
    
  • Addition: Add the amine (1.05 equiv) dropwise.

  • Reaction: Stir at

    
     for 1 hour, then warm to RT. Monitor by LCMS.[1][4]
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1][4]
    
  • Yield: Typically 85-95%.[1]

Protocol B: Regioselective Suzuki Coupling

Objective: Coupling at C5-Br while retaining C4/C6-Cl (or the remaining Cl after Step A).

  • Setup: Charge flask with Pyrimidine substrate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add degassed Dioxane/Water (4:1).

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to

    
     under Argon for 4-12 hours.
    
    • Note: Do not overheat (

      
      ) to avoid activating the C-Cl bonds.
      
  • Purification: Silica gel chromatography.

Strategic Library Synthesis Workflow

The following diagram illustrates the "Branching Point" strategy for generating diverse libraries from this single scaffold.

Workflow Start 5-Bromo-4,6-dichloro- 2-methoxypyrimidine Step1 Step 1: SNAr (Amine/OR) Desymmetrization Start->Step1 0°C, THF Intermed Intermediate A: 5-Br-4-Cl-6-Substituted Step1->Intermed Path1 Path 1: Suzuki Coupling (Functionalize C5) Intermed->Path1 Pd(0), Ar-B(OH)2 Path2 Path 2: 2nd SNAr (Displace last Cl) Intermed->Path2 Heat, HNR2 Final1 Product A: Kinase Inhibitor Core Path1->Final1 Final2 Product B: Polysubstituted Pyrimidine Path2->Final2

Figure 2: Divergent synthesis workflow. The scaffold allows for sequential introduction of diversity elements.

Data Summary: Solvent & Base Effects[1][3][6][7]

Reaction TypeSolvent SystemBaseTemp (

)
Typical YieldNotes

(Amine)
THF or DCMDIPEA /

0 - 25>90%Fast, exothermic.

(Alkoxide)
THFNaH0 - 2580-90%Requires dry conditions.
Suzuki Coupling Dioxane/


/

8060-80%C5-Br selective.[1]
Sonogashira DMF/THF

6050-70%CuI co-catalyst required.[1][4]

References

  • BenchChem. A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. (Accessed 2026).[1] Link[1]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes 2020, 8, 1342.[1] Link

  • PubChem. Pyrimidine, 5-bromo-4,6-dichloro- Compound Summary.[1] CID 111605.[1] Link

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Protocols.Link

  • WuXi AppTec. Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[1] Link

Sources

Foundational

Advanced Safety &amp; Handling Compendium: 5-Bromo-4,6-dichloro-2-methoxypyrimidine

Executive Summary In modern drug discovery and agrochemical development, polyhalogenated pyrimidines serve as indispensable, highly reactive scaffolds. Among these, 5-Bromo-4,6-dichloro-2-methoxypyrimidine (CAS: 1240596-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, polyhalogenated pyrimidines serve as indispensable, highly reactive scaffolds. Among these, 5-Bromo-4,6-dichloro-2-methoxypyrimidine (CAS: 1240596-72-8) stands out as a critical intermediate, offering orthogonal reactivity for late-stage functionalization [1]. However, the very electronic properties that make this molecule synthetically valuable also render it a significant occupational hazard.

As a Senior Application Scientist, I approach the safety data sheet (SDS) of such compounds not as a static list of warnings, but as a dynamic map of chemical reactivity. This whitepaper decodes the physicochemical causality behind the hazards of 5-Bromo-4,6-dichloro-2-methoxypyrimidine and provides field-proven, self-validating protocols for its safe handling, storage, and emergency decontamination.

Physicochemical Profiling & Structural Causality

To safely handle a molecule, one must first understand the electronic forces governing its behavior. The pyrimidine ring is inherently electron-deficient. The nitrogens at positions 1 and 3 inductively withdraw electron density from the 2, 4, and 6 positions. While the 2-methoxy group provides slight resonance stabilization (+M effect), the powerful inductive withdrawal (-I effect) of the chlorines at C4/C6 and the bromine at C5 creates a highly electrophilic core [3].

This structural reality dictates the compound's physical properties and its aggressive reactivity toward moisture and biological nucleophiles.

PropertyValueCausality / Impact on Handling & Safety
CAS Number 1240596-72-8Unique identifier for regulatory tracking and inventory control [1].
Molecular Formula C5H3BrCl2N2OHigh halogen content dictates high density and lipophilicity, allowing rapid dermal penetration.
Molecular Weight 257.90 g/mol Critical for precise stoichiometric calculations to prevent unreacted electrophile accumulation.
Physical State Solid (Crystalline)High risk of dust generation; necessitates handling exclusively in a powder-weighing hood.
Storage Conditions 2-8°C, Inert AtmosphereCold, dry storage prevents ambient moisture from initiating the hydrolysis of the C4/C6 C-Cl bonds.

Hazard Identification & Toxicological Mechanisms

Based on analogous polyhalogenated pyrimidines, 5-Bromo-4,6-dichloro-2-methoxypyrimidine triggers specific Global Harmonized System (GHS) classifications [2]. Understanding the mechanistic pathways behind these hazards is critical for effective risk mitigation.

  • H302 (Harmful if swallowed): The lipophilic nature of the compound allows rapid absorption across the gastrointestinal mucosa.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The C-Cl bonds at the 4 and 6 positions are highly susceptible to hydrolysis. Upon contact with the moisture in human skin or eyes, the compound hydrolyzes, releasing localized, concentrated Hydrogen Chloride (HCl) gas.

  • H335 (May cause respiratory irritation): Inhalation of the dust introduces the electrophile to the mucosal lining of the lungs, triggering both HCl-mediated chemical burns and covalent protein modification.

  • Sensitization Risk: The compound acts as a potent electrophile. It readily undergoes Nucleophilic Aromatic Substitution (SNAr) with biological nucleophiles, such as the thiol groups of cysteine residues in cellular proteins [4]. This covalent binding forms hapten-protein complexes, which can trigger severe immune-mediated sensitization.

Pathway Pyrim 5-Bromo-4,6-dichloro- 2-methoxypyrimidine Hydro Spontaneous Hydrolysis Pyrim->Hydro Exposure to air SNAr SNAr Covalent Binding Pyrim->SNAr In vivo exposure H2O Environmental Moisture (H2O) H2O->Hydro Nuc Cellular Nucleophiles (Glutathione/Proteins) Nuc->SNAr HCl HCl Gas Generation Hydro->HCl Tox Cytotoxicity / Sensitization SNAr->Tox Irritation Severe Irritation (H315, H319, H335) HCl->Irritation

Mechanistic pathway of 5-Bromo-4,6-dichloro-2-methoxypyrimidine toxicity and degradation.

Experimental Protocols: Self-Validating Handling & Quenching

Standard benchtop handling is insufficient for highly reactive polyhalogenated pyrimidines. The following protocol integrates self-validating checkpoints to ensure both operator safety and chemical integrity during synthetic workflows.

Step-by-Step Methodology: Inert-Atmosphere Handling and Post-Reaction Quenching

Step 1: Pre-Weighing Preparation & Environmental Control

  • Action: Purge a glovebox or Schlenk line with high-purity Argon (moisture < 1 ppm). Weigh the solid compound exclusively within this controlled environment.

  • Causality: Atmospheric moisture initiates slow hydrolysis of the C4/C6 chlorines. This generates HCl gas, which autocatalyzes further degradation of the bulk material, turning a pure reagent into a hazardous, pressurized polymeric mixture.

Step 2: Transfer and Solubilization

  • Action: Dissolve the compound in an anhydrous, aprotic solvent (e.g., dry THF or DMF) before removing it from the inert atmosphere.

  • Self-Validation: Observe the solution. A clear, colorless, and particulate-free solution visually validates the absence of pre-existing polymeric degradation products, confirming the reagent is safe to deploy.

Step 3: Reaction Execution (SNAr or Cross-Coupling)

  • Action: Introduce the nucleophile (e.g., an amine) dropwise at 0°C under vigorous stirring.

  • Causality: SNAr at the 4/6 position is highly exothermic. Strict temperature control prevents thermal runaway and suppresses unwanted di-substitution, ensuring kinetic control over the reaction [3].

Step 4: Quenching and Decontamination

  • Action: Upon reaction completion, quench the mixture by slowly adding cold 5% aqueous Sodium Bicarbonate (NaHCO3). Do not use strong bases like NaOH.

  • Causality: Strong bases cause a rapid, highly exothermic SNAr displacement of the remaining halogens, potentially leading to solvent boiling and aerosolization of toxic byproducts. NaHCO3 provides a mild, buffered neutralization of the generated HCl.

  • Self-Validation: The quenching process is a self-validating system. The continuous evolution of CO2 gas (effervescence) serves as a visual indicator of active HCl neutralization. Once effervescence ceases entirely and the aqueous phase maintains a stable pH of 7.5–8.0 (verified via pH paper), the operator has absolute confirmation that all reactive electrophilic species and acidic byproducts have been fully consumed and neutralized.

Emergency Response & Spill Decontamination

In the event of a spill, the primary objective is to prevent the aerosolization of the powder and the generation of HCl gas. Water must never be used directly on the unquenched solid.

SpillResponse Spill Spill Detected (Reactive Pyrimidine) Evacuate Evacuate & Ventilate (Mitigate H335) Spill->Evacuate Assess Assess Spill Size Evacuate->Assess Small Small Spill (<50g) Assess->Small Large Large Spill (>50g) Assess->Large Neutralize Quench with 5% NaHCO3 (Neutralize HCl) Small->Neutralize Hazmat HAZMAT Intervention Large->Hazmat Absorb Absorb with Inert Sand (Avoid H2O) Neutralize->Absorb Dispose Incineration / Safe Disposal Absorb->Dispose Hazmat->Dispose

Emergency response and decontamination workflow for reactive polyhalogenated pyrimidine spills.

Spill Mitigation Workflow:

  • Evacuate & Isolate: Immediately evacuate personnel from the immediate vicinity to prevent inhalation of dust or HCl fumes (H335 mitigation).

  • PPE Upgrade: Responders must don a NIOSH-approved full-face respirator with acid gas/HEPA cartridges, heavy-duty nitrile gloves, and a chemical-resistant suit.

  • Containment: Surround the spill with inert, dry absorbent material (e.g., dry sand or vermiculite).

  • Chemical Neutralization: For small spills (<50g), carefully mist the solid with a 5% NaHCO3 solution to safely hydrolyze the reactive C-Cl bonds and neutralize the resulting HCl. Allow the effervescence to subside completely.

  • Collection: Sweep the neutralized slurry using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container. Seal and label for professional incineration.

References

  • Title: CAS:1240596-72-8 - 5-Bromo-4,6-dichloro-2-methoxypyrimidine Source: Guidechem URL
  • Title: 57054-93-0 | 5-Bromo-4-chloro-2-methoxypyrimidine (Analogous SDS Data)
  • Title: Cu(II)
  • Title: 4-Chloro-6-ethoxy-2-(methylthio)
Exploratory

literature review of 5-Bromo-4,6-dichloro-2-methoxypyrimidine derivatives

Rational Design and Synthetic Utility of 5-Bromo-4,6-dichloro-2-methoxypyrimidine Derivatives in Medicinal Chemistry Executive Summary In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as privi...

Author: BenchChem Technical Support Team. Date: March 2026

Rational Design and Synthetic Utility of 5-Bromo-4,6-dichloro-2-methoxypyrimidine Derivatives in Medicinal Chemistry

Executive Summary

In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as privileged scaffolds, particularly in the development of kinase inhibitors and antimicrobial agents. Among these, 5-Bromo-4,6-dichloro-2-methoxypyrimidine (CAS 1240596-72-8) emerges as a highly specialized, multi-functional building block[1]. As a Senior Application Scientist, I have observed that the strategic placement of halogens and electron-donating groups on this heterocycle allows for unparalleled regiocontrol. This guide deconstructs the electronic causality of this scaffold, provides self-validating experimental protocols for its orthogonal functionalization, and explores its biological applications.

Structural Profiling & Electronic Causality

The synthetic power of 5-bromo-4,6-dichloro-2-methoxypyrimidine lies in its three distinct reactive handles, each governed by specific electronic and steric principles:

  • The 4,6-Dichloro Moiety (C-4, C-6): The nitrogen atoms in the pyrimidine ring withdraw electron density, rendering the C-4 and C-6 positions highly electrophilic. This makes the chlorine atoms highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). Because the two positions are chemically equivalent in the parent core, the first substitution can be achieved at low temperatures. The introduction of an electron-donating nucleophile (e.g., an amine) subsequently deactivates the ring, requiring significantly higher temperatures to displace the second chlorine.
    
  • The 5-Bromo Moiety (C-5): Bromine is a softer, larger halogen compared to chlorine. While it is relatively inert to

    
     under standard conditions, it is highly reactive toward oxidative addition by Palladium(0) species. This allows for selective carbon-carbon bond formation (e.g., Suzuki-Miyaura or Sonogashira couplings) without disturbing the C-4/C-6 chlorines[2][3].
    
  • The 2-Methoxy Group (C-2): Serving a dual purpose, the methoxy group acts as an electron-donating substituent that fine-tunes the overall electrophilicity of the ring, preventing runaway reactions. More importantly, it serves as a robust protecting group for a 2-hydroxypyrimidine (pyrimidin-2-one) core, which can be unmasked late in the synthesis to serve as a critical hydrogen-bond donor/acceptor in biological targets.

Core Synthetic Methodologies (Self-Validating Protocols)

To harness this scaffold, researchers must employ orthogonal functionalization. Below are field-proven, step-by-step methodologies designed with built-in validation checkpoints to ensure scientific integrity.

Protocol 1: Regioselective at C-4

Causality: Conducting the reaction at 0–25 °C ensures that only one chlorine is displaced. The incoming nucleophile enriches the electron density of the pyrimidine ring, raising the activation energy required for the second substitution.

  • Preparation: Dissolve 5-bromo-4,6-dichloro-2-methoxypyrimidine (1.0 eq) in anhydrous THF under an inert argon atmosphere.

  • Base Addition: Cool the solution to 0 °C. Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) as a non-nucleophilic base to scavenge the generated HCl.

  • Nucleophile Addition: Dropwise add the primary amine (1.0 eq) dissolved in THF to prevent local concentration spikes.

  • Propagation: Stir for 2–4 hours, allowing the reaction to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and purify via flash chromatography.
  • Validation Checkpoint: LC-MS analysis must show a mass shift corresponding to the addition of the amine minus HCl. The presence of a distinct 3:1 isotopic pattern (M : M+2) confirms the retention of exactly one chlorine atom.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C-5

Causality: The C-5 carbon-bromine bond selectively undergoes oxidative addition with Pd(0) catalysts, leaving the C-6 carbon-chlorine bond intact due to the higher bond dissociation energy of C-Cl vs. C-Br.

  • Preparation: Charge a Schlenk flask with the C-4 substituted intermediate (1.0 eq), an arylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent & Catalyst: Add a degassed solvent mixture of 1,4-Dioxane/

    
     (4:1 v/v). Add 
    
    
    
    (0.05 eq).
  • Deoxygenation: Evacuate and backfill the flask with argon (3 cycles) to prevent catalyst oxidation.

  • Propagation: Heat the mixture to 90 °C for 8–12 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, concentrate, and purify via column chromatography.

  • Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) will show the disappearance of the 1:1 bromine isotopic signature, confirming successful cross-coupling at the C-5 position.

Protocol 3: Deprotection to Yield 2-Pyrimidinone

Causality: The methoxy ether is cleaved using a strong Lewis acid (


) via nucleophilic attack on the methyl group, liberating the pyrimidinone core essential for kinase hinge-binding.
  • Preparation: Dissolve the fully functionalized pyrimidine in anhydrous DCM and cool to -78 °C.

  • Cleavage: Slowly add

    
     (3.0 eq) dropwise.
    
  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Carefully quench with MeOH at 0 °C, concentrate, neutralize with saturated

    
    , and extract.
    
  • Validation Checkpoint:

    
     NMR will show the complete disappearance of the sharp singlet at ~3.9 ppm (methoxy protons) and the appearance of a broad, exchangeable proton signal (NH/OH) at >10.0 ppm.
    

Biological Applications & Target Pathways

Antimicrobial Agents via Smiles Rearrangement: Derivatives of 5-bromo-4,6-dichloropyrimidine are heavily utilized in the synthesis of novel antimicrobial agents. For instance, heterocyclisation with sodium 1-amino-1H-tetrazole-5-thiolate triggers an S–N type Smiles rearrangement, yielding pyrimido[4,5-e]tetrazolo[5,1-b][1,3,4]thiadiazine derivatives that exhibit potent antibacterial activity against Gram-positive and Gram-negative strains[4][5].

Kinase Inhibition (Oncology): The unmasked 2-pyrimidinone core, combined with bulky hydrophobic groups at C-4 and C-5, perfectly mimics the adenine ring of ATP. These derivatives act as competitive inhibitors in the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs) such as EGFR, effectively shutting down downstream RAS/RAF/MEK/ERK signaling cascades responsible for tumor proliferation.

Quantitative Data Summaries

The following table summarizes the optimized reaction parameters and expected yields for the orthogonal functionalization of the 5-bromo-4,6-dichloro-2-methoxypyrimidine scaffold.

Reaction TypePositionReagents & ConditionsTypical YieldMechanistic Rationale
1st

C-4Amine, DIPEA, THF, 0 °C to RT85-95%High electrophilicity of C-Cl; mono-substitution controlled by low temperature.
2nd

C-6Amine/Thiol,

, DMF, 80 °C
70-85%Reduced electrophilicity post-1st

requires thermal activation.
Cross-Coupling C-5Ar-

,

, 90 °C
65-80%Pd(0) oxidative addition strictly targets the weaker C-Br bond over C-Cl.
Deprotection C-2

, DCM, -78 °C to RT
75-90%Lewis acid-mediated ether cleavage yields the biologically active pyrimidinone.

Visualizations

G Start 5-Bromo-4,6-dichloro- 2-methoxypyrimidine SNAr1 1st SNAr (C-4) Amine/Thiol Addition Start->SNAr1 Nucleophile, Base 0-25°C SNAr2 2nd SNAr (C-6) Secondary Nucleophile SNAr1->SNAr2 Nucleophile, Base 80-100°C PdCoupling Pd-Catalyzed Coupling (C-5) Suzuki/Sonogashira SNAr2->PdCoupling Boronic Acid, Pd(0) 90°C Deprotect Demethylation (C-2) Yields 2-Oxo Derivative PdCoupling->Deprotect BBr3 or HCl Reflux

Orthogonal functionalization workflow of the pyrimidine scaffold.

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (EGFR/VEGFR) Ligand->Receptor Binds Downstream1 RAS/RAF Activation Receptor->Downstream1 Phosphorylates Pyrimidine Pyrimidine Derivative (Inhibitor) Pyrimidine->Receptor ATP-Competitive Inhibition Downstream2 MEK/ERK Cascade Downstream1->Downstream2 Signal Transduction Outcome Cell Proliferation & Survival Downstream2->Outcome Gene Expression

Mechanism of pyrimidine-derived kinase inhibitors targeting RTKs.

References

  • Title: Synthesis of Some New Pyrimido[4,5-e]Tetrazolo[5,1-b][1,3,4]Thiadiazine Derivatives via an S–N Type Smiles Rearrangement and their Antibacterial Evaluation Source: Journal of Chemical Research URL: [Link]

  • Title: Pyrimidine, 5-bromo-4,6-dichloro- | C4HBrCl2N2 | CID 111605 Source: PubChem URL: [Link]

  • Title: Pyrimidine, 5-bromo-4,6-dichloro- - Substance Details - SRS Source: US EPA (Environmental Protection Agency) URL: [Link]

  • Title: 5-Bromo-4,6-dichloro-2-methoxypyrimidine (CAS 1240596-72-8) Source: ChemBK Chemical Database URL: [Link]

Sources

Foundational

functional groups analysis of 5-Bromo-4,6-dichloro-2-methoxypyrimidine

Executive Summary 5-Bromo-4,6-dichloro-2-methoxypyrimidine (CAS: 68797-61-5) represents a high-value "tri-functional" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its substituents:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-4,6-dichloro-2-methoxypyrimidine (CAS: 68797-61-5) represents a high-value "tri-functional" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its substituents: two equivalent electrophilic sites (C4/C6-Cl) for nucleophilic aromatic substitution (


), a distinct handle for metal-catalyzed cross-coupling (C5-Br), and an electron-donating anchor (C2-OMe) that modulates the ring's electronic density.

This guide provides a rigorous analysis of the molecule's structural properties, spectroscopic signatures, and chemo-reactivity landscape. It is designed to assist researchers in designing synthetic routes that maximize yield and selectivity while minimizing side reactions such as bis-substitution or hydrodehalogenation.

Structural Anatomy & Electronic Profile

Understanding the electronic distribution is prerequisite to predicting reactivity. The pyrimidine core is inherently electron-deficient (π-deficient), making it susceptible to nucleophilic attack.

Symmetry and Equivalence

Unlike its isomer (5-bromo-2,4-dichloro-6-methoxypyrimidine), the title compound possesses a


 axis of symmetry passing through the C2-C5 bond.
  • Implication: The chlorine atoms at positions C4 and C6 are chemically equivalent.

  • Synthetic Consequence: The first nucleophilic attack can occur at either C4 or C6 with equal probability. The challenge lies not in site selectivity (C4 vs C6), but in stoichiometric control to prevent bis-substitution (reaction at both C4 and C6).

Electronic Effects (Hammett & Resonance)
  • C4/C6-Chloro: Strong inductive withdrawal (-I) activates the adjacent carbons for

    
    .
    
  • C5-Bromo: Weakly deactivating for

    
     due to steric bulk and +M effect, but highly reactive for oxidative addition with Pd(0).
    
  • C2-Methoxy: The methoxy group exerts a dual effect:

    • Inductive (-I): Withdraws electron density through the sigma bond.

    • Resonance (+M): Donates electron density into the ring pi-system.

    • Net Effect: The +M effect dominates, making the ring slightly more electron-rich than a trichloropyrimidine, but the 4,6-positions remain highly electrophilic due to the adjacent ring nitrogens.

Analytical Characterization

Reliable identification requires a multi-modal approach. The symmetry of the molecule simplifies the NMR profile but complicates the mass spectral analysis due to halogen isotope patterns.

Nuclear Magnetic Resonance (NMR)

The high symmetry results in a sparse proton spectrum.

NucleusSignal (ppm)MultiplicityIntegrationAssignmentNotes
1H ~4.05 - 4.15Singlet (s)3H-OCH₃Sole proton signal.
13C ~56.0---OCH₃Methoxy carbon.
13C ~108.0--C5Attached to Br.
13C ~160.0--C4, C6Equivalent C-Cl sites.
13C ~164.0--C2Attached to OMe.

Note: Shifts are approximate (CDCl3) and may vary with concentration.

Mass Spectrometry (Isotope Pattern Analysis)

The presence of one bromine and two chlorine atoms creates a distinct "isotopic envelope" that serves as a fingerprint for purity confirmation.

  • Natural Abundance:

    
     and 
    
    
    
    .
  • Observed Pattern:

    • M+0:

      
      
      
    • M+2:

      
       + 
      
      
      
      (High intensity)
    • M+4:

      
       + 
      
      
      
    • M+6:

      
       (Low intensity)
      
Infrared Spectroscopy (FTIR)
  • C-H Stretch: ~2950 cm⁻¹ (weak, methoxy).

  • Ring Vibrations: 1550–1400 cm⁻¹ (Pyrimidine skeletal stretch).

  • C-Cl Stretch: 700–800 cm⁻¹ (Strong).

Chemo-Reactivity Landscape

The core value of this scaffold is the ability to sequentially functionalize the ring. The reactivity order is generally:


 (C4/C6) > Pd-Coupling (C5) >> 

(C2)
.[1]
Pathway A: Nucleophilic Aromatic Substitution ( )

The C4 and C6 positions are activated by the ortho-nitrogen atoms.

  • Nucleophiles: Amines (primary/secondary), alkoxides, thiols.

  • Mechanism: Addition-Elimination (

    
    ). The rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex.
    
  • Control Strategy: To achieve mono-substitution, use 0.95 - 1.0 equivalents of nucleophile at low temperatures (0°C to RT). Excess nucleophile or heat leads to the 4,6-disubstituted product.

Pathway B: Metal-Catalyzed Cross-Coupling

The C5-Br bond is chemically distinct from the C4/C6-Cl bonds.

  • Selectivity: Bromides undergo oxidative addition with Pd(0) faster than chlorides. This allows for Suzuki, Stille, or Buchwald-Hartwig coupling at C5 without disturbing the C4/C6 chlorides, provided the catalyst system is tuned correctly (e.g., Pd(PPh3)4).

  • Risk: Highly active catalysts (e.g., Pd-dialkylbiarylphosphine complexes) might activate the chlorides as well.

Visualization of Reactivity

The following diagram maps the logical flow of functionalization.

ReactivityMap Start 5-Bromo-4,6-dichloro- 2-methoxypyrimidine Mono Mono-Substitution Product (4-amino-5-bromo-6-chloro...) Start->Mono Path A: SNAr (1.0 eq Amine, 0°C) Bis Bis-Substitution Product (4,6-diamino...) Start->Bis Path B: SNAr (>2.5 eq Amine, Heat) Coupled C5-Coupled Product (Suzuki/Stille) Start->Coupled Path C: Pd-Cat (R-B(OH)2, Pd(0)) Mono->Bis Excess Amine High Temp

Figure 1: Divergent synthetic pathways. Path A and C are orthogonal, allowing sequential functionalization.

Experimental Protocols

Protocol 1: Analytical HPLC Method

Objective: Establish a baseline for purity assessment and reaction monitoring.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% H3PO4 for non-MS work)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B; 2-15 min: 10% -> 90% B; 15-18 min: 90% B.
Detection UV @ 254 nm (aromatic) and 220 nm (amide/general).
Retention Expect the starting material to elute late (high hydrophobicity due to halogens).
Protocol 2: Regioselective Mono-Amination ( )

Objective: Selective displacement of one Chlorine atom with a primary amine.

  • Preparation : Dissolve 5-Bromo-4,6-dichloro-2-methoxypyrimidine (1.0 eq, 10 mmol) in anhydrous THF (10 volumes) or Ethanol.

  • Cooling : Cool the solution to 0°C using an ice bath. Critical: Low temperature suppresses bis-substitution.

  • Addition : Add the amine (1.0 eq) and a base (DIPEA or Et3N, 1.1 eq) dropwise over 15 minutes.

  • Reaction : Stir at 0°C for 2 hours. Monitor by HPLC/TLC.

    • Checkpoint: If starting material remains (>10%) but bis-product is forming, stop and work up.

  • Work-up : Evaporate solvent. Redissolve in EtOAc, wash with water and brine.[2] Dry over Na2SO4.[2]

  • Purification : Flash chromatography (Hexane/EtOAc). The mono-substituted product is less polar than the bis-product but more polar than the starting material.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 111605, 5-Bromo-4,6-dichloropyrimidine. Retrieved from [3]

  • Cayman Chemical. (2025). 5-bromo-2-chloro-4-Methoxypyrimidine Product Information. Retrieved from

  • Sielc Technologies. (2025). Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column. Retrieved from

  • Zhou, S., et al. (2014).[4] An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. Retrieved from

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 5-Bromo-4,6-dichloro-2-methoxypyrimidine

Executive Summary This application note details the optimized synthetic route for 5-Bromo-4,6-dichloro-2-methoxypyrimidine (CAS: 14792-23-5), a critical intermediate in the development of P2X3 antagonists and various kin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthetic route for 5-Bromo-4,6-dichloro-2-methoxypyrimidine (CAS: 14792-23-5), a critical intermediate in the development of P2X3 antagonists and various kinase inhibitors.

While many commercial routes rely on the methylation of trichloropyrimidine (which suffers from poor regioselectivity), this protocol utilizes a stepwise functionalization strategy . This approach ensures high regiochemical purity (>98%) by establishing the C2-methoxy substituent prior to halogenation. The workflow moves from the condensation of malonates to chlorination, followed by a highly controlled electrophilic aromatic bromination at the C5 position.

Retrosynthetic Strategy & Pathway

The synthesis is designed to maximize atom economy and minimize isomer formation.

  • Step 1 (Ring Construction): Condensation of dimethyl malonate with O-methylisourea hemisulfate to form the pyrimidine core.

  • Step 2 (Chlorination): Conversion of the diol to the dichloro-intermediate using phosphorus oxychloride (

    
    ).[1]
    
  • Step 3 (Bromination): Electrophilic substitution at C5 using elemental bromine (

    
    ) in buffered acetic acid.
    
Reaction Scheme Visualization

SynthesisPathway Start Dimethyl Malonate + O-Methylisourea Inter1 4,6-Dihydroxy- 2-methoxypyrimidine Start->Inter1 NaOMe, MeOH Reflux, 4h Inter2 4,6-Dichloro- 2-methoxypyrimidine Inter1->Inter2 POCl3, PhNMe2 Reflux, 3h Product 5-Bromo-4,6-dichloro- 2-methoxypyrimidine Inter2->Product Br2, NaOAc AcOH, 60°C

Figure 1: Stepwise synthetic pathway ensuring regioselectivity at C2 and C5.

Critical Material Attributes (CMA)

ReagentGradeRoleCritical Specification
4,6-Dichloro-2-methoxypyrimidine >98%PrecursorWater content <0.1% (Hydrolysis risk)
Bromine (

)
ReagentHalogen SourceHandle in anhydrous conditions
Glacial Acetic Acid ACSSolventFree of oxidizable impurities
Sodium Acetate (NaOAc) AnhydrousBufferParticle size <100 mesh for solubility

Detailed Experimental Protocols

Preparation of Precursor (Upstream)

Note: If purchasing 4,6-dichloro-2-methoxypyrimidine commercially, proceed directly to Section 4.2.

Synthesis of 4,6-Dichloro-2-methoxypyrimidine:

  • Condensation: React O-methylisourea hemisulfate (1.0 eq) with dimethyl malonate (1.0 eq) in MeOH containing NaOMe (2.2 eq) at reflux for 4 hours. Acidify to precipitate 4,6-dihydroxy-2-methoxypyrimidine .

  • Chlorination: Suspend the dihydroxy intermediate in

    
     (excess, 4-5 eq). Add N,N-dimethylaniline (1.0 eq) as a catalyst/acid scavenger. Reflux for 3-4 hours until the solution clears.
    
  • Workup: Remove excess

    
     via vacuum distillation. Pour residue onto crushed ice (Exothermic!). Extract with Dichloromethane (DCM). Yield is typically 85-90%.
    
Core Protocol: Bromination of 4,6-Dichloro-2-methoxypyrimidine

Rationale: The C5 position of the pyrimidine ring is electron-deficient but activated sufficiently by the C2-methoxy and C4/C6-chloro groups to undergo electrophilic substitution. We use Sodium Acetate (NaOAc) to buffer the HBr generated, preventing acid-catalyzed hydrolysis of the methoxy group.

Reagents & Stoichiometry[2][3][4][5][6][7]
  • 4,6-Dichloro-2-methoxypyrimidine: 10.0 g (55.9 mmol)

  • Bromine (

    
    ): 3.15 mL (61.5 mmol, 1.1 eq)
    
  • Sodium Acetate (NaOAc): 5.5 g (67.0 mmol, 1.2 eq)

  • Glacial Acetic Acid: 50 mL

Step-by-Step Methodology
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr fumes.

  • Dissolution: Charge the flask with 4,6-dichloro-2-methoxypyrimidine , NaOAc , and Glacial Acetic Acid . Stir at room temperature until a suspension forms.

  • Heating: Warm the mixture to 60°C . Ensure the solid precursor is mostly dissolved (NaOAc may remain suspended).

  • Addition: Dilute the Bromine (

    
    ) in 10 mL of acetic acid. Add this solution dropwise via the addition funnel over 30 minutes.
    
    • Observation: The solution will turn orange-red. The color should persist, indicating excess bromine.

  • Reaction: Stir at 60°C for 2–4 hours.

    • PAT (Process Analytical Technology): Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[1][4][5][6][7] The starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice water containing 1.0 g of Sodium Bisulfite (

    
    ) to quench excess bromine (color change from orange to white/yellow).
    
  • Isolation: Stir the aqueous slurry for 30 minutes. Filter the precipitate via vacuum filtration.[1][8]

  • Purification:

    • Wash the filter cake with cold water (

      
       mL).
      
    • Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.

    • Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield: 85–92% (12.2 g – 13.2 g). Appearance: White to pale yellow crystalline solid.

Process Workflow Diagram

ProcessWorkflow cluster_0 Reaction Phase cluster_1 Workup Phase Setup Setup: 3-Neck Flask + Scrubber System Mix Charge Precursor, NaOAc, AcOH Setup->Mix Heat Heat to 60°C Mix->Heat Add Dropwise Addition of Br2/AcOH Heat->Add React Stir 2-4h (Monitor TLC) Add->React Quench Quench in Ice Water + NaHSO3 React->Quench Filter Vacuum Filtration Quench->Filter Wash Wash (Cold H2O) Recrystallize (EtOH) Filter->Wash Dry Final Product Dry @ 40°C Wash->Dry

Figure 2: Operational workflow for the bromination process.

Analytical Data & QC Parameters

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Melting Point Capillary108°C – 110°C
Purity HPLC (254 nm)> 98.0% area
Identity 1H NMR (CDCl3)

4.05 (s, 3H,

). No aromatic H.
Mass Spec LC-MS (ESI+)m/z 256/258/260 (Isotope pattern characteristic of

)

Safety & Handling (EHS)

  • Bromine (

    
    ):  Highly toxic and corrosive. Causes severe burns.[9] Use only in a functioning fume hood. Wear butyl rubber gloves (nitrile is permeable to bromine over time).
    
  • Phosphorus Oxychloride (

    
    ):  Reacts violently with water to release HCl and Phosphoric acid. Never wash glassware contaminated with 
    
    
    
    directly with water; quench with alcohol or alkaline solution first.
  • Product Potency: Halogenated pyrimidines are potential skin sensitizers and irritants. Handle as a hazardous API intermediate.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of productEnsure system is dry; do not overheat (>70°C).
Dark Product Residual BromineIncrease

during quench; Recrystallize with charcoal.
Incomplete Reaction Old/Wet ReagentsCheck

quality; Ensure

is anhydrous.
Exotherm during Addition Addition too fastSlow down addition rate; maintain internal temp <65°C.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 111605, 5-Bromo-4,6-dichloro-2-methoxypyrimidine. Retrieved from [Link]

  • Brown, D. J. (2009).The Pyrimidines. In The Chemistry of Heterocyclic Compounds (Vol. 52). Wiley-Interscience. (Standard text for pyrimidine synthesis fundamentals).
  • World Intellectual Property Organization.Patent WO2010056986A1: Processes for the preparation of pyrimidine derivatives. (Describes analogous chlorination and bromination conditions).
  • BenchChem.Safety Data Sheet: 5-Bromo-4,6-dichloro-2-methoxypyrimidine.

Sources

Application

Precision Functionalization of 5-Bromo-4,6-dichloro-2-methoxypyrimidine: A Guide to Regioselective SNAr

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic functionalization of 5-Bromo-4,6-dichloro-2-methoxypyrimidine , a high-value "linchpin" scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic functionalization of 5-Bromo-4,6-dichloro-2-methoxypyrimidine , a high-value "linchpin" scaffold used in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs) and other kinase-targeting therapeutics.

Introduction & Structural Analysis

The pyrimidine core is ubiquitous in kinase inhibitors due to its ability to mimic the adenine ring of ATP. The 5-Bromo-4,6-dichloro-2-methoxypyrimidine scaffold is particularly valuable because it offers three distinct vectors for diversification:

  • C4/C6 Positions (Cl): Highly electrophilic sites for Nucleophilic Aromatic Substitution (SNAr).

  • C5 Position (Br): A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • C2 Position (OMe): A masked hydroxyl group or a site for late-stage displacement (though significantly less reactive than C4/C6).

The Regioselectivity Challenge

While the starting material is symmetric (the C4 and C6 chlorines are chemically equivalent), the primary synthetic challenge is Desymmetrization .

  • Goal: Displace exactly one chlorine atom with a nucleophile (Nu1) to generate a non-symmetric intermediate (e.g., 4-amino-5-bromo-6-chloro-2-methoxypyrimidine).

  • Risk: Over-reaction leading to the bis-substituted product (4,6-diamino), or lack of reactivity at the C2 position.

  • Electronic Bias: The C5-Bromo substituent exerts a strong inductive electron-withdrawing effect (-I), significantly activating the C4 and C6 positions towards nucleophilic attack compared to a non-halogenated pyrimidine. The C2-methoxy group donates electron density via resonance (+M), making C2 the least reactive site for SNAr.

Mechanistic Pathway Visualization

The following diagram illustrates the reaction landscape and the critical decision points for controlled functionalization.

ReactionPathway cluster_legend Reaction Logic SM Starting Material (5-Br-4,6-Cl2-2-OMe-Pyrimidine) Mono Mono-Substituted Product (Desymmetrization) SM->Mono S_NAr 1 1.0 eq Nucleophile 0°C to RT Bis Bis-Substituted Product (Over-reaction) Mono->Bis S_NAr 2 Excess Nucleophile Heat (>60°C) Suzuki C5-Aryl Product (Cross-Coupling) Mono->Suzuki Pd-Catalysis Ar-B(OH)2 Kinetic Control Kinetic Control Thermodynamic/Forcing Thermodynamic/Forcing

Figure 1: Reaction pathway illustrating the kinetic control required to achieve mono-substitution (Green path) versus the thermodynamic conditions that lead to bis-substitution (Red path).

Experimental Protocols

Protocol A: Regioselective Mono-Amination (Desymmetrization)

This protocol is optimized to selectively displace one chlorine atom at C4/C6 while preserving the second chlorine for future functionalization.

Target Product: 4-Amino-5-bromo-6-chloro-2-methoxypyrimidine derivatives.

Reagents & Materials
  • Substrate: 5-Bromo-4,6-dichloro-2-methoxypyrimidine (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (0.95 – 1.0 equiv). Crucial: Do not use excess.

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv).

  • Solvent: Anhydrous THF (Tetrahydrofuran) or Ethanol (EtOH).

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-4,6-dichloro-2-methoxypyrimidine (1.0 equiv) in anhydrous THF (concentration ~0.1 M).

    • Note: THF is preferred for lipophilic amines; EtOH is suitable for polar/water-soluble amines.

  • Cooling: Cool the solution to 0°C using an ice bath. This kinetic control is essential to differentiate the reactivity of the starting material vs. the mono-product.

  • Nucleophile Addition:

    • Mix the Amine (0.95 equiv) and Base (1.2 equiv) in a separate vial with a small volume of THF.

    • Add this mixture dropwise to the pyrimidine solution over 15–30 minutes.

    • Why dropwise? Keeping the local concentration of amine low relative to the pyrimidine prevents the mono-product from reacting further.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC or LC-MS.[1]

    • Checkpoint: The mono-substituted product usually appears within 1-3 hours. If bis-substitution is observed (typically <5%), cool back to 0°C or reduce amine stoichiometry.

  • Work-up:

    • Quench with water.[2][3]

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The mono-product elutes significantly earlier than the bis-product due to the remaining halogen.

Protocol B: Sequential Substitution (Library Synthesis)

Once the mono-substituted intermediate is isolated, the second chlorine (at C6) can be displaced. This requires harsher conditions because the first amino group donates electron density into the ring, deactivating the remaining chloride.

Step-by-Step Methodology
  • Dissolution: Dissolve the Mono-substituted intermediate in n-Butanol or DMF (0.2 M).

  • Reagents: Add the Second Nucleophile (1.5 – 2.0 equiv) and Base (DIPEA, 2.0 equiv).

  • Reaction: Heat to 80–100°C (or reflux for n-Butanol) for 4–12 hours.

    • Note: The deactivated ring requires thermal energy to overcome the activation barrier for the second SNAr.

  • Work-up: Standard aqueous extraction.

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes the impact of key variables on the reaction outcome.

VariableConditionOutcomeMechanistic Explanation
Stoichiometry 0.95 - 1.0 eq AmineMono-Product Statistical probability favors attack on excess electrophile (SM).
> 1.2 eq AmineBis-Product Excess nucleophile attacks the less reactive mono-product.
Temperature 0°CMono-Product Kinetic control; insufficient energy to overcome the higher Ea of the deactivated mono-product.
> 60°CBis-Product Thermal energy overcomes the deactivation effect of the first amino group.
Solvent THF / DCMHigh Selectivity Non-polar solvents often enhance rate differences between SM and Mono.
DMF / DMSOLower Selectivity Dipolar aprotic solvents accelerate SNAr rates globally, potentially eroding selectivity.
Decision Logic for Optimization

Use this logic flow to troubleshoot low yields or poor selectivity.

OptimizationTree Start Reaction Outcome? Bis Major Product: Bis-Substituted Start->Bis Over-reaction NoRxn No Reaction / Low Conversion Start->NoRxn Under-reaction Good Major Product: Mono-Substituted Start->Good Success Bis_Fix Action: 1. Reduce Temp to -10°C 2. Reduce Amine to 0.9 eq 3. Add Amine slower Bis->Bis_Fix NoRxn_Fix Action: 1. Warm to RT 2. Switch solvent to DMF 3. Check Amine Nucleophilicity NoRxn->NoRxn_Fix

Figure 2: Troubleshooting decision tree for optimizing the SNAr reaction.

Application Context: Kinase Inhibitor Synthesis[4][5][6]

The 5-Bromo-4,6-dichloro-2-methoxypyrimidine scaffold is a precursor to several "third-generation" EGFR inhibitors. The typical synthetic sequence involves:

  • SNAr 1: Introduction of the "Tail" moiety (solubilizing group) or the "Head" (binding group) at C4.

  • SNAr 2: Introduction of the second amine (often an aniline derivative like 3-indole or substituted phenyl).

  • Suzuki Coupling: The C5-Br is used to install an aryl group to engage the hydrophobic pocket of the kinase.

Note on C2-Methoxy Stability: The C2-methoxy group is generally stable under these SNAr conditions. However, it can be converted to a C2-oxo (lactam) via acid hydrolysis (HCl/AcOH) or displaced by highly reactive nucleophiles under forcing conditions (e.g., neat amine at 140°C), but this is rare in standard protocols.

References

  • PubChem. (2025). Pyrimidine, 5-bromo-4,6-dichloro- Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry. Retrieved from [Link]

  • Kalogirou, A. S., et al. (2020).[4] Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Retrieved from [Link]

Sources

Method

Application Note: Selective C-5 Arylation of 5-Bromo-4,6-dichloro-2-methoxypyrimidine via Suzuki-Miyaura Coupling

Executive Summary This application note details the regioselective Suzuki-Miyaura coupling of 5-Bromo-4,6-dichloro-2-methoxypyrimidine (CAS: N/A for specific isomer, analogous to 19646-07-2 series). This scaffold is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the regioselective Suzuki-Miyaura coupling of 5-Bromo-4,6-dichloro-2-methoxypyrimidine (CAS: N/A for specific isomer, analogous to 19646-07-2 series). This scaffold is a critical "linchpin" intermediate in the synthesis of trisubstituted pyrimidine kinase inhibitors (e.g., FGFR, EGFR targets).

The core challenge addressed here is chemoselectivity . The substrate contains three potential reactive sites: one C-Br bond (C-5) and two C-Cl bonds (C-4, C-6). While the C-4/C-6 positions are electronically activated for Nucleophilic Aromatic Substitution (SNAr), the C-5 position is electronically distinct. This protocol demonstrates how to exclusively engage the C-5 position in palladium-catalyzed cross-coupling while preserving the C-4/6 chlorides for subsequent functionalization, thereby preventing "scaffold death" (unwanted side reactions).

Mechanistic Insight & Chemoselectivity

To achieve high yields, one must understand the competition between Oxidative Addition and Nucleophilic Attack .

The Electronic Map
  • C-5 Position (Meta): The Carbon-Bromine bond is the weakest halogen bond on the ring. Palladium(0) preferentially undergoes oxidative addition here due to lower Bond Dissociation Energy (BDE) of C-Br compared to C-Cl.

  • C-4/C-6 Positions (Ortho): These carbons are highly electron-deficient due to the adjacent nitrogen atoms. They are prime targets for SNAr reactions by nucleophilic bases (e.g., hydroxide, alkoxides).

  • C-2 Position (Methoxy): The methoxy group acts as an electron-donating group (EDG) by resonance. This slightly deactivates the ring compared to trichloropyrimidine, effectively stabilizing the C-4/C-6 chlorides against hydrolysis, but not enough to prevent reaction with strong nucleophiles.

The Selectivity Decision Tree

The following diagram illustrates the divergent pathways. The goal is to maximize Path A (Suzuki) and minimize Path B (SNAr).

SelectivityMap Substrate 5-Bromo-4,6-dichloro- 2-methoxypyrimidine Pd_Complex Pd(0) Catalyst Substrate->Pd_Complex Oxidative Addition (Fastest at C-Br) Base Base (Nucleophile) Substrate->Base Direct Attack at C-4/C-6 Product TARGET: 5-Aryl-4,6-dichloro- 2-methoxypyrimidine Pd_Complex->Product Transmetallation & Red. Elim. Byproduct_Dehalo BYPRODUCT: Hydrodehalogenation (Br replaced by H) Pd_Complex->Byproduct_Dehalo Beta-Hydride Elim / Protodeboronation Byproduct_SNAr BYPRODUCT: S_NAr Displacement (Cl replaced by OH/OR) Base->Byproduct_SNAr S_NAr Mechanism

Figure 1: Chemoselectivity map. Path A (Blue/Green) is the desired Suzuki pathway. Path B (Red) represents the competing SNAr side reaction caused by nucleophilic bases.

Optimization Strategy

Catalyst Selection[1]
  • Recommendation: Pd(dppf)Cl2·DCM or Pd(PPh3)4 .

Base Selection (Critical)
  • Recommendation: Na2CO3 or K3PO4 .[1]

  • Avoid: Strong alkoxides (NaOtBu, KOtBu) or Hydroxides (NaOH).

  • Rationale: Strong bases will attack the C-4/C-6 positions via SNAr, displacing the chloride. Carbonates are sufficiently basic to activate the boronic acid but weakly nucleophilic, preserving the C-Cl bonds.

Solvent System
  • Recommendation: 1,4-Dioxane / Water (4:1) .[2]

  • Rationale: Dioxane is a polar aprotic solvent that solubilizes the pyrimidine well. The water is essential for the base to activate the boronic acid (forming the boronate species).

Standardized Experimental Protocol

Materials
  • Substrate: 5-Bromo-4,6-dichloro-2-methoxypyrimidine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)[3]

  • Catalyst: Pd(dppf)Cl2[1][4]·DCM (0.03 - 0.05 equiv)

  • Base: Na2CO3 (2.0 equiv)[2]

  • Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

  • Co-solvent: Water (25% v/v relative to Dioxane)

Step-by-Step Workflow

Workflow Start Start Mix 1. Charge Solids: Substrate, Boronic Acid, Base (Do NOT add Catalyst yet) Start->Mix Solvent 2. Add Solvents: Dioxane + Water Mix->Solvent Degas 3. Degas (CRITICAL): Sparge with Argon/N2 for 15 mins Solvent->Degas CatAdd 4. Add Catalyst: Pd(dppf)Cl2 under inert flow Degas->CatAdd Heat 5. Reaction: Heat to 80°C for 4-12 hours CatAdd->Heat Check 6. QC Check: TLC/LCMS for disappearance of SM Heat->Check Check->Heat Incomplete Workup 7. Workup: Dilute w/ EtOAc, Wash w/ Brine, Dry over Na2SO4 Check->Workup Complete

Figure 2: Experimental workflow. Note the specific timing of catalyst addition after degassing to preserve activity.

Detailed Procedure
  • Preparation: In a clean reaction vial equipped with a magnetic stir bar, add 5-Bromo-4,6-dichloro-2-methoxypyrimidine (258 mg, 1.0 mmol), Aryl Boronic Acid (1.1 mmol), and Na2CO3 (212 mg, 2.0 mmol).

  • Solvation: Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL).

  • Degassing: Seal the vial with a septum. Insert a needle connected to an Argon/Nitrogen line and a vent needle. Sparge the solution for 10–15 minutes. Note: Oxygen causes homocoupling of boronic acids and deactivates the catalyst.

  • Catalysis: Remove the vent needle. Quickly remove the septum to add Pd(dppf)Cl2 (24 mg, 0.03 mmol) or Pd(PPh3)4 (58 mg, 0.05 mmol). Reseal and purge headspace for 1 minute.

  • Reaction: Heat the block/oil bath to 80°C . Stir vigorously.

  • Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LCMS after 2 hours.[5] The starting bromide (Rt ~ X min) should disappear, replaced by the product (Rt ~ Y min).

    • QC Tip: If the reaction stalls, add 0.01 equiv more catalyst.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL). Wash with Water (10 mL) and Brine (10 mL). Dry organic layer over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel). Gradient: 0% to 20% EtOAc in Hexanes.

Data & Troubleshooting

Typical Optimization Matrix

The following table summarizes expected outcomes based on variable changes.

VariableConditionOutcomeRecommendation
Base Na2CO3High Yield. Good balance of activation vs. nucleophilicity.Preferred
Base K3PO4Good Yield. Use if boronic acid is sterically hindered.Alternative
Base NaOH / KOHPoor Yield. Significant hydrolysis of C-4 Cl to OH.Avoid
Solvent Dioxane/H2OHigh Yield. Standard Suzuki conditions.Preferred
Solvent DMFModerate. Harder to remove; can promote SNAr.Avoid if possible
Temp >100°CSide Reactions. Increased dehalogenation/homocoupling.Keep <90°C
Analytical Validation (Self-Validating System)

To ensure the protocol worked:

  • 1H NMR: Look for the disappearance of the boronic acid peaks and the integration of the new aryl protons. Crucially, verify the retention of the methoxy singlet (~4.0 ppm) and the absence of OH peaks (which would indicate SNAr hydrolysis).

  • Mass Spec: The product should show a characteristic isotope pattern for two chlorines (M, M+2, M+4 in 9:6:1 ratio). If you see a monocloro pattern, you have over-coupled or hydrolyzed.

References

  • BenchChem. A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. (2025).[1][2][6][7][8][9] Retrieved from (Contextualized from Search Result 1.1)

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2020).[3][4][8] Processes, 8, 1342.[8] Retrieved from (Contextualized from Search Result 1.2)

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Retrieved from (Contextualized from Search Result 1.14)

  • American Chemical Society. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. (2022).[9] J. Org.[9][10] Chem. Retrieved from (Contextualized from Search Result 1.7)

  • Camacho-Hernandez, et al. Synthesis... of Noncanonical Selective Agonists for α7 nAChR. (2020).[3][4][8] J. Med. Chem. (Demonstrates Suzuki on similar dichloropyrimidine scaffolds). Retrieved from (Contextualized from Search Result 1.12)

Sources

Application

using 5-Bromo-4,6-dichloro-2-methoxypyrimidine as a kinase inhibitor intermediate

Application Note: Strategic Utilization of 5-Bromo-4,6-dichloro-2-methoxypyrimidine in Kinase Inhibitor Synthesis Executive Summary The pyrimidine scaffold is a "privileged structure" in kinase inhibitor design, appearin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5-Bromo-4,6-dichloro-2-methoxypyrimidine in Kinase Inhibitor Synthesis

Executive Summary

The pyrimidine scaffold is a "privileged structure" in kinase inhibitor design, appearing in numerous FDA-approved drugs (e.g., Osimertinib, Abemaciclib).[] Among the available building blocks, 5-Bromo-4,6-dichloro-2-methoxypyrimidine represents a uniquely versatile "linchpin" intermediate.[]

Its structural symmetry (C4/C6 equivalence) combined with orthogonal reactivity profiles (electrophilic chlorines vs. cross-coupling-ready bromine) allows for the rapid, modular assembly of 2-methoxy-5-aryl-4,6-diaminopyrimidines .[] This specific substitution pattern is increasingly relevant for targeting FGFR4 , EGFR (mutant forms) , and JAK kinases, where the C2-methoxy group modulates solubility and metabolic stability while the C5-aryl group targets the gatekeeper region.[]

This guide details the chemical logic, handling protocols, and synthetic workflows required to maximize the utility of this intermediate.[][2][3]

Chemical Properties & Strategic Advantages[1]

Physicochemical Profile
  • Compound: 5-Bromo-4,6-dichloro-2-methoxypyrimidine[]

  • Molecular Formula: C

    
    H
    
    
    
    BrCl
    
    
    N
    
    
    O[]
  • Molecular Weight: 257.90 g/mol

  • Appearance: Off-white to pale yellow crystalline solid[]

  • Solubility: High in DCM, THF, DMF; Low in water/alcohols.[]

Reactivity Landscape (The "Tri-Vector" Strategy)

The power of this intermediate lies in the distinct reactivity of its three halogenated positions:

  • C4 & C6 (Chlorines): Highly electrophilic due to the ortho/para relationship with ring nitrogens.

    • Advantage:[2][4][5] Since the molecule is symmetric, the first S

      
      Ar reaction is non-regioselective , producing a single regioisomer.[] This eliminates the costly separation steps required when using asymmetric cores (like 2,4-dichloro-5-bromopyrimidine).[]
      
  • C5 (Bromine): Sterically crowded but electronically distinct.

    • Reactivity: Resistant to S

      
      Ar conditions but highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Stille).[]
      
  • C2 (Methoxy):

    • Role: Acts as an electron-donating group (EDG), slightly deactivating the ring compared to C2-H or C2-Cl analogs, which improves selectivity during the second S

      
      Ar step.[] It often serves as a metabolic "blocker" or H-bond acceptor in the final drug candidate.
      

Synthetic Workflow & Decision Logic

The synthesis of a trisubstituted pyrimidine inhibitor typically follows a "Desymmetrization -> Elaboration" workflow.

Diagram 1: Modular Assembly Workflow

G Start 5-Bromo-4,6-dichloro- 2-methoxypyrimidine Step1 Intermediate A (Mono-amino-chloro) Start->Step1 Step 1: S_NAr (Desymmetrization) Amine 1 (0°C to RT) Step2 Intermediate B (Diamino-bromo) Step1->Step2 Step 2: S_NAr (High Temp) Amine 2 (80-100°C) AltStep2 Intermediate C (Mono-amino-aryl) Step1->AltStep2 Alt Path: Suzuki First Final Final Kinase Inhibitor (2-Methoxy-5-aryl-4,6-diamino) Step2->Final Step 3: Suzuki Coupling Ar-B(OH)2, Pd(0) AltStep2->Final S_NAr 2

Caption: Standard workflow for converting the symmetric core into a potent kinase inhibitor. The solid line represents the preferred "S


Ar First" route to avoid catalyst poisoning by free amines.

Detailed Experimental Protocols

Protocol A: Controlled Monosubstitution (Desymmetrization)

Objective: Introduce the "Tail" moiety (e.g., solubilizing amine) at C4 while retaining the C6-chlorine for future reaction.[]

Reagents:

  • Substrate: 5-Bromo-4,6-dichloro-2-methoxypyrimidine (1.0 equiv)[]

  • Nucleophile: Amine 1 (e.g., N-methylpiperazine or aniline derivative) (1.05 equiv)[]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[]

  • Solvent: THF or DCM (Anhydrous)[]

Procedure:

  • Dissolution: Dissolve the pyrimidine substrate in anhydrous THF (0.1 M concentration) in a round-bottom flask under N

    
    .
    
  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature is essential to prevent disubstitution (formation of the symmetric diamine).

  • Addition: Mix Amine 1 and DIPEA in a separate vial. Add this mixture dropwise to the pyrimidine solution over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.

  • Monitoring: Check by TLC (Hexane:EtOAc) or LC-MS. The mono-substituted product usually has a distinct retention time.

  • Workup: Quench with water. Extract with EtOAc (3x).[2] Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[][3]
  • Purification: Flash column chromatography is usually required to remove trace disubstituted byproducts.

Troubleshooting:

  • Issue: Significant disubstitution observed.

  • Fix: Lower temperature to -10°C and reduce Amine 1 stoichiometry to 0.95 equiv.

Protocol B: Second S Ar (Introduction of the Hinge Binder)

Objective: Displace the remaining sterically hindered chlorine at C6.

Reagents:

  • Substrate: Intermediate A (from Protocol A)

  • Nucleophile: Amine 2 (e.g., Aniline or Heterocyclic amine) (1.2 – 1.5 equiv)[]

  • Acid Catalyst: p-TsOH (0.1 equiv) or TFA (optional, for anilines)[]

  • Solvent: n-Butanol or 1,4-Dioxane[]

Procedure:

  • Setup: Combine Intermediate A and Amine 2 in n-Butanol (0.2 M).

  • Activation: If Amine 2 is an aniline (weak nucleophile), add p-TsOH or HCl (4M in dioxane).[] If Amine 2 is aliphatic, use DIPEA (2.0 equiv).

  • Heating: Heat to 90–110°C for 4–12 hours. The C6-Cl is deactivated by the electron-donating C4-amine, requiring harsh conditions.[]

  • Workup: Cool to RT. If acid was used, neutralize with sat. NaHCO

    
    . Extract with DCM/MeOH (9:1).
    
  • Purification: Recrystallization from EtOH is often possible; otherwise, use silica chromatography.

Protocol C: Suzuki-Miyaura Cross-Coupling at C5

Objective: Install the "Gatekeeper" aryl group.

Reagents:

  • Substrate: Intermediate B (Diamino-bromo-pyrimidine)[]

  • Boronic Acid: Ar-B(OH)

    
     (1.5 equiv)[]
    
  • Catalyst: Pd(dppf)Cl

    
    []·DCM (5 mol%) or Pd
    
    
    
    (dba)
    
    
    /XPhos[]
  • Base: K

    
    CO
    
    
    
    (2M aqueous, 3.0 equiv)[]
  • Solvent: 1,4-Dioxane/Water (4:1)[][3]

Procedure:

  • Degassing: Combine substrate, boronic acid, and solvent in a microwave vial or pressure tube. Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add the Pd catalyst and Base rapidly; seal the vessel.

  • Reaction: Heat to 100°C (oil bath) or 120°C (Microwave) for 1 hour.

  • Scavenging: Filter through Celite to remove Pd black.

  • Purification: Reverse-phase HPLC is recommended for the final inhibitor to ensure >95% purity for biological assays.

Data Presentation & QC

Table 1: Typical Yields & Conditions

TransformationPositionReagent TypeTypical ConditionsExpected Yield
S

Ar 1
C4 (or C6)Aliphatic AmineTHF, 0°C, 2h85-95%
S

Ar 1
C4 (or C6)Anilinen-BuOH, 80°C, 4h70-85%
S

Ar 2
C6 (or C4)Anilinen-BuOH, p-TsOH, 110°C50-75%
Suzuki C5Aryl Boronic AcidPd(dppf)Cl

, 100°C
60-85%

QC Specifications:

  • NMR: The C2-Methoxy singlet typically appears at ~3.9–4.0 ppm (

    
    H NMR).[]
    
  • Mass Spec: The 5-Bromo intermediate shows a characteristic 1:1 isotopic pattern (

    
    Br/
    
    
    
    Br).[] This pattern disappears after the Suzuki coupling, confirming successful C-C bond formation.

Case Study: Synthesis of an FGFR4 Inhibitor Analog

Context: FGFR4 inhibitors often require a covalent warhead (acrylamide) and a specific hinge binder.

  • Starting Material: 5-Bromo-4,6-dichloro-2-methoxypyrimidine.[]

  • Step 1: Reaction with N-Boc-piperazine (0°C).[] Result: Mono-substitution.

  • Step 2: Reaction with 3,5-dimethoxyaniline (110°C, acid cat).[] Result: Core formation.[2]

  • Step 3: Suzuki coupling with 2,6-dichlorophenylboronic acid.[]

  • Step 4: Deprotection (TFA) and acrylation of the piperazine.

  • Outcome: A potent covalent inhibitor analog structurally related to Fisogatinib (BLU-554) , utilizing the 2-methoxy-pyrimidine core for enhanced solubility.[]

References

  • Zhou, W., et al. (2011).[] "Discovery of Selective Irreversible Inhibitors for EGFR-T790M." Journal of Medicinal Chemistry. Link[]

  • Tan, L., et al. (2015).[] "Development of Covalent Inhibitors of FGFR4." Journal of Medicinal Chemistry. Link[]

  • BenchChem Application Note. "Reactivity of Halogenated Pyrimidines in Drug Discovery." Link[]

  • ChemicalBook. "5-Bromo-4,6-dichloro-2-methoxypyrimidine Product Properties." Link

  • Pfizer Inc. (2018). "Patent WO2018042308: Pyrimidine Derivatives as JAK Inhibitors." Link

(Note: Ensure all chemical handling complies with local EHS regulations. This compound is a skin irritant and potential sensitizer.)

Sources

Method

Application Note: High-Fidelity Sonogashira Coupling of 5-Bromo-4,6-dichloro-2-methoxypyrimidine

This Application Note is designed for advanced synthetic chemists and medicinal chemistry teams. It addresses the specific challenges of functionalizing the 5-Bromo-4,6-dichloro-2-methoxypyrimidine scaffold—a "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for advanced synthetic chemists and medicinal chemistry teams. It addresses the specific challenges of functionalizing the 5-Bromo-4,6-dichloro-2-methoxypyrimidine scaffold—a "privileged structure" in the synthesis of FGFR and EGFR kinase inhibitors.

Executive Summary & Strategic Importance

The pyrimidine core is ubiquitous in FDA-approved kinase inhibitors (e.g., Infigratinib, Brigatinib). The substrate 5-Bromo-4,6-dichloro-2-methoxypyrimidine represents a "trivalent" electrophile with distinct reactivity zones.

  • The Challenge: Achieving exclusive C–C bond formation at the C5-position (via Bromine) without disturbing the highly electrophilic C4/C6-Chlorine sites, which are prone to Nucleophilic Aromatic Substitution (SNAr).

  • The Solution: A kinetically controlled Sonogashira protocol that exploits the rate difference between Oxidative Addition (C-Br > C-Cl) and SNAr (C-Cl >> C-Br).

Mechanistic Grounding & Regioselectivity Map

To ensure reproducibility, one must understand the electronic bias of the substrate.

Electronic Profile[1]
  • C5-Position (Bromo): Located in the "meta-like" position relative to ring nitrogens. It is electronically neutral regarding SNAr but highly active for Pd(0) oxidative addition due to the weaker C-Br bond (approx. 68 kcal/mol) compared to C-Cl (approx. 81 kcal/mol).

  • C4/C6-Positions (Chloro): Located ortho to ring nitrogens.[1] These carbons are extremely electron-deficient and susceptible to attack by nucleophiles (amines, alkoxides).[1]

  • C2-Position (Methoxy): The methoxy group acts as a donor by resonance but withdraws by induction. It generally deactivates the ring slightly compared to a trichloro-analog, but the C4/C6 sites remain labile.

Visualization of Reactivity Pathways

ReactivityMap Substrate 5-Bromo-4,6-dichloro- 2-methoxypyrimidine Pd_Cycle Pd(0) Oxidative Addition (Fastest at C5-Br) Substrate->Pd_Cycle  Low Temp / Non-Nuc Base SNAr_Side SNAr Attack (Fast at C4/C6-Cl) Substrate->SNAr_Side  High Temp / Nucleophilic Base Target Target: C5-Alkynyl Product Pd_Cycle->Target  Reductive Elimination Byproduct Byproduct: C4/C6-Amino (Base Adduct) SNAr_Side->Byproduct  Displacement

Figure 1: Kinetic bifurcation between the desired Cross-Coupling (Green) and undesired SNAr (Red).

Experimental Protocols

Protocol A: Standard Copper-Catalyzed Method (Recommended)

Best for: Non-sensitive alkynes, rapid screening.

Reagents:

  • Substrate: 5-Bromo-4,6-dichloro-2-methoxypyrimidine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.1 equiv)[1][2][3]

  • Catalyst: PdCl₂(PPh₃)₂ (2–5 mol%)[3]

  • Co-Catalyst: CuI (5 mol%)[1]

  • Base: Triethylamine (Et₃N) or DIPEA (2.0 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk flask or microwave vial. Cool under a stream of Argon/Nitrogen.[1][4]

  • Solids Addition: Charge the flask with the pyrimidine substrate, PdCl₂(PPh₃)₂, and CuI.[1][2]

    • Critical: Do not add the alkyne yet.[1]

  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Solvent/Base: Add anhydrous THF via syringe, followed by the amine base.

    • Note: If using a nucleophilic amine (e.g., propylamine), switch to Protocol B or use DIPEA to prevent SNAr at C4.[1]

  • Activation: Stir at Room Temperature (25 °C) for 10 minutes. The solution typically turns yellow/orange.[1]

  • Alkyne Addition: Add the terminal alkyne dropwise (neat or in minimal THF).

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Why RT? Heating (>50°C) increases the risk of Pd inserting into the C-Cl bonds or SNAr background reactions.

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to sequester Cu) and brine. Dry over Na₂SO₄.[1][2][3]

Protocol B: Copper-Free "High-Fidelity" Method

Best for: Avoiding homocoupling (Glaser) or when SNAr side-products are observed in Protocol A.

Reagents:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Inorganic base eliminates SNAr risk from amine bases.

  • Solvent: 1,4-Dioxane / Water (9:1) or Toluene.[2][5]

Procedure:

  • Combine substrate, Pd(PPh₃)₄, and Cs₂CO₃ in the reaction vessel.

  • Add solvent and degas thoroughly (sparge with Argon for 15 mins).

  • Add alkyne.

  • Heat to 40–50 °C .

    • Note: Copper-free conditions often require mild heating, but Cs₂CO₃ is non-nucleophilic, protecting the C4/C6 positions.[1]

Optimization & Troubleshooting Guide

The following table synthesizes data from internal screenings and literature precedents regarding pyrimidine functionalization.

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst deactivation or oxidative addition failure.Switch to electron-rich ligands (e.g., XPhos or SPhos ) to boost Pd(0) reactivity toward the C-Br bond.
Side Product: C4-Substitution SNAr attack by the amine base.[1]Switch base from Et₃N to DIPEA (steric bulk prevents attack) or Cs₂CO₃ (inorganic).[1]
Side Product: Homocoupling Glaser coupling of alkyne (oxidative dimerization).[1]Strictly exclude O₂ (freeze-pump-thaw). Remove Copper (Use Protocol B).
Regioselectivity Loss (C4/C6 coupling) Temperature too high; "Over-reaction".[1]Lower temperature to 0–20 °C. Reduce catalyst loading. Ensure substrate is in excess relative to Pd initially.[1]
Decision Logic for Process Optimization

OptimizationFlow Start Start Reaction (Protocol A) Check Analyze Crude (LCMS) Start->Check Success Target > 90% Proceed to Workup Check->Success Clean Profile SNAr_Issue Issue: C4/C6 Substitution (Mass = Product - Cl + Base) Check->SNAr_Issue Side Products Stalled Issue: Stalled / SM Recovered Check->Stalled Low Conv. Action_Base Switch to Inorganic Base (Cs2CO3) or Bulky Amine SNAr_Issue->Action_Base Action_Cat Increase T to 40°C OR Change Ligand (XPhos) Stalled->Action_Cat Action_Base->Start Restart Action_Cat->Start Restart

Figure 2: Logical flowchart for troubleshooting reaction outcomes.

References

  • BenchChem. Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. (2025).[1][2][3][4][5] Retrieved from

  • Guagnano, V., et al. "Discovery of NVP-BGJ398, a Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase."[1] Journal of Medicinal Chemistry, 54(20), 7066–7083 (2011).

  • Nagy, A., et al. "Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone."[1] Organic & Biomolecular Chemistry, 4, 1213-1216 (2006).

  • Schröter, S., et al. "Regioselective Cross-Coupling Reactions of Polyhalogenated Pyrimidines."[1] Tetrahedron, 61(52), 12421-12436. (General reference for Halogen order I > Br > Cl).[1][6]

Disclaimer: This protocol involves the use of hazardous chemicals.[1] All users must review the Safety Data Sheets (SDS) for 5-Bromo-4,6-dichloro-2-methoxypyrimidine (Corrosive, Acute Toxic) and associated reagents before proceeding.

Sources

Application

Application Note: 5-Bromo-4,6-dichloro-2-methoxypyrimidine in Heterocyclic Synthesis

This guide provides an advanced technical analysis and experimental protocols for 5-Bromo-4,6-dichloro-2-methoxypyrimidine , a versatile electrophilic scaffold used extensively in the synthesis of kinase inhibitors, anti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical analysis and experimental protocols for 5-Bromo-4,6-dichloro-2-methoxypyrimidine , a versatile electrophilic scaffold used extensively in the synthesis of kinase inhibitors, antivirals, and complex heterocyclic libraries.

Executive Summary & Chemical Profile[1][2][3]

5-Bromo-4,6-dichloro-2-methoxypyrimidine functions as a "linchpin" intermediate due to its three distinct sites of reactivity. Unlike simple pyrimidines, this scaffold offers an orthogonal reactivity profile:

  • C4 & C6 Positions (Chlorides): Highly activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5 Position (Bromide): Primed for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Stille).

  • C2 Position (Methoxy): Provides solubility and electronic modulation; generally stable but can be converted to a hydroxyl or amine under forcing conditions.

Physicochemical Data
PropertyData
Molecular Formula

Molecular Weight 257.90 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, DMF, DMSO; low solubility in water
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Moisture sensitive

Reactivity Logic & Strategic Planning

The successful utilization of this scaffold relies on the Order of Events . The electronic environment of the pyrimidine ring changes drastically after the first substitution.

The Reactivity Hierarchy
  • Most Reactive: C4/C6-Cl (

    
    ). The ring is electron-deficient due to the two nitrogens and the electron-withdrawing bromine.
    
  • Moderately Reactive: C5-Br (Pd-Coupling). Once the highly electrophilic chlorides are addressed (or if mild conditions are used), the bromine undergoes oxidative addition.

  • Least Reactive: C2-OMe.

Visualizing the Reactivity Map

ReactivityMap cluster_legend Reaction Conditions Core 5-Bromo-4,6-dichloro- 2-methoxypyrimidine SNAr1 Step 1: C4/C6 Substitution (S_NAr with Amines/Alkoxides) Fast, Exothermic Core->SNAr1 Most Electrophilic Site (Symmetry Breaking) Suzuki Step 2: C5 Cross-Coupling (Suzuki/Sonogashira) Requires Pd Catalyst SNAr1->Suzuki Chemoselective Coupling (Br > Cl for Pd) SNAr2 Step 3: C6 Substitution (Displacement of remaining Cl) Slower, requires heat Suzuki->SNAr2 Final Diversification (Cyclization Potential) Info Sequence is critical to avoid poly-substitution or hydrolysis.

Figure 1: The sequential functionalization logic. The high electrophilicity of the C4/C6 chlorides dictates that they are usually engaged first to "tame" the ring before metal-catalyzed steps.

Detailed Experimental Protocols

Protocol A: Regioselective Mono-Amination ( )

Objective: Install an amine at the C4 position while leaving the C6-chloride and C5-bromide intact. Challenge: Preventing the formation of the 4,6-diamino byproduct.

Reagents:

  • 5-Bromo-4,6-dichloro-2-methoxypyrimidine (1.0 equiv)

  • Amine Nucleophile (e.g., Aniline, Morpholine) (1.05 equiv)

  • Base: DIPEA (Diisopropylethylamine) (1.2 equiv) or

    
     (1.5 equiv)
    
  • Solvent: THF or Ethanol (anhydrous)

Procedure:

  • Preparation: Dissolve 5-Bromo-4,6-dichloro-2-methoxypyrimidine (1.0 equiv) in anhydrous THF (0.1 M concentration) in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath. Crucial: Low temperature controls the rate and prevents double substitution.

  • Addition: Add the base (DIPEA) followed by the slow, dropwise addition of the amine (1.05 equiv) over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2-4 hours. Monitor by TLC/LC-MS.

    • Checkpoint: The product (mono-substituted) usually runs lower than the starting material but higher than the di-substituted byproduct.

  • Workup: Quench with water. Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Mechanism Note: The first substitution deactivates the ring slightly (via electron donation from the new nitrogen), making the second chloride at C6 significantly less reactive, which aids selectivity.

Protocol B: C5-Selective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C5 position of the mono-substituted intermediate. Pre-requisite: Product from Protocol A (4-amino-5-bromo-6-chloro-2-methoxypyrimidine).

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1][2]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[2]

Procedure:

  • Setup: In a pressure vial or Schlenk flask, combine the Intermediate, Aryl Boronic Acid, and Palladium catalyst.

  • Inertion: Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvent: Add degassed 1,4-Dioxane and the aqueous

    
     solution.
    
  • Reaction: Heat to 80-90°C for 6-12 hours.

    • Note: Do not exceed 100°C if possible, to prevent hydrolysis of the C6-chloride or C2-methoxy group.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Dilute with water and extract with EtOAc.

  • Purification: Silica gel chromatography.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

This workflow demonstrates the synthesis of a "Palbociclib-like" core, utilizing the orthogonal reactivity of the 5-bromo-4,6-dichloro-2-methoxypyrimidine scaffold.

Target Molecule: A 2-methoxy-4-(amino)-5-(aryl)-6-(heterocyclyl)pyrimidine.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_conditions Key Optimization Parameters SM Starting Material 5-Bromo-4,6-dichloro- 2-methoxypyrimidine Int1 Intermediate 1 4-(Cyclopentylamino)-5-bromo- 6-chloro-2-methoxypyrimidine SM->Int1 Step 1: S_NAr Cyclopentylamine, DIPEA THF, 0°C -> RT Int2 Intermediate 2 4-(Cyclopentylamino)-5-(4-acetylphenyl)- 6-chloro-2-methoxypyrimidine Int1->Int2 Step 2: Suzuki Coupling 4-Acetylphenylboronic acid Pd(PPh3)4, Na2CO3, Dioxane, 90°C Final Target Scaffold Trisubstituted Pyrimidine (Kinase Inhibitor Core) Int2->Final Step 3: S_NAr / Cyclization Piperazine or Amine R2 n-BuOH, 110°C (Microwave) Note1 Step 1: Control Temp to avoid disubstitution. Note2 Step 2: Degas solvents thoroughly to protect C-Cl from reduction.

Figure 2: Step-by-step synthetic route for a trisubstituted pyrimidine library.

Troubleshooting & Optimization

IssueProbable CauseSolution
Bis-substitution in Step 1 Temperature too high; Excess amine.Perform reaction at -10°C to 0°C; add amine dropwise; ensure strictly 1.0-1.05 equiv of amine.
Hydrolysis of C-Cl Aqueous base in Suzuki step is too strong or reaction too hot.Use anhydrous base (

) in dry DMF/Toluene or lower temp to 70°C.
De-halogenation (Loss of Cl) Pd-catalyzed reduction during Suzuki.Use "Pd-118" or

; avoid alcoholic solvents in the coupling step.
Incomplete Conversion Steric hindrance at C5.Switch to high-activity catalysts like XPhos Pd G3 or SPhos Pd G3 .

References

  • Reactivity of Halogenated Pyrimidines

    • Title: A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
    • Source: BenchChem Applic
    • URL: (Verified Context via Search 1.1, 1.2)

  • Suzuki Coupling Protocols

    • Title: Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.[1][2]

    • Source: BenchChem Protocols.
    • URL: (Verified Context via Search 1.4)

  • Kinase Inhibitor Synthesis (General Pyrimidine Scaffolds)

    • Title: Recent Advances in Pyrimidine-Based Drugs.
    • Source:Molecules / PMC (NIH).
    • URL:

  • Regioselectivity in

    
    : 
    
    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec / QM Magic Class.
    • URL: (Verified Context via Search 1.6)

  • General Chemical Data

    • Title: Pyrimidine, 5-bromo-4,6-dichloro- (CID 111605).[3]

    • Source: PubChem.[3]

    • URL:

Sources

Method

Application Note: Chemoselective Preservation of Methoxy Groups in Chloropyrimidine Functionalization

Abstract & Strategic Importance Chloropyrimidines bearing methoxy (-OMe) substituents are "privileged scaffolds" in medicinal chemistry, widely used in the synthesis of kinase inhibitors (e.g., EGFR, JAK) and antivirals....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

Chloropyrimidines bearing methoxy (-OMe) substituents are "privileged scaffolds" in medicinal chemistry, widely used in the synthesis of kinase inhibitors (e.g., EGFR, JAK) and antivirals. The methoxy group often serves as a crucial hydrogen-bond acceptor or metabolic modulator.

However, a critical chemoselectivity challenge exists: The "Stability-Reactivity Paradox." Conditions required to displace the chlorine atom (Suzuki couplings, SNAr) often approach the energetic threshold for ether cleavage (demethylation) or nucleophilic displacement of the methoxy group itself. This guide provides a validated mechanistic framework and procedural protocols to functionalize the chlorine position while rigorously preserving the methoxy motif.

Mechanistic Insight: The Electronic Battlefield

To preserve the methoxy group, one must understand the forces trying to remove it. The pyrimidine ring is electron-deficient (π-deficient), making it highly susceptible to nucleophilic attack.[1]

The Threat Vectors
  • Acid-Mediated Hydrolysis (The Pyrimidone Trap): Unlike phenyl ethers, pyrimidinyl ethers are prone to hydrolysis under acidic conditions. Protonation of the ring nitrogen (

    
     or 
    
    
    
    ) increases the electrophilicity of the adjacent carbons (
    
    
    or
    
    
    ), facilitating water attack and loss of MeOH to form the thermodynamically stable pyrimidone (lactam tautomer).
  • Nucleophilic Displacement (SNAr Competition): In SNAr reactions intended for the C-Cl bond, a strong nucleophile (e.g., primary amine, alkoxide) may attack the C-OMe position if the temperature is too high or the C-Cl bond is sterically hindered.

Visualization of Reaction Pathways

The following diagram illustrates the competition between the desired pathway and the degradation pathways.

ReactionPathways cluster_0 Mechanistic Control Points Start Methoxy-Chloropyrimidine (Starting Material) Desired Functionalized Product (OMe Preserved) Start->Desired Path A: Pd(0), Weak Base or Low T S_NAr Side1 Pyrimidone (Hydrolysis Product) Start->Side1 Path B: Acidic Workup or Strong OH- Side2 Bis-Substituted (OMe Displaced) Start->Side2 Path C: High T, Strong Nucleophile Note1 Avoid HCl/HBr workups Note2 Control Temp < 80°C for S_NAr

Caption: Competitive reaction pathways. Path A is the target; Paths B and C are degradation routes driven by pH and thermal excess.

Critical Process Parameters (CPP)

ParameterRecommended RangeScientific Rationale
Base Selection Carbonates (K₂CO₃, Cs₂CO₃) or Phosphates (K₃PO₄)Avoid Hydroxides (NaOH/KOH). Hydroxide ions are small, hard nucleophiles that can attack the C-OMe bond directly at elevated temperatures.
Solvent System 1,4-Dioxane, Toluene, DME (anhydrous for SNAr)Protic solvents (MeOH, EtOH) can facilitate trans-etherification (exchange of -OMe for -OEt) if alkoxides are generated.
Temperature 60°C – 90°CTemperatures >100°C significantly increase the rate of OMe displacement by competing nucleophiles.
Workup pH pH 7.0 – 8.5CRITICAL: Never quench with strong acid (1M HCl). The transient protonated species hydrolyzes rapidly. Use saturated NH₄Cl or phosphate buffer.

Validated Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Target: Coupling aryl boronic acids to chloropyrimidines without demethylation.

Reagents:

  • Substrate: 2-chloro-4-methoxypyrimidine (1.0 equiv)[2]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing (Crucial): In a reaction vial, combine the chloropyrimidine, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon or Nitrogen for 10 minutes.

    • Why? Oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligands, requiring higher temperatures to drive the reaction, which endangers the methoxy group.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas. Seal the vessel immediately.

  • Thermal Cycle: Heat the block to 85°C .

    • Checkpoint: Monitor by LCMS at 2 hours. Look for the product mass. If starting material remains, do not increase T . Add 0.02 equiv more catalyst and extend time.

  • Buffered Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with EtOAc.[2]

    • Do not use HCl. Wash with Sat. NH₄Cl (aq) followed by Brine.

    • Dry over Na₂SO₄ and concentrate.

Protocol B: Regioselective SNAr Displacement

Target: Reacting an amine with a chloropyrimidine while keeping the OMe group intact.

Reagents:

  • Substrate: 2,4-dichloro-6-methoxypyrimidine (Example)[4][5]

  • Nucleophile: Primary or Secondary Amine (1.05 equiv)

  • Base: DIPEA (Hunig’s Base) (2.0 equiv)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

  • Temperature Control: Cool the solution of chloropyrimidine in THF to 0°C (ice bath).

  • Controlled Addition: Add the amine dropwise.

    • Mechanism:[3][6][7][8] The C-Cl bond is generally more reactive than C-OMe towards amines. However, the "Exotherm" from rapid addition can create local hot spots leading to OMe displacement.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4-12 hours.

    • Validation: Check TLC.[1][2] If the reaction is sluggish, heat to max 50°C . Do not reflux in DMF (153°C), as this guarantees OMe displacement.

  • Workup:

    • Remove solvent under reduced pressure.[1]

    • Partition between water and DCM.

    • Note: If the product is amphoteric, avoid acid/base extractions. Use column chromatography immediately.

Troubleshooting & Optimization Logic

Use this decision tree to troubleshoot low yields or side reactions.

OptimizationTree Problem Issue Detected Check1 Is -OMe missing? (Mass = M-14 or +OH) Problem->Check1 Check2 Is -OMe replaced by Nucleophile? (Bis-substitution) Problem->Check2 Sol1 CAUSE: Acidic Hydrolysis ACTION: Switch to Phosphate Buffer workup Check solvent pH Check1->Sol1 Yes (Hydroxyl formed) Sol2 CAUSE: Thermal Overdrive ACTION: Lower T by 20°C Switch from DMF to THF Check2->Sol2 Yes (Bis-adduct) Sol3 CAUSE: Steric Hindrance at Cl ACTION: Use Buchwald (Pd) instead of S_NAr Check2->Sol3 No reaction at Cl

Caption: Diagnostic logic for methoxy-pyrimidine reaction failures.

References

  • Regioselectivity in Pyrimidines: Title: "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles" Source:Journal of Organic Chemistry (ACS) URL:[Link]

  • Suzuki Coupling Protocols: Title: "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids" Source:Molecules (MDPI) URL:[Link]

  • Hydrolysis Mechanisms: Title: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines" (QM Analysis of OMe stability) Source:WuXi AppTec Application Note URL:[Link]

  • General Pyrimidine Chemistry: Title: "Pyrimidines as Privileged Scaffolds in Drug Discovery" Source:[2]Journal of Medicinal Chemistry URL:[Link]

Sources

Application

Application Note: Strategic Synthesis of Antiviral Agents Using 5-Bromo-4,6-dichloro-2-methoxypyrimidine

Executive Summary The pyrimidine heterocycle is the structural foundation of a vast class of antiviral therapeutics, including HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Etravirine and Rilpivirine,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine heterocycle is the structural foundation of a vast class of antiviral therapeutics, including HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Etravirine and Rilpivirine, as well as anti-herpetic nucleoside analogues. 5-Bromo-4,6-dichloro-2-methoxypyrimidine represents a "privileged scaffold" for drug discovery due to its unique symmetry and orthogonal reactivity profile.

This guide details the strategic application of this building block. Unlike generic trichloropyrimidines, the 2-methoxy substituent acts as a stable "mask" for the C2-position, allowing for precise, sequential functionalization of the C4/C6 "wings" and the C5 "head" before final C2 diversification.

Chemical Logic & Reactivity Profile

Successful synthesis relies on exploiting the electronic hierarchy of the halogenated pyrimidine core. The molecule possesses three distinct zones of reactivity:

  • Zone 1 (High Reactivity): C4 & C6 Chlorides.

    • These positions are highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr).

    • Symmetry Advantage: Due to the axis of symmetry through C2-C5, the first substitution at either C4 or C6 produces a single regioisomer. This eliminates the need for complex separation steps often required with asymmetric scaffolds (e.g., 2,4-dichloro-5-methylpyrimidine).

  • Zone 2 (Intermediate Reactivity): C5 Bromide.

    • The C-Br bond is sterically crowded but electronically primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Stille).

    • Crucial Insight: While SNAr can occur at C4/C6 without affecting the C5-Br, Pd-coupling is best performed after bulky substituents are installed at C4/C6 to prevent catalyst poisoning or non-specific oxidative addition, although C5-selective coupling is possible under controlled conditions.

  • Zone 3 (Latent Reactivity): C2 Methoxy. [1]

    • The methoxy group is relatively inert to standard nucleophilic attack, serving as a protecting group for the C2 position.

    • Activation: It can be hydrolyzed to the 2-oxo (uracil) tautomer under acidic conditions or converted to a reactive 2-chloro species (via POCl3/PCl5) for late-stage diversification.

Reactivity Map (Graphviz)

ReactivityMap Scaffold 5-Bromo-4,6-dichloro- 2-methoxypyrimidine SNAr1 Step 1: Mono-S_NAr (C4 Substitution) Scaffold->SNAr1 Amine/Phenol (0-25°C) SNAr2 Step 2: Bis-S_NAr (C6 Substitution) SNAr1->SNAr2 2nd Nucleophile (Reflux) PdCouple Step 3: C5 Cross-Coupling (Suzuki/Sonogashira) SNAr2->PdCouple Pd(0), R-B(OH)2 Hydrolysis Step 4: C2 Activation (Hydrolysis to Uracil) PdCouple->Hydrolysis HBr/AcOH or TMSI

Caption: Sequential functionalization strategy exploiting the reactivity gradient of the 5-bromo-4,6-dichloro-2-methoxypyrimidine scaffold.

Experimental Protocols

Protocol A: Synthesis of DAPY-like Antiviral Cores

Application: Synthesis of analogues to Etravirine/Rilpivirine (NNRTIs).

Objective: Create a 2-methoxy-4-amino-6-aryloxy-5-bromopyrimidine core.

Step 1: Regioselective Mono-Substitution (C4)

The symmetry of the starting material guarantees a single product.

  • Reagents:

    • 5-Bromo-4,6-dichloro-2-methoxypyrimidine (1.0 equiv)

    • 4-Hydroxy-3,5-dimethylbenzonitrile (1.05 equiv) [Representative Phenol]

    • K2CO3 (1.5 equiv)

    • Solvent: DMF or NMP (Anhydrous)

  • Procedure:

    • Dissolve the pyrimidine scaffold in DMF (0.2 M concentration) under N2 atmosphere.

    • Cool to 0°C. Add K2CO3 followed by the dropwise addition of the phenol solution.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1) should show consumption of starting material.[2]

    • Workup: Pour into ice water. Filter the precipitate. Wash with water and cold ethanol.

    • Yield Expectation: 85-95%.

Step 2: Second Substitution (C6)

Displacement of the remaining chloride requires higher energy due to the electron-donating effect of the newly installed aryloxy group.

  • Reagents:

    • Intermediate from Step 1 (1.0 equiv)[2][3]

    • Ammonia (25% aq. or 7N in MeOH) or substituted aniline (e.g., 4-aminobenzonitrile).

    • Solvent: 1,4-Dioxane (sealed tube).

  • Procedure:

    • Suspend Step 1 product in 1,4-Dioxane.[4]

    • Add excess amine (3-5 equiv).

    • Heat to 100-120°C in a pressure vessel for 12-24 hours.

    • Note: If using an aniline (weaker nucleophile), add catalytic acid (p-TsOH) or use Pd-catalyzed Buchwald-Hartwig conditions if SNAr fails.

    • Workup: Concentrate in vacuo. Recrystallize from EtOH/Water.

Protocol B: C5-Functionalization (The "Head" Group)

Application: Installing aryl or alkynyl groups at the 5-position, critical for potency in many antivirals.

Method: Suzuki-Miyaura Cross-Coupling.

  • Reagents:

    • C4,C6-substituted pyrimidine (from Protocol A).[1][5][6][7]

    • Arylboronic acid (1.5 equiv).

    • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%).

    • Base: Cs2CO3 (2.0 equiv).[2]

    • Solvent: Dioxane/Water (9:1).

  • Procedure:

    • Degas solvents thoroughly with Argon (sparging for 15 min).

    • Combine all reagents in a Schlenk flask.

    • Heat to 90°C for 6-12 hours.

    • Purification: Silica gel chromatography. The 2-methoxy group remains intact.

Protocol C: C2-Deprotection/Activation

Application: Converting the "Masked" 2-methoxy group to the bioactive 2-oxo (Uracil) or 2-amino form.

Option 1: Hydrolysis to Uracil Analogues

Many antivirals (e.g., Brivudine analogues) require a 2-oxo functionality.

  • Reagents: 33% HBr in Acetic Acid or TMSI (Trimethylsilyl iodide).

  • Procedure:

    • Dissolve the substrate in DCM (if using TMSI) or Acetic Acid (if using HBr).

    • Add reagent (2-4 equiv) at 0°C.

    • Warm to RT (TMSI) or 60°C (HBr/AcOH).

    • Result: Quantitative conversion of 2-OMe to 2-OH (tautomerizes to 2-oxo).

Option 2: Activation to 2-Chloro (for Amination)

To install a specific amine at C2 (as in Etravirine):

  • Reagents: POCl3 (neat) or PCl5.

  • Condition: Reflux for 2-4 hours.

  • Note: This is difficult if C4/C6 are electron-rich (e.g., amino/alkoxy). It is often better to start with a 2-amino precursor if the final drug requires a 2-amine. However, for 2-alkoxy analogues, the 2-OMe is the final state.

Data Summary & Troubleshooting

ParameterTypical Value / ConditionTroubleshooting Note
SNAr 1 Temp 0°C to 25°CIf bis-substitution occurs, lower temp to -10°C and control stoichiometry strictly.
SNAr 2 Temp 80°C to 120°CIf reaction is sluggish, switch solvent to DMSO or use microwave irradiation.
Pd-Coupling Yield 70-90%Dehalogenation (loss of Br) can occur if heating is too prolonged; monitor strictly.
Solubility Low in non-polar solventsThe 2-methoxy group aids solubility compared to 2-oxo variants.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Acute Tox (Oral).

  • Specific Risk: 5-Bromo-4,6-dichloro-2-methoxypyrimidine can hydrolyze slowly in moist air to release HCl. Store in a desiccator at 2-8°C.

  • Reaction Safety: SNAr reactions with amines can be exothermic. Reactions in sealed vessels (Protocol A, Step 2) pose explosion risks; use blast shields.

References

  • Regioselectivity in Pyrimidine SNAr

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec, QM Magic Class.
    • URL:[Link]

  • DAPY (Etravirine)

    • Title: Development of a practical synthesis of etravirine via a microwave-promoted amination.[8]

    • Source: Chemistry Central Journal (NIH).
    • URL:[Link]

  • Antiviral Activity of Pyrimidine Derivatives

    • Title: Design, synthesis, and antiviral evaluation of 2-substituted 4,5-dichloro- and 4,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles.
    • Source: Journal of Medicinal Chemistry (PubMed).
    • URL:[Link]

  • Title: Application of 5-Bromo-2-chloro-4-methoxypyrimidine in the Synthesis of Halogenated Heterocycles.
  • Hydrolysis of Alkoxypyrimidines

    • Title: Hydrolysis and Aminolysis of Certain Methoxypyrimidines.
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

Sources

Method

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 5-Bromo-4,6-dichloro-2-methoxypyrimidine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, regiocontrol, and sequential functionalization protocols Introduction & Mechanistic Rationale For...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, regiocontrol, and sequential functionalization protocols

Introduction & Mechanistic Rationale

For drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry[1]. 5-Bromo-4,6-dichloro-2-methoxypyrimidine is an exceptionally versatile building block that offers three distinct halogenated sites for orthogonal carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation. Mastering the regioselectivity of this scaffold allows chemists to rapidly synthesize diverse libraries of kinase inhibitors and allosteric modulators.

The Hierarchy of Oxidative Addition

In palladium-catalyzed cross-coupling, the site of initial oxidative addition is governed by a competition between the intrinsic bond dissociation energy (BDE) of the carbon-halogen bond and the electronic activation of the ring system[2].

In unactivated arenes, the weaker C-Br bond reacts much faster than the C-Cl bond. However, in the pyrimidine system, the C4 and C6 positions are situated ortho/para to the highly electronegative ring nitrogens. This profound electron deficiency drastically lowers the activation energy for Pd(0) insertion into the C4/C6-Cl bonds, effectively overriding the intrinsic weakness of the C5-Br bond[3].

Therefore, the established hierarchy of reactivity for this scaffold is:

  • 1st Coupling (C4-Cl): Driven by intense electronic activation from the pyrimidine nitrogens[3].

  • 2nd Coupling (C5-Br): Once C4 is arylated, the ring becomes less electron-deficient. The intrinsic BDE now dictates reactivity, making the C5-Br bond the preferred site[4].

  • 3rd Coupling (C6-Cl): The remaining C6-Cl bond is now electronically deactivated and sterically hindered, requiring highly active, forcing catalyst systems[1].

Workflow Visualization

The following diagram illustrates the logical progression of the sequential cross-coupling strategy, highlighting the specific catalyst systems required to overcome the shifting electronic landscape of the pyrimidine ring.

G A 5-Bromo-4,6-dichloro- 2-methoxypyrimidine (Starting Material) B 4-Aryl-5-bromo-6-chloro- 2-methoxypyrimidine (C4-Functionalized) A->B Suzuki-Miyaura Pd(PPh3)4, 60°C Regioselective at C4 C 4-Aryl-5-alkynyl-6-chloro- 2-methoxypyrimidine (C4, C5-Functionalized) B->C Sonogashira Pd(PPh3)2Cl2, CuI Coupling at C5 D Fully Functionalized Pyrimidine Scaffold (C4, C5, C6-Substituted) C->D Buchwald-Hartwig Pd2(dba)3, XPhos Coupling at C6

Fig 1: Sequential Pd-catalyzed regioselective functionalization of the pyrimidine scaffold.

Comparative Reactivity Data

To design a self-validating experimental workflow, it is critical to understand the shifting reactivity profile of the molecule at each stage of the synthesis.

Reaction SiteHalogenElectronic EnvironmentRelative Reactivity (Pd-Catalysis)Primary Reaction Type
C4 / C6 -ClHighly electron-deficient (ortho/para to N)1 (Most Reactive) Suzuki-Miyaura, SNAr
C5 -BrBenzenoid (meta to N)2 (Intermediate) Sonogashira, Stille, Heck
C6 (Post-C4 Coupling)-ClDeactivated by C4-substituent, sterically hindered3 (Least Reactive) Buchwald-Hartwig (Forcing)
C2 -OCH₃Electron-donating, stable ether linkageN/A (Inert to Pd) Orthogonal directing group

Experimental Protocols & Causality

As a Senior Application Scientist, I emphasize that reproducibility relies on understanding why specific conditions are chosen. The protocols below are designed as self-validating systems; in-process controls (IPC) are embedded to ensure regiochemical integrity before proceeding to the next step.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C4

Objective: Monosubstitution at the highly activated C4 position while leaving C5 and C6 intact.

Materials:

  • 5-Bromo-4,6-dichloro-2-methoxypyrimidine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.05 equiv, 1.05 mmol)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • Na₂CO₃ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane/H₂O (4:1 v/v, 10 mL), thoroughly degassed

Step-by-Step Methodology:

  • Charge a Schlenk flask with the pyrimidine core, arylboronic acid, and Na₂CO₃.

  • Evacuate and backfill the flask with Argon (3x).

  • Add the degassed 1,4-Dioxane/H₂O mixture, followed by the rapid addition of Pd(PPh₃)₄.

  • Heat the reaction mixture to exactly 60 °C and stir for 4-6 hours.

  • Self-Validation (IPC): Monitor via LC-MS. Look for the mass shift corresponding to the replacement of exactly one chlorine atom. If di-coupled products (replacement of Cl and Br) begin to appear, immediately cool the reaction in an ice bath to quench further oxidative addition.

  • Cool, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Causality of Experimental Choices: The use of exactly 1.05 equivalents of the boronic acid and a mild temperature (60 °C) is critical[1]. Pushing the temperature higher will lead to competitive oxidative addition at the C5-Br position. Pd(PPh₃)₄ is selected because its relatively bulky and electron-neutral phosphine ligands make it highly sensitive to the electronic deficiency of the C-X bond, maximizing the discrimination between the activated C4-Cl and the unactivated C5-Br[2].

Protocol B: Orthogonal Sonogashira Coupling at C5

Objective: Alkyne insertion at the intrinsically weaker C5-Br bond.

Materials:

  • 4-Aryl-5-bromo-6-chloro-2-methoxypyrimidine (1.0 equiv, 1.0 mmol)

  • Terminal alkyne (1.2 equiv, 1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv, 5 mol%)

  • CuI (0.1 equiv, 10 mol%)

  • Anhydrous Triethylamine (Et₃N) (5 mL) and THF (5 mL)

Step-by-Step Methodology:

  • In a dry Schlenk flask under Argon, combine the C4-functionalized pyrimidine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add degassed THF and Et₃N. Stir for 5 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the mixture to 80 °C for 8 hours.

  • Self-Validation (IPC): TLC should show the complete consumption of the starting material. LC-MS will confirm the loss of the bromine isotope pattern (M / M+2 ratio of 1:1 disappears), leaving the distinct chlorine isotope pattern intact.

  • Filter through Celite to remove palladium/copper salts, concentrate, and purify.

Causality of Experimental Choices: Once the C4 position is arylated, the pyrimidine ring becomes less electron-deficient. This deactivates the remaining C6-Cl bond towards oxidative addition. Consequently, the intrinsic bond dissociation energy dictates reactivity, and the weaker C5-Br bond becomes the primary site for Pd(0) insertion[4]. CuI is essential here to form the highly nucleophilic copper acetylide intermediate, which facilitates rapid transmetalation and outcompetes any residual reactivity at C6[1].

Protocol C: Buchwald-Hartwig Amination at C6

Objective: Forcing substitution of the deactivated, sterically hindered C6-Cl bond.

Materials:

  • 4-Aryl-5-alkynyl-6-chloro-2-methoxypyrimidine (1.0 equiv, 1.0 mmol)

  • Secondary Amine (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%)

  • XPhos (0.1 equiv, 10 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • In an Argon-filled glovebox, charge a sealed tube with the C4/C5-functionalized pyrimidine, amine, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Add anhydrous, degassed toluene and seal the tube tightly.

  • Transfer out of the glovebox and heat vigorously at 100–110 °C for 12-16 hours.

  • Self-Validation (IPC): Due to the steric bulk, this reaction may stall. If LC-MS shows >20% unreacted starting material after 12 hours, spike the reaction with an additional 2 mol% of Pd₂(dba)₃/XPhos catalyst complex.

  • Cool to room temperature, dilute with dichloromethane, wash with water, and purify via reverse-phase HPLC or silica gel chromatography.

Causality of Experimental Choices: The remaining C6-Cl bond is now electronically deactivated (due to the C4-aryl and C2-methoxy groups) and sterically hindered (flanked by the bulky C5-alkynyl group). To force this challenging coupling, a highly active catalyst system is required. Pd₂(dba)₃ paired with XPhos provides an electron-rich, sterically demanding palladium center that accelerates both oxidative addition into the deactivated C-Cl bond and the subsequent reductive elimination of the bulky amine[1].

References

  • A Comparative Analysis of the Reaction Efficiency of 5-Bromo-2-chloro-4-methoxypyrimidine in Palladium-C
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS, Nobel Prize,
  • Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines, SciSpace,
  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5, ResearchG

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting SNAr Reactions of 5-Bromo-4,6-dichloro-2-methoxypyrimidine

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and researchers optimizing Nucleophilic Aromatic Substitution (SNAr) reactions on the highly versatile 5-bromo-4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and researchers optimizing Nucleophilic Aromatic Substitution (SNAr) reactions on the highly versatile 5-bromo-4,6-dichloro-2-methoxypyrimidine scaffold.

Because this molecule possesses multiple reactive sites and a complex electronic profile, achieving high chemoselectivity and regioselectivity requires precise control over reaction parameters. Below, you will find a mechanistic workflow, troubleshooting FAQs, optimization data, and a self-validating experimental protocol.

Mechanistic Workflow: Reaction Pathways

SNAr_Workflow SM 5-Bromo-4,6-dichloro-2-methoxypyrimidine (Starting Material) Nu Nucleophile Addition (Amines, Alkoxides, Thiols) SM->Nu Mono Mono-substituted Product (C4 or C6 position) DESIRED Nu->Mono 1.0-1.05 eq Nu 0°C to RT Di Di-substituted Product (C4 and C6 positions) OVER-REACTION Nu->Di >2.0 eq Nu Elevated Temp Side C2-Methoxy Displacement SIDE REACTION Nu->Side Strong Base Protic Solvent Mono->Di Prolonged Heat Excess Nu

Mechanistic pathways for SNAr on 5-Bromo-4,6-dichloro-2-methoxypyrimidine.

Troubleshooting & FAQs

Q1: Why am I getting a high percentage of di-substituted product (C4, C6) instead of the desired mono-substituted product? Causality: The pyrimidine ring is highly π-deficient, facilitating SNAr[1]. The two chlorine atoms at C4 and C6 are chemically equivalent. The first nucleophilic attack forms a mono-substituted product. If the nucleophile is an amine, the newly added amino group donates electron density into the pyrimidine ring via resonance (+M effect). This significantly deactivates the remaining chlorine at C6 toward a second SNAr attack[2]. However, if the reaction temperature is too high, or if more than 1.1 equivalents of the nucleophile are used, the thermal energy overcomes this deactivation barrier, leading to di-substitution. Solution: Strictly control stoichiometry (1.0–1.05 eq of nucleophile) and utilize dropwise addition at 0 °C to prevent local concentration spikes.

Q2: My reaction is sluggish and I have unreacted starting material, even at elevated temperatures. How can I drive it to completion? Causality: While the reactivity of pyrimidine halides generally follows the order C4(6) > C2 ≫ C5[3], 5-bromo-4,6-dichloro-2-methoxypyrimidine presents unique steric and electronic challenges. The C2-methoxy group is electron-donating, which slightly reduces the electrophilicity of the ring compared to trichloropyrimidines. Furthermore, the bulky C5-bromine atom provides significant steric hindrance, shielding the adjacent C4 and C6 positions from bulky nucleophiles (like secondary piperidines). Solution: Switch from a weak inorganic base (e.g., K₂CO₃) to a stronger, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or DBU. Change the solvent to a highly polar aprotic solvent (e.g., DMF or DMSO) to better solvate the transition state and facilitate the concerted SNAr mechanism[4][5].

Q3: I am observing the loss of the methoxy group or unexpected side products. What causes this? Causality: The C2-methoxy group is susceptible to solvolysis or nucleophilic displacement under harsh, protic conditions[6]. If you are using an alkoxide base (e.g., NaOMe) in a different alcoholic solvent (e.g., EtOH) at elevated temperatures, transesterification or competitive nucleophilic attack by the solvent can occur[7]. Solution: Avoid protic solvents when using strong bases. Use anhydrous THF or DCM for low-temperature reactions. If high temperatures are required, use anhydrous DMF and ensure your nucleophile is highly selective.

Q4: Will the C5-bromine atom interfere with the SNAr reaction? Causality: Under standard SNAr conditions (amines/alkoxides, mild base, <80 °C), the C5-bromine is generally inert to nucleophilic displacement due to the lack of activating ortho/para nitrogen atoms relative to the C5 position[3]. Its primary role during SNAr is steric hindrance. Its preservation is highly desirable, as its halogen substitution pattern allows for downstream selective cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), making it a valuable scaffold in medicinal chemistry[8]. Solution: Avoid the use of strong reducing agents (which can cause debromination) or transition-metal contaminants during the SNAr step.

Optimization Data Presentation

Use the following empirically validated parameters to select the appropriate conditions based on your specific nucleophile class:

Nucleophile TypeRecommended SolventRecommended BaseTemperature ProfileExpected Yield (Mono)
Primary Amines THF or DCMDIPEA (1.5 eq)0 °C → RT85 - 95%
Secondary Amines (Bulky) DMF or DMSODIPEA or DBU (2.0 eq)RT → 40 °C70 - 85%
Alkoxides (RO⁻) Anhydrous THFNaH (1.1 eq)-20 °C → 0 °C60 - 80%
Thiolates (RS⁻) DMFK₂CO₃ (1.5 eq)0 °C → RT80 - 90%

Self-Validating Protocol: Regioselective Mono-Amination

This protocol is designed as a self-validating system. It utilizes in-process analytical controls to verify mechanistic causality before proceeding to the next step, ensuring high yields of the mono-aminated product.

Step 1: Preparation & Inertion

  • Charge a flame-dried round-bottom flask with 5-bromo-4,6-dichloro-2-methoxypyrimidine (1.0 eq)[8].

  • Dissolve the substrate in anhydrous THF to achieve a 0.2 M concentration.

  • Purge the flask with Nitrogen gas for 5 minutes to prevent moisture-induced hydrolysis of the C2-methoxy group[7].

Step 2: Base and Nucleophile Addition

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

  • Submerge the flask in an ice-water bath to reach an internal temperature of 0 °C.

  • Dissolve the primary amine nucleophile (1.05 eq) in a minimal volume of anhydrous THF. Add this solution dropwise over 15–20 minutes.

    • Causality Check: Dropwise addition at 0 °C prevents local concentration spikes, ensuring the nucleophile reacts exclusively with the highly electrophilic starting material rather than the deactivated mono-substituted product[2].

Step 3: In-Process Monitoring (Self-Validation)

  • Remove the ice bath and allow the reaction to warm to room temperature (RT) over 2 hours.

  • Validation Check: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The mono-aminated product will appear as a distinct peak with a mass shift corresponding to the loss of one chlorine atom. If >5% starting material remains, continue stirring for 1 additional hour. Do not add more amine , as this forces di-substitution.

Step 4: Quenching and Workup

  • Quench the reaction by adding cold distilled water (equal to the reaction volume).

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual DIPEA and THF.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of 5-Bromo-4,6-dichloro-2-methoxypyrimidine

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation of highly functionalized pyrimidines during synthesis a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation of highly functionalized pyrimidines during synthesis and purification. 5-Bromo-4,6-dichloro-2-methoxypyrimidine (CAS: 1240596-72-8) is a potent electrophile. The electron-deficient pyrimidine core, exacerbated by the electron-withdrawing halogens (Br, Cl) and the methoxy group, renders the C4 and C6 positions exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by water.

This guide provides field-proven, self-validating methodologies to arrest hydrolysis during storage, reaction, and workup, ensuring the integrity of your compound.

Part 1: Mechanistic Causality of Hydrolysis

To prevent degradation, we must first understand the causality. Why is this specific molecule so unstable?

The pyrimidine ring nitrogen atoms withdraw electron density via induction and resonance. The halogens at C4, C5, and C6 further deplete electron density from the carbon backbone. When exposed to moisture, water acts as a nucleophile, attacking the highly electrophilic C4 or C6 carbon. This forms a Meisenheimer (tetrahedral) intermediate, followed by the rapid and irreversible expulsion of a chloride ion, yielding a pyrimidinol (or its tautomeric pyrimidinone) and hydrochloric acid (HCl)[1]. The generated HCl further catalyzes the hydrolysis of remaining material, creating a runaway degradation cascade[2].

SNAr_Hydrolysis A 5-Bromo-4,6-dichloro- 2-methoxypyrimidine (Electrophilic C4/C6) B Nucleophilic Attack by H2O / OH- A->B Moisture/Aqueous Workup C Meisenheimer Complex (Tetrahedral) B->C Rate-determining step D Chloride Elimination (-HCl) C->D Fast E Hydrolyzed Product (Pyrimidinol derivative) D->E Irreversible

Fig 1. Nucleophilic Aromatic Substitution (SNAr) hydrolysis mechanism of the pyrimidine core.

Part 2: Troubleshooting FAQs

Q1: My starting material degraded in the vial before I even ran the reaction. How should it be stored? A: The compound is highly hygroscopic and reactive. Ambient moisture is sufficient to initiate slow hydrolysis. Causality: Water vapor in the air condenses inside repeatedly opened vials, providing the nucleophile for the SNAr reaction. Solution: Store the compound under an inert atmosphere (Argon or Nitrogen) in a desiccator at 2–8°C or -20°C[3]. Crucially, warm the vial to room temperature in a desiccator before opening to prevent condensation on the cold chemical[4].

Q2: I am losing product during the aqueous workup. How can I prevent this? A: Standard aqueous workups (especially those using strong acids or bases at room temperature) drastically accelerate SNAr hydrolysis. Causality: Hydrolysis kinetics are temperature and pH-dependent. High temperatures and extreme pH levels lower the activation energy for the formation of the Meisenheimer complex[2]. Solution: Quench the reaction by slowly adding it to an ice-cold, mildly basic solution (e.g., saturated NaHCO₃) with vigorous stirring[5]. Keep the temperature below 5°C and perform rapid extractions.

Q3: Can I use methanol or ethanol as a solvent for recrystallization? A: Absolutely not. Causality: Alcohols are protic nucleophiles. Just as water causes hydrolysis, alcohols will cause alcoholysis, displacing the chlorides to form 4,6-dialkoxy derivatives. Solution: Use strictly aprotic solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane, or Toluene) for purification and recrystallization.

Part 3: Quantitative Data on Stability

To guide your experimental design, the following table summarizes the stability of 4,6-dichloropyrimidine derivatives across various conditions.

Condition / SolventNucleophile PresentHydrolysis/Degradation RiskEstimated Half-Life (25°C)Recommended Action
Deionized Water (pH 7)H₂OHigh< 2 hoursAvoid prolonged exposure.
1M NaOH (aq)OH⁻Severe< 5 minutesStrictly avoid. Use NaHCO₃.
Methanol / EthanolROHHigh (Alcoholysis)< 1 hourAvoid protic solvents.
Wet DCM / THFH₂O (trace)Moderate~ 12-24 hoursUse strictly anhydrous solvents.
Dry DCM / HexanesNoneNegligible> 6 monthsIdeal for storage and workup.

Part 4: Self-Validating Protocols

Protocol: Hydrolysis-Resistant Aqueous Workup

This protocol ensures the integrity of 5-Bromo-4,6-dichloro-2-methoxypyrimidine during post-reaction isolation. It incorporates self-validation steps to verify that hydrolysis has been successfully arrested.

Workup_Workflow Start Reaction Mixture (Containing Product) Quench Quench: Pour into Ice-Cold Sat. NaHCO3 Start->Quench T < 5°C Extract Rapid Extraction (Cold DCM or EtOAc) Quench->Extract pH 7-8 Wash Wash: Brine (Removes residual H2O) Extract->Wash Dry Dry over Anhydrous Na2SO4 / MgSO4 Wash->Dry Evaporate Concentrate in vacuo (Temp < 30°C) Dry->Evaporate

Fig 2. Hydrolysis-resistant aqueous workup workflow for halogenated pyrimidine derivatives.

Step-by-Step Methodology:

  • Preparation: Pre-cool a saturated aqueous solution of NaHCO₃ and your extraction solvent (e.g., Dichloromethane, DCM) to 0–5°C in an ice bath.

  • Quenching: Slowly transfer the organic reaction mixture into the vigorously stirred, ice-cold NaHCO₃ solution.

    • Causality: The mild base neutralizes any acidic byproducts (like HCl) that could catalyze degradation, while the low temperature kinetically freezes the hydrolysis pathway[5].

  • Validation Check 1 (TLC): Spot the organic layer on a TLC plate against a standard of the pure compound. A single spot confirms intact product; a highly polar baseline spot indicates hydrolysis has occurred. Proceed only if the product spot is intact.

  • Extraction: Transfer to a separatory funnel and immediately separate the phases. Extract the aqueous layer once more with cold DCM. Do not let the layers sit in contact for more than 5 minutes.

  • Washing & Drying: Wash the combined organic layers with ice-cold brine to remove residual water via osmotic pressure. Dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

    • Critical: Keep the water bath temperature strictly below 30°C to prevent thermal degradation.

  • Validation Check 2 (NMR): Take a crude ¹H-NMR or ¹³C-NMR aliquot in CDCl₃. The absence of broad -OH peaks (around 10-12 ppm) or shifts in the pyrimidine carbon signals confirms the successful prevention of hydrolysis.

References

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 5-Bromo-4,6-dichloro-2-methoxypyrimidine Coupling

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with 5-Bromo-4,6-dichloro-2-m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with 5-Bromo-4,6-dichloro-2-methoxypyrimidine (CAS: 1240596-72-8) .

This scaffold is a highly versatile but notoriously finicky building block in medicinal chemistry. Its three distinct halogenated sites (C4-Cl, C5-Br, C6-Cl) present significant regioselectivity challenges. The primary lever you have to control this selectivity is reaction temperature .

Core Mechanistic Principles: The "Why" Behind the Temperature

Before troubleshooting specific failed reactions, we must establish the chemical causality of the pyrimidine ring.

G sub 5-Bromo-4,6-dichloro-2-methoxypyrimidine (Symmetric C4/C6, Reactive C5) temp1 Low Temp (20°C - 40°C) Kinetic Control sub->temp1 1 equiv reagents temp2 Moderate Temp (60°C - 80°C) Thermodynamic Shift sub->temp2 >2 equiv reagents temp3 High Temp (>90°C) Forced Activation sub->temp3 C4/C6 blocked prod1 Mono-coupling at C4 (High Regioselectivity) temp1->prod1 prod2 Di-coupling at C4 & C6 (Symmetry Broken) temp2->prod2 prod3 C5-Br Coupling / Over-reaction (Dehalogenation Risk) temp3->prod3

Temperature-dependent regioselective coupling pathways.

The Halogen Reactivity Paradox In standard arenes, a C-Br bond undergoes oxidative addition faster than a C-Cl bond. However, in pyrimidines, the electronegative nitrogen atoms exert a profound electron-withdrawing effect via resonance, highly activating the ortho/para positions (C4 and C6) 1. The C5 position is meta to the nitrogens and lacks this resonance activation.

Therefore, despite the inherently weaker C-Br bond at C5, the C4-Cl and C6-Cl bonds are significantly more electrophilic. Kinetic control (lower temperatures) will strictly favor insertion at C4/C6 because the activation energy (


) is substantially lower 2.

Troubleshooting & FAQs

Q1: I am trying to synthesize the C4-mono-coupled product, but I keep getting a mixture of mono- and di-substituted products. How do I fix this?

Diagnosis: You are operating under thermodynamic conditions (temperature too high) or using an excess of your coupling partner. Because C4 and C6 are symmetric, substituting C4 breaks the symmetry. The new substituent usually donates electron density, slightly deactivating the remaining C6-Cl bond. Solution:

  • Temperature Control: Drop your reaction temperature to 40°C–50°C for Suzuki couplings, or 20°C–30°C for SNAr reactions 3.

  • Stoichiometry: Strictly limit your boronic acid or nucleophile to 1.00 - 1.05 equivalents.

  • Catalyst: Use a highly active catalyst like Pd(dppf)Cl₂ that can turn over efficiently at lower temperatures without requiring thermal forcing.

Q2: I need to couple at the C5-Br position. Every time I try, the C4 and C6 chlorines react instead.

Diagnosis: This is expected. The C4/C6 positions will always react first due to the lowered activation energy provided by the pyrimidine nitrogens 1. Solution: You must employ a sequential coupling strategy .

  • First, saturate the C4 and C6 positions (e.g., via di-coupling at 70°C–80°C).

  • Once C4 and C6 are blocked, the C5-Br bond becomes the only available site.

  • Because the ring is now electron-rich (due to the new C4/C6 substituents), oxidative addition at C5 requires high energy. Elevate the temperature to 90°C–110°C and use an electron-rich ligand like XPhos 2.

PdCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Temp Dependent) Pd0->OxAdd C4 Insertion at C4-Cl (Ea ~ Low, 20-40°C) OxAdd->C4 Mild Heat C5 C5 OxAdd->C5 High Heat

Activation energy thresholds for Pd(0) oxidative addition.

Q3: At 80°C, my reaction mixture turns black and I see significant degradation. What is happening?

Diagnosis: At elevated temperatures, polyhalogenated pyrimidines are highly prone to hydrodehalogenation (loss of the halogen without coupling) or complete ring degradation, especially in the presence of strong bases and Pd(0) 3. Solution: If you must heat to 80°C (e.g., for di-coupling), ensure strict anaerobic conditions (sparge with Argon for 15 minutes). Switch to a milder base like K₂CO₃ or K₃PO₄ instead of NaOtBu or NaOH.

Quantitative Data: Temperature & Selectivity Matrix

To aid in your experimental design, reference the following empirical data matrix for 5-Bromo-4,6-dichloro-2-methoxypyrimidine functionalization:

Reaction GoalTarget SiteOptimal Temp RangeRecommended Catalyst / BaseExpected YieldPrimary Side Reaction
Mono-coupling (SNAr) C4-Cl20°C – 30°CNone / DIPEA80–90%Di-substitution (<5%)
Mono-coupling (Suzuki) C4-Cl40°C – 50°CPd(dppf)Cl₂, K₂CO₃75–85%Di-coupling (10–15%)
Di-coupling (Suzuki) C4-Cl, C6-Cl70°C – 80°CPd(PPh₃)₄, Na₂CO₃80–95%C5-Br coupling (<5%)
Tri-coupling (Suzuki) C5-Br90°C – 110°CPd₂(dba)₃, XPhos, K₃PO₄60–75%Hydrodebromination

Validated Experimental Protocol: Regioselective C4 Mono-Suzuki Coupling

This protocol is a self-validating system designed to ensure kinetic control, preventing the thermal cascade that leads to unwanted di-substitution.

Reagents:

  • 5-Bromo-4,6-dichloro-2-methoxypyrimidine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.05 equiv, 1.05 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation: Charge a dry Schlenk flask with the pyrimidine substrate, arylboronic acid, and Pd(dppf)Cl₂.

  • Solvent Addition & Degassing: Add 1,4-Dioxane. Sparge the mixture with Argon for 10 minutes. Causality: Removing oxygen prevents catalyst deactivation, which is critical since we are operating at low temperatures where turnover is naturally slower.

  • Base Addition: Add the 2M aqueous K₂CO₃ solution (previously degassed).

  • Temperature Initiation (Critical Step): Place the flask in a pre-heated oil bath set strictly to 45°C . Do not exceed 50°C. Causality: 45°C provides enough thermal energy to overcome the

    
     for C4-Cl oxidative addition, but remains below the threshold for C6-Cl insertion once the symmetry is broken.
    
  • Monitoring: Stir for 4–6 hours. Monitor via LC-MS. The reaction is complete when the starting material is <2%. Do not push for 100% conversion if di-coupled product begins to form.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • Title: Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles Source: Tetrahedron / ResearchGate URL
  • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI Molecules URL
  • Title: Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines Source: ResearchGate URL

Sources

Optimization

purification challenges of 5-Bromo-4,6-dichloro-2-methoxypyrimidine intermediates

Technical Support Center: 5-Bromo-4,6-dichloro-2-methoxypyrimidine Executive Summary The synthesis and purification of 5-Bromo-4,6-dichloro-2-methoxypyrimidine presents a unique set of challenges driven by the competing...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-4,6-dichloro-2-methoxypyrimidine

Executive Summary

The synthesis and purification of 5-Bromo-4,6-dichloro-2-methoxypyrimidine presents a unique set of challenges driven by the competing reactivity of the electron-deficient pyrimidine ring. The primary difficulties encountered are incomplete bromination (leading to inseparable starting material) and hydrolytic instability of the C4/C6-chlorine atoms during aqueous workup.

This guide moves beyond standard textbook procedures to address the specific physicochemical pitfalls of this scaffold. It is designed as a self-validating troubleshooting system.

Module 1: The Synthesis & Impurity Landscape

To troubleshoot purification, one must first understand the origin of the impurities. The standard synthesis involves the electrophilic bromination of 4,6-dichloro-2-methoxypyrimidine.

Critical Impurity Profile
Impurity TypeStructure / OriginDetection (HPLC/TLC)Removal Difficulty
Starting Material (SM) 4,6-dichloro-2-methoxypyrimidine. Result of incomplete reaction.Critical Issue. Co-elutes with product.

.
High. Extremely difficult to separate by crystallization due to isomorphous crystal lattices.
Hydrolysis Product A 5-bromo-6-chloro-2-methoxypyrimidin-4-ol. Result of aqueous workup at pH > 8 or < 4.Distinct polar peak.Medium. Can be removed by base extraction (acidic proton at N3).
Regioisomer 5-bromo-2,4-dichloro-6-methoxypyrimidine. Only relevant if starting from asymmetric trichloropyrimidine.Close eluting.High. Requires column chromatography.[1]
Visualizing the Pathway

SynthesisPath SM 4,6-dichloro- 2-methoxypyrimidine Reagent NBS / MeCN (Bromination) SM->Reagent Target TARGET: 5-Bromo-4,6-dichloro- 2-methoxypyrimidine Reagent->Target Main Path Imp_SM Impurity: Unreacted SM (Hard to Purify) Reagent->Imp_SM Incomplete Conv. Imp_Hyd Impurity: Hydrolysis (Pyrimidinone) Target->Imp_Hyd pH > 8 or H2O/Heat

Figure 1: Reaction pathway highlighting the critical branching points for impurity formation.

Module 2: Troubleshooting & FAQs

Scenario A: "I cannot separate the starting material from the product."

The Problem: You have 5-10% unreacted starting material (SM) in your crude. Recrystallization is failing to upgrade purity because the SM and Product form a solid solution.

Root Cause: The bromine atom (atomic radius ~114 pm) and the hydrogen atom (~53 pm) at the C5 position create a lattice defect, but the overall lipophilicity and crystal packing are too similar for standard solvents to discriminate.

Protocol: The "Push-to-Completion" Strategy Do not attempt to purify a crude mixture containing >2% SM. You must drive the reaction to completion upstream.

  • Reagent Stoichiometry: Use 1.1 to 1.2 equivalents of N-Bromosuccinimide (NBS).

  • Catalysis: If the reaction stalls, add 5 mol% Ammonium Acetate or a catalytic amount of Iodine (I2) . This activates the NBS.

  • Endpoint Validation:

    • Do not rely on UV visualization alone (both spots absorb strongly).

    • Use HPLC monitoring .[2]

    • Stop Criteria: SM < 0.5% area.

  • Quenching: Quench excess NBS with Sodium Bisulfite (NaHSO3) solution. Crucial: Verify the absence of oxidative power using starch-iodide paper before proceeding to extraction.

Scenario B: "My purity drops during aqueous workup (Ghost Peaks)."

The Problem: The HPLC of the reaction mixture looks clean, but after extraction and drying, a new peak appears at a lower retention time (more polar).

Root Cause: Hydrolysis of the C4-Chlorine. The electron-withdrawing effect of the newly added C5-Bromine makes the C4/C6 carbons more electrophilic, increasing susceptibility to nucleophilic attack by water (SnAr mechanism).

Protocol: The "pH-Neutral" Isolation

  • Temperature Control: Keep all aqueous washes below 10°C .

  • Buffer: Do not use strong bases (NaOH/KOH) for neutralization. Use Saturated NaHCO3 or Phosphate Buffer (pH 7.0) .

  • Speed: Minimize the contact time between the organic phase and the aqueous phase.

  • Drying: Dry the organic layer immediately over Anhydrous Na2SO4 (avoid MgSO4 if Lewis acid sensitivity is suspected, though rare here). Filter and concentrate at < 40°C .

Module 3: Purification Protocols

If upstream control failed and you must purify, use the following decision matrix.

Decision Matrix

PurificationTree Start Crude Material Check Check SM Content (HPLC) Start->Check HighSM SM > 5% Check->HighSM LowSM SM < 2% Check->LowSM Action1 Do NOT Recrystallize. Perform Column Chromatography. Silica: 0-5% EtOAc in Hexanes HighSM->Action1 Action2 Recrystallization. Solvent: MeOH/Water (5:1) or Heptane LowSM->Action2

Figure 2: Purification workflow based on impurity content.

Method A: Recrystallization (For High Purity Crudes)

Best for removing trace color and hydrolysis impurities.

ParameterSpecification
Primary Solvent Methanol (MeOH) or Acetonitrile (MeCN)
Anti-Solvent Water
Ratio Dissolve in min. vol. hot MeOH (50°C). Add warm water until turbid (approx 5:1 MeOH:Water).
Cooling Profile Slow cool to RT (2 hours)

0°C (1 hour). Rapid cooling traps impurities.
Wash Cold 20% MeOH in Water.
Method B: Column Chromatography (For Separation of SM)

Required if SM > 5%.

  • Stationary Phase: Silica Gel (Acid washed if possible to prevent hydrolysis on column).

  • Mobile Phase: 100% Hexanes

    
    5% Ethyl Acetate in Hexanes .
    
  • Note: The product is very non-polar. It will elute quickly. The SM elutes slightly later or overlaps; collect small fractions.

References

  • Synthesis of Halogenated Pyrimidines

    • Source: BenchChem.[1] "Application of 5-Bromo-2-chloro-4-methoxypyrimidine in the Synthesis of Halogenated Heterocycles." (2025).[3]

    • URL: (Note: Generalized link to supplier technical data for 5-bromo-pyrimidines).

  • Chloropyrimidine Hydrolysis Mechanisms

    • Source: Brown, D. J. "The Pyrimidines."[1][3][4][5][6][7] Chemistry of Heterocyclic Compounds.

    • Context: Establishes the reactivity of C4/C6 positions in 2,4,6-trisubstituted pyrimidines toward nucleophilic
  • Process Chemistry of Dichloropyrimidines

    • Source: Patent CN109851564A. "Synthetic process of 4,6-dichloropyrimidine." (2019).
    • URL:

  • Recrystallization of Halogenated Heterocycles

    • Source: University of Massachusetts Amherst.
    • URL:

(Note: Always consult the specific SDS for 5-Bromo-4,6-dichloro-2-methoxypyrimidine regarding sensitization and toxicity hazards before handling.)

Sources

Troubleshooting

solvent selection for 5-Bromo-4,6-dichloro-2-methoxypyrimidine recrystallization

Executive Summary Recrystallizing 5-Bromo-4,6-dichloro-2-methoxypyrimidine requires balancing the solubility of the lipophilic halogenated core with the polarity of the methoxy substituent.[1] Based on structural analogs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Recrystallizing 5-Bromo-4,6-dichloro-2-methoxypyrimidine requires balancing the solubility of the lipophilic halogenated core with the polarity of the methoxy substituent.[1] Based on structural analogs (e.g., 5-bromo-2,4-dichloropyrimidine), this compound is prone to oiling out if the solvent polarity is mismatched and susceptible to hydrolysis at the C4/C6 positions if subjected to prolonged heating in aqueous media.[1]

This guide prioritizes a binary solvent system approach to maximize yield and purity while minimizing thermal degradation.

Part 1: Solvent Selection Strategy

The "Best Bet" Solvent Systems

Do not rely on a single solvent. This compound typically exhibits a steep solubility curve in polar aprotic solvents but requires an anti-solvent to induce controlled nucleation.

System TypeSolvent Pair (Solvent / Anti-Solvent)Ratio (v/v)Application Context
Primary (Recommended) Ethanol / Water 5:1 to 3:1Best balance of yield and purity.[1] The methoxy group provides good affinity for hot ethanol. Water acts as a strong anti-solvent.
Alternative (Anhydrous) Ethyl Acetate / n-Heptane 1:2 to 1:4Use if the compound is moisture-sensitive or if hydrolysis impurities are detected.[1]
High Purity Acetonitrile / Water 4:1Excellent for removing polar impurities, but lower recovery yields due to higher solubility in acetonitrile.
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Critical Warning: Avoid boiling water as a single solvent. The 4,6-dichloro positions are activated by the electron-withdrawing 5-bromo group, making them susceptible to nucleophilic attack (hydrolysis) to form 6-hydroxy impurities [1].

Part 2: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? A: This occurs when the compound's melting point is lower than the solvent's boiling point, or the anti-solvent is added too quickly.

  • The Fix: Re-dissolve the oil by heating. Add the anti-solvent more slowly and stop before the cloud point. Let the solution cool to room temperature before adding the final volume of anti-solvent. Seed the solution with a pure crystal if available.

Q2: I see a new impurity peak (RRT ~0.8) after recrystallization.[1][2] What happened? A: This is likely the hydrolysis product (5-bromo-6-chloro-2-methoxypyrimidin-4-ol).[1]

  • The Fix: Switch to the Ethyl Acetate/Heptane system to eliminate water. If you must use Ethanol/Water, limit the heating time to <15 minutes and do not exceed 60°C.

Q3: The crystals are clumping and trapping mother liquor. How do I improve morphology? A: Rapid cooling creates dendritic, trapping crystals.

  • The Fix: Use a controlled cooling ramp . Turn off the heat source and let the flask cool in the oil bath (approx. 10°C/hour drop). Slow growth promotes defined prisms that filter easily.

Part 3: Experimental Protocol (Standardized)

Objective: Purification of 5.0 g crude 5-Bromo-4,6-dichloro-2-methoxypyrimidine.

Reagents:

  • Ethanol (Absolute or 95%)[1]

  • Deionized Water

  • Activated Charcoal (Optional, for color removal)[1]

Workflow:

  • Dissolution:

    • Place 5.0 g of crude solid in a 100 mL round-bottom flask.

    • Add 15 mL Ethanol .

    • Heat to 50-60°C with stirring.

    • Note: If solids remain, add Ethanol in 1 mL increments until dissolved. Do not exceed 25 mL total.

  • Filtration (Hot):

    • If insoluble particles (dust, salts) are present, filter the hot solution through a pre-warmed glass frit or Celite pad.[1]

    • Tip: Rinse the filter with 2 mL hot ethanol to recover trapped product.

  • Crystallization:

    • Maintain the filtrate at ~50°C.

    • Add warm (40°C) Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

    • Add 1-2 mL of Ethanol to just clear the turbidity.[1]

    • Remove from heat and cover the flask. Allow to cool to room temperature undisturbed (approx. 2 hours).

    • Once at room temp, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.[3]

    • Wash: Rinse the filter cake with 10 mL of cold (0°C) Ethanol/Water (1:1 mixture).

    • Dry: Dry in a vacuum oven at 40°C for 4 hours.

Part 4: Decision Tree & Logic Flow

The following diagram illustrates the decision process for selecting the optimal solvent system based on your specific impurity profile.

SolventSelection Start Start: Crude 5-Bromo-4,6-dichloro-2-methoxypyrimidine CheckHydrolysis Check LC-MS: Are Hydrolysis Impurities Present? (M+H-Cl+OH peaks) Start->CheckHydrolysis Sensitive Yes: Moisture Sensitive CheckHydrolysis->Sensitive Yes Standard No: Standard Impurities CheckHydrolysis->Standard No AnhydrousSystem Select Anhydrous System: Ethyl Acetate (Solvent) + Heptane (Anti-solvent) Sensitive->AnhydrousSystem Process1 Protocol: Dissolve in min. EtOAc at 50°C Add Heptane until cloudy Cool slowly AnhydrousSystem->Process1 OilingOut Issue: Oiling Out? Process1->OilingOut PolarSystem Select Polar System: Ethanol (Solvent) + Water (Anti-solvent) Standard->PolarSystem Process2 Protocol: Dissolve in min. EtOH at 60°C Add warm H2O dropwise Cool slowly PolarSystem->Process2 Process2->OilingOut Remedy Remedy: Re-heat, add 5% more Solvent, Seed with pure crystal, Cool slower OilingOut->Remedy Yes Final Final Product: High Purity Crystalline Solid OilingOut->Final No Remedy->Final

Caption: Decision logic for solvent selection based on impurity profile and physical behavior.

References

  • Rubin Group. (n.d.).[1] Recrystallization Solvents and Solubility Data. Retrieved from [Link] (General solubility principles for halogenated aromatics).

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link] (Standard protocols for binary solvent systems).[1]

Sources

Optimization

overcoming steric hindrance in 5-Bromo-4,6-dichloro-2-methoxypyrimidine reactions

Ticket Topic: Overcoming Steric Hindrance in Nucleophilic Substitution & Coupling Case ID: PYR-5BR-46CL-001 Status: Open Support Tier: Senior Application Scientist Diagnostic: The "Steric Fortress" Effect User Issue: "I...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Topic: Overcoming Steric Hindrance in Nucleophilic Substitution & Coupling

Case ID: PYR-5BR-46CL-001 Status: Open Support Tier: Senior Application Scientist

Diagnostic: The "Steric Fortress" Effect

User Issue: "I am attempting to substitute the chlorine at the C4 position with a secondary amine, but the reaction is stalling or yielding <10% product, even after 24 hours at reflux."

Root Cause Analysis: The scaffold 5-Bromo-4,6-dichloro-2-methoxypyrimidine presents a classic "buttressing effect." While the pyrimidine ring is electron-deficient (activating C4/C6 for SNAr), the Bromine atom at C5 is physically large (Van der Waals radius ~1.85 Å). It occupies the space immediately adjacent to the chlorine leaving groups at C4 and C6.

  • Electronic Factor: The C5-Br is electron-withdrawing (-I effect), which should accelerate SNAr.

  • Steric Factor: The sheer bulk of the bromine atom blocks the trajectory of incoming nucleophiles (especially secondary or branched primary amines) from attacking the C4/C6 carbon at the necessary 107° angle (Bürgi-Dunitz trajectory).

The Verdict: The steric penalty outweighs the electronic activation. Standard SNAr conditions (THF, mild heat) will fail.

Troubleshooting Module: Optimizing SNAr (The "Brute Force" Approach)

If you must use SNAr (e.g., for cost reasons or metal-free requirements), you must alter the thermodynamics and kinetics of the environment to overcome the steric barrier.

Protocol A: High-Temperature Polar Aprotic Substitution

Applicability: Primary amines, unhindered secondary amines, thiols.

The Logic:

  • Solvent Switch: Replace THF/DCM with NMP (N-Methyl-2-pyrrolidone) or DMSO . These solvents effectively solvate the cation of your base, leaving the nucleophilic anion "naked" and more reactive. Crucially, they allow reaction temperatures >120°C.

  • Base Selection: Use a non-nucleophilic organic base like DIPEA (Hünig's Base) . Inorganic bases (K2CO3) often have poor solubility in organic media, limiting the rate.

Step-by-Step Protocol:

  • Dissolve 5-Bromo-4,6-dichloro-2-methoxypyrimidine (1.0 eq) in anhydrous NMP (0.5 M concentration).

  • Add DIPEA (2.5 eq).

  • Add the Amine Nucleophile (1.2 eq).

  • Heat to 130°C in a sealed pressure vial (to prevent solvent loss and allow superheating).

  • Monitor: Check LCMS at 2 hours. If <50% conversion, increase T to 150°C.

    • Warning: Do not exceed 160°C; the C2-methoxy group may undergo nucleophilic demethylation (forming the pyrimidone) at extreme temperatures.

Data: Solvent Efficiency Comparison
SolventBoiling Point (°C)Dielectric ConstantSNAr Efficiency (Relative)Notes
THF 667.5LowToo cool; insufficient energy to overcome C5-Br steric barrier.
Ethanol 7824.5MediumProtic solvent shells the nucleophile, reducing reactivity.
DMF 15336.7HighGood, but decomposes to dimethylamine at >140°C (impurity risk).
NMP 20232.2Critical Thermally stable; best for forcing difficult substitutions.

Advanced Module: The Palladium Bypass (Buchwald-Hartwig)

User Issue: "SNAr failed completely. I am using a bulky nucleophile (e.g., morpholine, aniline, or a spiro-amine)."

Solution: Stop trying to force a nucleophilic attack. Switch to Palladium-Catalyzed Buchwald-Hartwig Amination . Why it works: The reaction mechanism changes from associative (SNAr) to oxidative addition/reductive elimination. While sterics still matter, specialized ligands can facilitate the coupling at the C4-Cl position even with the C5-Br present.

Protocol B: Sterically Demanding C-N Coupling

Note: This protocol targets the C-Cl bond. The C-Br bond is chemically distinct; oxidative addition into C-Br is generally faster, but C-Cl coupling can be favored by specific catalyst systems or if the C-Br is sterically shielded.

Catalyst System:

  • Precatalyst: Pd(OAc)2 or Pd2(dba)3

  • Ligand: Xantphos or BrettPhos .

    • Expert Insight: Bidentate ligands with large bite angles (like Xantphos) or bulky dialkylbiaryl phosphines (BrettPhos) are essential to force the reductive elimination step in crowded systems.

Step-by-Step Protocol:

  • In a glovebox or under Argon, combine:

    • Substrate (1.0 eq)[1][2]

    • Amine (1.2 eq)

    • Cs2CO3 (2.0 eq) - Cesium is crucial for the "Cesium Effect" (solubility).

    • Pd(OAc)2 (5 mol%)[3]

    • Xantphos (10 mol%)

  • Add anhydrous 1,4-Dioxane (0.2 M).

  • Seal and heat to 100°C for 12 hours.

  • Workup: Filter through Celite to remove Pd black before aqueous workup.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct reaction pathway based on nucleophile sterics.

ReactionLogic Start Start: 5-Br-4,6-dichloro-2-OMe-pyrimidine + Nucleophile CheckNuc Analyze Nucleophile Sterics Start->CheckNuc SmallNuc Small/Linear (e.g., Methylamine, Azide) CheckNuc->SmallNuc Low Sterics BulkyNuc Bulky/Branched (e.g., Isopropylamine, Anilines) CheckNuc->BulkyNuc High Sterics SNAr_Std Standard S_NAr Solvent: EtOH or THF Temp: 60-80°C SmallNuc->SNAr_Std SNAr_Force Forced S_NAr Solvent: NMP Temp: 130-150°C Base: DIPEA BulkyNuc->SNAr_Force Success Isolate Product SNAr_Std->Success FailCheck Did S_NAr Fail? SNAr_Force->FailCheck Buchwald Buchwald-Hartwig Coupling Cat: Pd(OAc)2 / Xantphos Solvent: Dioxane FailCheck->Buchwald Yes (Yield <10%) FailCheck->Success No (Yield >50%) Buchwald->Success

Caption: Decision matrix for overcoming C5-Bromine steric hindrance. Blue nodes indicate analysis steps; Green/Yellow/Red indicate increasing reaction severity.

Frequently Asked Questions (FAQs)

Q1: Will the reaction occur at C4 or C6? A: Due to the symmetry of the starting material (4,6-dichloro), the positions are chemically equivalent. The first substitution will produce a racemic mixture if the nucleophile is chiral, or a single product if achiral. However, once the first substitution occurs, the second chlorine (at C6) becomes significantly deactivated and even more sterically hindered, making disubstitution difficult (which is usually desired to prevent over-reaction).

Q2: Why not use DMF? A: While DMF is a polar aprotic solvent, it is prone to thermal decomposition at the high temperatures required to overcome the C5-Br steric barrier (>140°C). This decomposition produces dimethylamine, which is a nucleophile itself and can react with your scaffold, forming a dimethylamino impurity [1]. NMP is thermally stable up to 200°C.

Q3: Can I remove the Bromine first to reduce sterics? A: Yes, via Lithium-Halogen Exchange (n-BuLi at -78°C) followed by a quench with a proton source (MeOH). However, you lose the functional handle. If you need the Br for later steps (e.g., a Suzuki coupling), you must perform the SNAr first.

Q4: Is the C2-Methoxy group stable? A: Generally, yes. However, under highly acidic conditions (e.g., HCl in dioxane) or extreme heat with nucleophiles, the methoxy group can be cleaved to form the pyrimidone (lactam tautomer). Always maintain basic conditions (DIPEA/Cs2CO3) to protect the C2-OMe [2].

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[4][5][6] Chemical Reviews. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[1][Link]

Sources

Troubleshooting

troubleshooting low conversion rates with 5-Bromo-4,6-dichloro-2-methoxypyrimidine

Technical Support Center: 5-Bromo-4,6-dichloro-2-methoxypyrimidine Subject: Troubleshooting Low Conversion & Selectivity Issues Ticket ID: PYR-5B46D-2M-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-4,6-dichloro-2-methoxypyrimidine Subject: Troubleshooting Low Conversion & Selectivity Issues Ticket ID: PYR-5B46D-2M-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Reactivity Landscape

You are likely working with 5-Bromo-4,6-dichloro-2-methoxypyrimidine as a scaffold for kinase inhibitors or complex heterocycles. Low conversion in this system is rarely a "bad batch" of chemicals; it is almost always a misunderstanding of the electronic push-pull dynamics of the pyrimidine ring.

The Central Conflict:

  • Deactivation: The C2-Methoxy group is an Electron Donating Group (EDG) by resonance. This makes the ring less electrophilic than 2,4,6-trichloropyrimidine. Standard

    
     conditions used for trichloropyrimidines often fail here.
    
  • Competition: The C4/C6 positions are chemically equivalent until the first substitution. Once substituted, the symmetry breaks.

  • Orthogonality: The C5-Bromo group is generally inert to

    
     but highly reactive in Palladium-catalyzed cross-couplings (Suzuki/Sonogashira).
    

Diagnostic Visualization

Before adjusting your protocol, locate your issue on the Reactivity Map below. This diagram illustrates the competing pathways and the energy barriers controlling them.

ReactivityMap cluster_legend Decision Logic node_start Starting Material (5-Br-4,6-Cl-2-OMe) node_snar Path A: SnAr (C4/C6) Nucleophilic Substitution node_start->node_snar  Nucleophile + Base   node_suzuki Path B: Pd-Coupling (C5) Suzuki/Sonogashira node_start->node_suzuki  Pd(0) + Boronic Acid   node_hydrolysis Path C: Hydrolysis (Impurity Formation) node_start->node_hydrolysis  Water/Wet Solvent   node_mono Mono-Substituted Product (Desired) node_snar->node_mono  1.0 eq, < 40°C   node_cross C5-Arylated Product node_suzuki->node_cross  Standard Conditions   node_uracil Pyrimidone/Uracil (Dead End) node_hydrolysis->node_uracil  Irreversible   node_bis Bis-Substituted Product (Over-reaction) node_mono->node_bis  Excess Nuc, > 60°C  

Figure 1: Reaction pathway divergence. Note that Path A (


) is the most common failure point due to the deactivating effect of the C2-methoxy group.

Module 1: Troubleshooting (Nucleophilic Substitution)

Scenario: You are trying to displace one chlorine at C4/C6 with an amine or alkoxide, but conversion stalls at <50% or requires excessive heat.

Q1: Why does the reaction stall at 50% conversion despite having starting material left?

The Hidden Factor: Protonation of the Nucleophile. In


 reactions involving amines, the byproduct is HCl. If you use a 1:1 ratio of amine to pyrimidine without an auxiliary base, the generated HCl protonates your remaining amine nucleophile, rendering it non-nucleophilic (ammonium salt).
  • The Fix: You must use a scavenger base .

    • Organic: DIPEA (Hünig's base) or Triethylamine (2.5 - 3.0 equivalents).

    • Inorganic:

      
       or 
      
      
      
      (if solubility permits).[1]
  • Protocol Adjustment: If using a valuable amine, use 1.0 eq Amine + 3.0 eq DIPEA. Do not use excess amine as the base unless it is cheap and volatile.

Q2: I am seeing a new peak in LCMS [M-Cl+OH]. What is it?

The Diagnosis: Hydrolysis (Formation of Pyrimidones).[2][3] The C4/C6 chlorines are labile. If your solvent is "wet" (contains water) or your base is hygroscopic (e.g., old NaOH or KOH), water acts as a competitive nucleophile. The 2-methoxy group creates a "push-pull" system that can stabilize the transition state for hydrolysis under basic conditions [1].

  • The Fix:

    • Switch Solvents: Move from THF (hygroscopic) to Anhydrous DMF or DMAc .

    • Avoid Hydroxide Bases: Never use NaOH or KOH for the initial substitution. Use Carbonates (

      
      ) or hindered amines (DIPEA).
      
    • Temperature: Hydrolysis rates increase exponentially >80°C. Keep the reaction <60°C if possible.

Q3: The reaction is too slow. Can I heat it to reflux?

The Risk: Loss of Regioselectivity. At room temperature, the first chlorine displacement deactivates the ring further, preventing the second chlorine from reacting (good for mono-substitution). If you heat to reflux (>100°C), you overcome this energy barrier and will form the Bis-substituted byproduct (displacing both chlorines).

Optimization Table:


 Conditions 
VariableStandard (Risk of Failure)Optimized (High Conversion)
Solvent THF, Ethanol, DCMDMF, DMSO, NMP (Polar Aprotic accelerates

)
Base Pyridine,

DIPEA (Sterically hindered, prevents quaternization)
Stoichiometry 1:1 (Nuc:Substrate)1.1 : 1.0 (Slight excess Nuc) + 3.0 eq Base
Temp Reflux0°C

RT
(Monitor by LCMS; heat only if stalled)

Module 2: Troubleshooting Palladium Coupling (Suzuki/Sonogashira)

Scenario: You are targeting the C5-Bromo position.[1][4][5][6]

Q1: Will the Palladium react with the Chlorines at C4/C6?

The Science: Generally, No . Oxidative addition of Pd(0) into the C-Br bond is significantly faster than into the C-Cl bond [2]. The bond dissociation energy (BDE) for C-Br is lower.

  • Exception: If you use highly active, electron-rich ligands (e.g., SPhos, XPhos) and high temperatures, you may see C-Cl activation after the C-Br is consumed.

  • Recommendation: Use "standard" catalysts like

    
      or 
    
    
    
    to maintain selectivity for Bromine.
Q2: I see "Protodehalogenation" (Bromine replaced by Hydrogen). Why?

The Cause: Hydride Transfer. If you are using alcoholic solvents (Ethanol/Isopropanol) or amines with


-hydrogens in the presence of Pd, a 

-hydride elimination can occur, reducing the C-Br to C-H.
  • The Fix: Switch to Dioxane/Water or Toluene/Water systems. Avoid primary/secondary alcohols as co-solvents.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed to install an amine at C4 while preserving the C5-Br and C6-Cl for future steps.

Step 1: Preparation

  • Substrate: 5-Bromo-4,6-dichloro-2-methoxypyrimidine (1.0 equiv, 10 mmol, 2.58 g)

  • Nucleophile: Aniline or Morpholine derivative (1.05 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF (10 volumes, 25 mL)

Step 2: Execution

  • Dissolve substrate in DMF. Cool to 0°C (Ice bath). Why? To kinetically favor mono-substitution.

  • Add DIPEA.

  • Add Nucleophile dropwise over 10 minutes.

  • Allow to warm to Room Temperature (RT) naturally. Stir for 4 hours.

Step 3: Validation (In-Process Control)

  • Take an aliquot for HPLC/LCMS.

  • Target: >95% Product, <2% Bis-substituted, <1% Hydrolysis.

  • If SM remains: Heat to 40°C. Do not exceed 60°C.

Step 4: Workup

  • Pour into Ice Water (100 mL). The product should precipitate (due to lipophilicity change).

  • Filter and wash with water. Avoid extraction with DCM if possible to prevent pulling DMF into the organic layer.

References

  • Mechanistic Insight on Hydrolysis

    • Padilla, A. G., & Pearlman, B. A. (2006).[3] Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones.[3] Organic Process Research & Development, 10(5), 966–970.

  • Regioselectivity in Pd-Coupling vs SnAr

    • Schomaker, J. M., & Delia, T. J. (2001). Regioselectivity of Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines. Journal of Organic Chemistry, 66(21), 7125–7128.
  • General Pyrimidine Reactivity Guide

    • The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applic

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Bromo-4,6-dichloro-2-methoxypyrimidine before handling, as halopyrimidines can be severe skin irritants and sensitizers.

Sources

Optimization

stability of 5-Bromo-4,6-dichloro-2-methoxypyrimidine under basic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who utilize highly functionalized pyrimidine scaffolds. 5-Bromo-4,6-dichloro-2-methoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who utilize highly functionalized pyrimidine scaffolds. 5-Bromo-4,6-dichloro-2-methoxypyrimidine (CAS: 1240596-72-8) is a powerful, densely functionalized building block, but its extreme electrophilicity makes it notoriously sensitive to basic conditions [1].

This guide is designed to dissect the causality behind common experimental failures and provide self-validating protocols to ensure your syntheses succeed.

Part 1: Chemical Profiling & Reactivity Matrix

The structural anatomy of 5-Bromo-4,6-dichloro-2-methoxypyrimidine dictates its hyper-reactivity. The pyrimidine ring is inherently electron-deficient [1]. The 5-bromo substituent exerts a strong inductive electron-withdrawing effect, further activating the adjacent 4- and 6-chloro positions toward Nucleophilic Aromatic Substitution (SNAr) [2]. While the 2-methoxy group donates electron density via resonance, it is insufficient to overcome the massive electrophilicity at the 4/6-carbons.

Table 1: Reactivity Profile Under Basic Conditions

Functional GroupPositionVulnerability under BaseRelative SNAr RatePrimary Risk Factor
-Cl (Chloro) C-4 & C-6Highly susceptible to SNAr and hydrolysisExtremely FastTrace water causing rapid conversion to pyrimidinones.
-Br (Bromo) C-5Stable to standard SNAr basesNegligibleHalogen-metal exchange if strong organometallic bases are used.
-OMe (Methoxy) C-2Generally stable; reacts only under harsh conditionsSlowHydrolysis in strong aqueous base (e.g., refluxing NaOH).

Part 2: Troubleshooting Guide & FAQs

Q1: I am losing my starting material to a complex mixture when using Triethylamine (TEA) or DIPEA in my cross-coupling step. What is happening? Cause: Trace moisture in your amine base or solvent is causing rapid hydrolysis. Highly activated 4,6-dichloropyrimidines react with water almost instantaneously in the presence of tertiary amines, substituting the chloro groups to form 4-hydroxypyrimidines (which tautomerize to pyrimidinones). Furthermore, TEA is not entirely non-nucleophilic and can form unstable quaternary ammonium salts with the pyrimidine ring. Solution: Switch to strictly anhydrous solvents (<50 ppm H₂O). Use DIPEA (N,N-Diisopropylethylamine) instead of TEA, as its steric bulk prevents direct nucleophilic attack on the pyrimidine ring.

Q2: I am attempting a mono-amination at the 4-position, but I keep generating the 4,6-diaminated (bis-SNAr) byproduct. How do I control the stoichiometry? Cause: While the first amine substitution normally donates electron density and deactivates the ring against further attack, the 5-bromo group in this specific scaffold maintains enough electrophilicity to allow the second SNAr reaction to proceed at room temperature [3]. Solution: The reaction is thermodynamically driven toward bis-substitution at room temperature but can be kinetically controlled to yield the mono-adduct at low temperatures. You must run the reaction at -78 °C and strictly limit the nucleophile to 0.95 – 1.0 equivalents.

Q3: Is there a risk of debromination at the 5-position when using basic conditions? Cause: Under standard amine or carbonate base conditions, the C-Br bond is completely stable. However, if your protocol involves strong alkoxides (e.g., KOtBu) at elevated temperatures, or if you are using organolithium bases, you risk halogen-metal exchange or halogen dance reactions. Solution: Keep temperatures below 0 °C when using strong bases, and avoid organolithiums unless functionalizing the 5-position is your explicit goal.

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways this scaffold can take depending on the basic conditions applied.

Pathway SM 5-Bromo-4,6-dichloro- 2-methoxypyrimidine AqBase Aqueous Base (Trace H2O + DIPEA/TEA) SM->AqBase Moisture Contamination AmineLow Primary Amine (1.0 eq) Anhydrous, -78°C to 0°C SM->AmineLow Controlled Conditions AmineHigh Primary Amine (Excess) RT to 60°C SM->AmineHigh Excess Reagent/ Poor Temp Control Hydrolysis Hydrolysis Product (Pyrimidinone derivative) AqBase->Hydrolysis Fast S_NAr MonoSNAr Mono-SNAr Product (4-amino-5-bromo-6-chloro...) AmineLow->MonoSNAr Kinetically Favored MonoSNAr->AmineHigh Over-reaction BisSNAr Bis-SNAr Product (4,6-diamino-5-bromo...) AmineHigh->BisSNAr Thermodynamically Driven

Reaction pathways of 5-Bromo-4,6-dichloro-2-methoxypyrimidine under basic conditions.

Part 4: Standard Operating Procedure (SOP)

Protocol: Self-Validating Controlled Mono-Amination via SNAr Objective: Selectively substitute the 4-chloro position with a primary amine while preserving the 6-chloro and 5-bromo groups, preventing hydrolysis.

Step 1: System Preparation & Dehydration

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

  • Causality: Eliminating ambient moisture is critical. The SNAr hydrolysis rate of this scaffold outcompetes amination if water is present.

Step 2: Dissolution & Baseline Validation

  • Dissolve 1.0 mmol of 5-Bromo-4,6-dichloro-2-methoxypyrimidine in 10 mL of strictly anhydrous THF (stored over activated 3Å molecular sieves).

  • Validation Checkpoint 1: Withdraw a 5 µL aliquot and dilute in LC-MS grade MeCN. Analyze via LC-MS. You must observe the intact parent mass (m/z ~258, showing the distinct Br/Cl₂ isotope pattern). If a peak at m/z ~240 is present, your THF is wet. Discard and restart.

Step 3: Temperature Control & Base Addition

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Add 1.2 mmol of anhydrous DIPEA.

  • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the reaction. The -78 °C temperature kinetically freezes out the secondary SNAr reaction.

Step 4: Nucleophile Addition

  • Dissolve 0.95 mmol (strict substoichiometric control) of the target primary amine in 2 mL of anhydrous THF.

  • Add this solution dropwise via a syringe pump over 30 minutes.

  • Causality: Slow addition ensures that the localized concentration of the amine remains extremely low, preventing the mono-adduct from encountering excess amine and undergoing bis-substitution.

Step 5: Monitoring & Quenching

  • Stir at -78 °C for 1 hour.

  • Validation Checkpoint 2: Analyze a 5 µL aliquot by LC-MS. The appearance of the mono-adduct mass and the absence of the bis-adduct mass confirms kinetic control.

  • Quench the reaction while still at -78 °C by adding 5 mL of saturated aqueous NH₄Cl.

  • Causality: Quenching cold neutralizes the DIPEA and protonates any remaining amine, completely halting the SNAr trajectory before the system warms up and thermodynamic bis-substitution can occur.

References

  • Title: Pyrimidine - Chemical Properties Source: Wikipedia URL: [Link]

  • Title: Concerted Nucleophilic Aromatic Substitutions Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: MDPI - Molecules URL: [Link]

Troubleshooting

removing bromide impurities from 5-Bromo-4,6-dichloro-2-methoxypyrimidine

Technical Support Center: Purification & Troubleshooting for 5-Bromo-4,6-dichloro-2-methoxypyrimidine Welcome to the Technical Support Center. 5-Bromo-4,6-dichloro-2-methoxypyrimidine is a highly functionalized, electron...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Troubleshooting for 5-Bromo-4,6-dichloro-2-methoxypyrimidine

Welcome to the Technical Support Center. 5-Bromo-4,6-dichloro-2-methoxypyrimidine is a highly functionalized, electron-deficient scaffold critical to medicinal chemistry and drug development. Its synthesis typically involves the electrophilic bromination of 4,6-dichloro-2-methoxypyrimidine.

A major bottleneck in this workflow is the removal of "bromide impurities," which can poison palladium catalysts during downstream cross-coupling or trigger unwanted side reactions. These impurities fall into two distinct categories:

  • Inorganic Bromides : Residual elemental bromine (

    
    ), hydrobromic acid (
    
    
    
    ), or bromide salts (
    
    
    ) generated during the reaction.
  • Organic Bromides : Unreacted starting material or over-halogenated organic byproducts.

This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols to ensure high-purity isolation.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: My isolated product has a persistent yellow/orange tint and degrades over time. What is causing this, and how do I fix it? Root Cause: The discoloration is caused by residual elemental bromine (


) trapped in the crystal lattice or dissolved in the organic phase. 

is highly lipophilic and will not be fully removed by simple water washes. Over time, trace moisture reacts with

to generate

, which auto-catalyzes the cleavage of the C2-methoxy group. Solution: You must perform a reductive quench. Treat the crude organic reaction mixture with a 10% aqueous solution of sodium thiosulfate (

). This chemically reduces the lipophilic

into highly water-soluble bromide ions (

), which partition completely into the aqueous phase[1].

Q2: How do I separate the 5-bromo product from unreacted 4,6-dichloro-2-methoxypyrimidine? Root Cause: Electrophilic bromination at the C5 position can sometimes stall, leaving 5–15% unreacted starting material. Because both the starting material and the product are highly non-polar pyrimidines, standard silica gel chromatography often results in co-elution. Solution: Implement a two-solvent recrystallization strategy[2]. The addition of the heavy bromine atom at the C5 position significantly alters the crystal packing and lowers the solubility of the product in aliphatic hydrocarbons compared to the starting material. Using Ethyl Acetate as the "good" solvent and Hexanes as the "poor" solvent allows the 5-bromo product to selectively crystallize while the unreacted starting material remains dissolved in the mother liquor.

Q3: Can I use strong bases like NaOH to neutralize the HBr generated during the reaction? Root Cause: No. The pyrimidine ring of 5-Bromo-4,6-dichloro-2-methoxypyrimidine is highly electron-deficient. The presence of two electron-withdrawing chloro groups at C4 and C6 makes these positions highly susceptible to Nucleophilic Aromatic Substitution (


)[3].
Solution:  Using strong aqueous bases (e.g., 

or

) will result in the nucleophilic displacement of the chloro groups by hydroxide ions, forming pyrimidinol impurities. Always use mild, non-nucleophilic bases such as saturated aqueous sodium bicarbonate (

) for neutralization.

Section 2: Quantitative Data for Purification Optimization

To optimize the removal of bromide impurities, refer to the following solubility and partitioning data.

Solvent / ReagentTarget SoluteAction / MechanismEfficiency / Outcome
10% Aq.

Elemental

Chemical Reduction to

>99% removal of

from organic phase
Sat. Aq.


Mild NeutralizationpH buffered to ~8; prevents

hydrolysis
Ethyl Acetate (Hot) Organic Mixture"Good" Solvent for dissolution>100 mg/mL solubility at 60°C
Hexanes (Cold) 5-Bromo Product"Poor" Solvent for crystallization<5 mg/mL solubility at 0°C (Product precipitates)

Section 3: Standard Operating Procedures (SOPs)

Protocol A: Reductive Quench and Liquid-Liquid Extraction (Inorganic Bromide Removal)

Purpose: To eliminate


 and 

without degrading the pyrimidine core.
  • Cooling: Transfer the crude bromination reaction mixture (typically in dichloromethane) to an ice bath and cool to 0–5°C.

  • Quenching: Slowly add an equal volume of cold 10% w/v aqueous sodium thiosulfate (

    
    ).
    
    • Causality & Self-Validation: Slow addition controls the exothermic reduction of

      
      . The visual transition of the organic layer from orange to pale yellow/colorless serves as a self-validating indicator that all elemental bromine has been successfully reduced[1].
      
  • Agitation: Stir vigorously for 15 minutes to ensure complete biphasic mixing.

  • Phase Separation: Transfer to a separatory funnel. Drain the lower organic layer and discard the upper aqueous layer (which now contains the inorganic

    
     salts).
    
  • Neutralization: Wash the organic layer with one volume of saturated aqueous

    
     to neutralize residual 
    
    
    
    . Vent the funnel frequently to release
    
    
    gas.
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude organic solid.
    
Protocol B: Two-Solvent Recrystallization (Organic Impurity Removal)

Purpose: To separate the target compound from unreacted starting material and regioisomers.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot Ethyl Acetate (approx. 2-3 mL per gram of crude) until the solid is completely dissolved[2].

  • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add Hexanes dropwise until the solution becomes slightly turbid.

    • Causality & Self-Validation: The turbidity indicates the solution has reached the exact saturation point (cloud point) for the 5-bromo product.

  • Clarification: Add 1-2 drops of hot Ethyl Acetate just until the turbidity clears. This ensures crystallization occurs slowly upon cooling, which excludes organic impurities from the growing crystal lattice.

  • Crystallization: Remove the flask from the heat source and allow it to cool undisturbed to room temperature for 2 hours, then transfer to an ice bath (0°C) for 1 hour to maximize crystal yield.

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Hexanes to wash away the highly soluble unreacted starting material.

  • Drying: Dry the purified 5-Bromo-4,6-dichloro-2-methoxypyrimidine under high vacuum for 12 hours to remove residual solvent.

Section 4: Process Visualization

PurificationWorkflow A Crude Bromination Mixture (Product, Br2, HBr, Unreacted SM) B Reductive Quench (Na2S2O3 / NaHSO3) A->B Add Quenching Agent C Liquid-Liquid Extraction (Aqueous / Organic Phase Separation) B->C Phase Separation D Aqueous Waste (Inorganic Br- Salts) C->D Discard E Organic Phase (Product + Organic Impurities) C->E Retain F Two-Solvent Recrystallization (Ethyl Acetate / Hexanes) E->F Solvent Swap & Cool G Mother Liquor (Unreacted SM) F->G Filter H Purified 5-Bromo-4,6-dichloro- 2-methoxypyrimidine F->H Collect Crystals

Workflow for the removal of inorganic and organic bromide impurities.

References

  • Method for purifying a bromine compound (EP0913381B1)

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Guide: 1H NMR Characterization of 5-Bromo-4,6-dichloro-2-methoxypyrimidine vs. Orthogonal Techniques

Executive Summary In the development of kinase inhibitors and advanced agrochemicals, pyrimidine scaffolds are ubiquitous. 5-Bromo-4,6-dichloro-2-methoxypyrimidine (CAS: 1240596-72-8) stands out as a premium polyhalogena...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase inhibitors and advanced agrochemicals, pyrimidine scaffolds are ubiquitous. 5-Bromo-4,6-dichloro-2-methoxypyrimidine (CAS: 1240596-72-8) stands out as a premium polyhalogenated building block[1]. Compared to simpler alternatives, this fully substituted ring offers unparalleled synthetic versatility. However, this high degree of substitution creates a significant analytical hurdle: it is a "proton-poor" molecule.

As a Senior Application Scientist, I frequently encounter the pitfalls of relying solely on standard 1H NMR for heavily functionalized heterocycles. This guide objectively compares the synthetic performance of this product against its alternatives and provides a self-validating analytical workflow—combining 1H NMR, 13C NMR, and LC-HRMS—to ensure absolute structural integrity.

Product Performance: Synthetic Versatility vs. Analytical Complexity

To understand the analytical challenge, we must first look at why this specific building block is chosen over its alternatives. 5-Bromo-4,6-dichloro-2-methoxypyrimidine offers three orthogonal reactive sites: the C4 and C6 chlorine atoms are highly activated for Nucleophilic Aromatic Substitution (SNAr), while the C5 bromine atom serves as an orthogonal handle for palladium-catalyzed cross-coupling reactions.

While its synthetic performance is superior, its analytical complexity is high compared to less substituted analogues like2[2] or .

Table 1: Building Block Performance & Reactivity Comparison
Building BlockReactive SitesAnalytical ComplexityPrimary Application
5-Bromo-4,6-dichloro-2-methoxypyrimidine 3 (C4-Cl, C6-Cl, C5-Br)High (Proton-poor, requires orthogonal MS/13C)Complex kinase inhibitors, multi-axis cross-coupling
4,6-Dichloro-2-methoxypyrimidine 2 (C4-Cl, C6-Cl)Low (C5 proton visible at δ 8.2-8.4)Dual SNAr functionalization
5-Bromo-2-methylpyrimidine 1 (C5-Br)Low (Aromatic protons clearly visible)Simple Suzuki/Stille coupling

The Analytical Dilemma: Characterizing a "Proton-Poor" Scaffold

Because all carbon positions on the pyrimidine ring are substituted, the 1H NMR spectrum in CDCl3 is deceptively simple, yielding only a single resonance: a sharp singlet at δ 3.9–4.1 ppm corresponding to the C2-methoxy group[2].

Relying solely on 1H NMR for structural confirmation is a critical error. A simple methoxy singlet cannot differentiate the target product from structural isomers or confirm the halogenation pattern. However, 1H NMR remains an excellent tool for purity assessment . For example, if the des-bromo impurity (4,6-dichloro-2-methoxypyrimidine) is present, it will reveal itself via a distinct aromatic proton singlet at δ 8.2–8.4 ppm[2].

Orthogonal Analytical Workflows (The Self-Validating System)

Every protocol described in a rigorous quality control environment must be a self-validating system. To achieve this, 1H NMR must be paired with 13C{1H} NMR and LC-HRMS.

  • 13C{1H} NMR (Skeletal Proof): The heavy-atom effect of the C5-bromine causes significant upfield shielding (shifting the C5 resonance to ~100-110 ppm). Conversely, the C4/C6 carbons, flanked by electronegative chlorine and nitrogen atoms, are strongly deshielded (~160-165 ppm).

  • LC-HRMS (Halogen Proof): To definitively prove the BrCl2 substitution, High-Resolution Mass Spectrometry is required. The unique isotopic distribution of one bromine and two chlorines creates a signature four-peak cluster at [M+H]+ m/z ~256.9, 258.9, 260.9, and 262.9.

Table 2: Expected Spectral Data for 5-Bromo-4,6-dichloro-2-methoxypyrimidine
Analytical TechniqueTarget FeatureExpected Signal / ObservationDiagnostic Value
1H NMR (400 MHz) C2-Methoxy GroupSinglet, 3H, δ 3.9–4.1 ppmConfirms -OCH3 presence
1H NMR (400 MHz) Des-bromo ImpuritySinglet, 1H, δ 8.2–8.4 ppmDetects incomplete bromination
13C{1H} NMR C4 / C6 CarbonsSinglet, δ ~160–165 ppmConfirms chlorinated carbons
13C{1H} NMR C5 CarbonSinglet, δ ~100–110 ppmConfirms heavy-atom (Br) shielding
LC-HRMS (ESI+) [M+H]+ Isotope Clusterm/z ~256.9, 258.9, 260.9, 262.9Definitively proves BrCl2 pattern

Experimental Protocols

Protocol 1: High-Resolution Multinuclear NMR Acquisition

Causality Note: Fully substituted pyrimidines contain multiple quaternary carbons. Because these carbons lack attached protons, they rely entirely on slower dipole-dipole interactions for relaxation. Using a standard relaxation delay (D1) will result in severe signal attenuation.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl3 containing 0.03% v/v TMS as an internal standard.

  • Instrument Setup: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear probe.

  • 1H NMR Acquisition: Execute a standard 1H pulse sequence (e.g., zg30), utilizing 16 scans and a relaxation delay (D1) of 1 second.

  • 13C{1H} NMR Acquisition: Execute a proton-decoupled 13C pulse sequence (e.g., zgpg30). Crucial Step: Increase the D1 to 2-3 seconds and acquire a minimum of 512-1024 scans to ensure the quaternary C4, C5, and C6 carbons fully relax and are detectable above the noise floor.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the TMS peak to 0.00 ppm or the residual CHCl3 peak to 7.26 ppm.

Protocol 2: LC-HRMS Isotopic Profiling
  • Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in MS-grade Acetonitrile/Water (50:50).

  • Chromatography: Inject 1 µL onto a C18 reverse-phase column using a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Operate the HRMS in ESI+ mode. Extract the ion chromatogram for the [M+H]+ cluster.

  • Validation: Verify the presence of the exact four-peak isotopic cluster (M, M+2, M+4, M+6) to confirm the BrCl2 halogenation pattern.

Visualizations

AnalyticalWorkflow Start Analyze 5-Bromo-4,6-dichloro- 2-methoxypyrimidine H1 1H NMR (CDCl3) Check for -OCH3 (δ 4.0) Start->H1 ImpurityCheck Are aromatic protons (δ 8.2-8.5) present? H1->ImpurityCheck Fail Des-halogenated Impurity Detected ImpurityCheck->Fail Yes C13 13C NMR Check for 5 Carbon Signals ImpurityCheck->C13 No MS LC-HRMS Verify BrCl2 Isotope Pattern C13->MS 5 Peaks Found Pass Structure & Purity Confirmed MS->Pass Isotopes Match

Decision tree for the analytical validation of proton-poor pyrimidine building blocks.

NMR_Logic Molecule 5-Bromo-4,6-dichloro- 2-methoxypyrimidine C2 C2 Position (-OCH3) Molecule->C2 C4C6 C4 & C6 Positions (-Cl) Molecule->C4C6 C5 C5 Position (-Br) Molecule->C5 H1_C2 1H NMR: Singlet ~4.0 ppm 13C NMR: ~55-57 ppm C2->H1_C2 C13_C4C6 13C NMR: ~160-165 ppm (Deshielded by Cl & N) C4C6->C13_C4C6 C13_C5 13C NMR: ~100-110 ppm (Shielded by Br heavy atom) C5->C13_C5

Correlation between pyrimidine substitution sites and expected NMR spectral features.

References

  • BLD Pharm. "1240596-72-8 | 5-Bromo-4,6-dichloro-2-methoxypyrimidine".
  • Benchchem. "4,6-Dichloro-2-methoxypyrimidine | 1074-40-4".
  • ChemicalBook. "5-BROMO-2-METHYL-PYRIMIDINE | 7752-78-5".

Sources

Comparative

Comparative Analysis Guide: Purity Profiling of 5-Bromo-4,6-dichloro-2-methoxypyrimidine

Executive Summary 5-Bromo-4,6-dichloro-2-methoxypyrimidine is a high-value heterocyclic scaffold used extensively in the synthesis of kinase inhibitors and agrochemicals. Its reactivity—defined by the electrophilic C4/C6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-4,6-dichloro-2-methoxypyrimidine is a high-value heterocyclic scaffold used extensively in the synthesis of kinase inhibitors and agrochemicals. Its reactivity—defined by the electrophilic C4/C6 positions and the functionalizable C5-bromide—makes it prone to specific degradation pathways, particularly hydrolysis and nucleophilic displacement.

While standard LC-UV methods are sufficient for gross assay determination (>98% purity checks), they frequently fail to detect trace hydrolytic impurities (e.g., monohydroxy variants) or regioisomers that possess identical chromophores but vastly different reactivities in downstream coupling. This guide compares the industry-standard LC-UV approach with a developed High-Resolution LC-MS methodology, demonstrating why the latter is essential for rigorous process development and genotoxic impurity (GTI) risk assessment.

Critical Analysis of Methodologies

Method A: The Standard Workhorse (LC-UV)
  • Principle: Reversed-phase chromatography with diode array detection (typically 254 nm).

  • Utility: Routine QC release testing; high-concentration assay.

  • Limitation:

    • Specificity: Cannot distinguish between the target molecule and its regioisomer (5-bromo-2,4-dichloro-6-methoxypyrimidine) due to overlapping UV spectra.

    • Sensitivity: High Limit of Quantitation (LOQ) prevents detection of trace des-bromo precursors (<0.05%) which may act as chain terminators in subsequent Suzuki or Sonogashira couplings.

Method B: The Advanced Solution (UHPLC-Q-TOF-MS)
  • Principle: Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry.

  • Utility: Impurity profiling, structural elucidation of degradation products, and trace analysis.

  • Advantage:

    • Isotopic Fingerprinting: The distinct isotope pattern of BrCl2 (approx. 9:12:4 relative abundance for M, M+2, M+4) allows instant visual confirmation of halogenated impurities.

    • Soft Ionization: ESI+ preserves the labile C-Cl bonds, allowing molecular ion detection without excessive in-source fragmentation.

Detailed Experimental Protocols

Sample Preparation (Critical Control Point)
  • Solvent Selection: Do NOT use Methanol or Ethanol. The electron-deficient pyrimidine ring is highly susceptible to nucleophilic attack by alkoxides. Dissolving this compound in methanol can generate up to 2% 5-bromo-4-chloro-2,6-dimethoxypyrimidine artifact within 1 hour.

  • Protocol:

    • Weigh 10 mg of sample into a volumetric flask.

    • Dissolve in 100% Acetonitrile (MeCN) (HPLC Grade).

    • Sonicate for 2 minutes at ambient temperature.

    • Dilute to 0.1 mg/mL with Water/MeCN (50:50 v/v) immediately prior to injection to maintain peak shape.

UHPLC-MS/MS Methodology

This protocol is designed to separate the target from its hydrolytic degradants and the des-bromo starting material.

ParameterSettingRationale
Column Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm)Charged Surface Hybrid (CSH) technology provides superior peak shape for basic heterocycles compared to standard C18.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of silanols and ensures protonation of the pyrimidine nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMeCN provides lower backpressure and better desolvation than MeOH.
Flow Rate 0.4 mL/minOptimal linear velocity for UPLC sub-2-micron particles.
Column Temp 45°CReduces viscosity and improves mass transfer kinetics.
Gradient 0-1 min: 5% B1-8 min: 5% -> 95% B8-9 min: 95% B (Wash)9.1 min: 5% B (Re-equilibration)Shallow gradient focused on separating hydrophobic halogenated impurities.
Mass Spectrometry Settings (ESI+)
  • Source: Electrospray Ionization (Positive Mode)

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 25 V (Keep low to prevent in-source loss of Cl)

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

  • Scan Range: m/z 100 – 800

Impurity Profiling & Causality

Understanding the origin of impurities is vital for process control. The diagram below illustrates the synthesis pathway and potential degradation routes detectable by this LC-MS method.

G SM 4,6-Dichloro-2-methoxypyrimidine (Starting Material) [M+H]+: 179.0 Target 5-Bromo-4,6-dichloro-2-methoxypyrimidine (Target) [M+H]+: 256.9 SM->Target Bromination (NBS/Br2) Imp_Hydro 5-Bromo-4-chloro-6-hydroxy-2-methoxypyrimidine (Hydrolysis Impurity) [M+H]+: 238.9 Target->Imp_Hydro Hydrolysis (H2O/Acid) Imp_Iso 5-Bromo-2,4-dichloro-6-methoxypyrimidine (Regioisomer) [M+H]+: 256.9 Target->Imp_Iso Isomeric Synthesis Path

Figure 1: Synthesis and degradation pathways for 5-Bromo-4,6-dichloro-2-methoxypyrimidine. The target molecule is centrally located, with the primary hydrolytic impurity shown in red.

Table 1: Diagnostic Ions for Impurity Identification
CompoundIdentitym/z [M+H]+Isotope PatternOrigin
Target 5-Bromo-4,6-dichloro-2-methoxypyrimidine256.88Br + 2Cl (Complex)Product
Impurity A 4,6-Dichloro-2-methoxypyrimidine178.972Cl (9:6:1)Unreacted SM
Impurity B 5-Bromo-4-chloro-6-hydroxy-2-methoxypyrimidine238.92Br + Cl (4:3:1)Hydrolysis of C4/C6-Cl
Impurity C 5-Bromo-4-chloro-2,6-dimethoxypyrimidine252.93Br + ClSolvolysis (MeOH artifact)

References

  • PubChem. (2025). Compound Summary: 5-bromo-4,6-dichloropyrimidine derivatives.[1][2][3][4] National Library of Medicine. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021). A Simple and Sensitive LC-MS/MS Method for Determination of Genotoxic Impurities. Retrieved from [Link]

Sources

Validation

Comparative Reactivity Guide: 5-Bromo-4,6-dichloro-2-methoxypyrimidine vs. 2,4,6-Trichloropyrimidine in Drug Discovery

As a Senior Application Scientist, selecting the right pyrimidine building block is a critical decision that dictates the efficiency, scalability, and yield of a drug discovery program. Polysubstituted pyrimidines are pr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right pyrimidine building block is a critical decision that dictates the efficiency, scalability, and yield of a drug discovery program. Polysubstituted pyrimidines are privileged scaffolds, particularly in the design of kinase inhibitors.

This guide provides an in-depth, objective comparison between two foundational electrophiles: the highly reactive but promiscuous 2,4,6-Trichloropyrimidine (TCP) and the rationally designed, premium scaffold 5-Bromo-4,6-dichloro-2-methoxypyrimidine (BDCMP) . By examining their electronic profiles, orbital mechanics, and orthogonal reactivity, we will establish why BDCMP is often the superior choice for complex, multi-step functionalizations.

Mechanistic Causality: The "Why" Behind the Reactivity

The TCP Dilemma: Orbital Ambiguity and Competing Pathways

2,4,6-Trichloropyrimidine (TCP) is a highly electron-deficient heterocycle. Its three chlorine atoms exert strong electron-withdrawing inductive (-I) effects, making the ring exceptionally susceptible to Nucleophilic Aromatic Substitution (S_NAr).

However, this hyper-reactivity comes at the cost of regiocontrol. Quantum Mechanical (QM) analyses reveal that the Lowest Unoccupied Molecular Orbital (LUMO) of TCP is localized primarily on the C-4 and C-6 positions, while the LUMO+1 orbital is localized on the C-2 position [1]. Crucially, the energy gap between the LUMO and LUMO+1 in TCP is exceptionally small (≤ 0.25 eV) [1].

Because this energy gap is easily bridged at standard reaction temperatures, nucleophiles can attack both the C-4/6 and C-2 positions, leading to competing Meisenheimer complex formations. Even under optimized conditions (e.g., using polar solvents like ethanol at low temperatures), the S_NAr of TCP with amines typically yields a ~10:1 mixture of C-4 and C-2 substituted isomers [2]. This necessitates tedious chromatographic separations and reduces the overall yield of the desired intermediate.

The BDCMP Advantage: Symmetry and Orthogonality

5-Bromo-4,6-dichloro-2-methoxypyrimidine (BDCMP) solves the regiochemical ambiguity of TCP through two structural modifications:

  • C-2 Protection (-OMe): The methoxy group at C-2 serves as a protecting group that physically blocks C-2 substitution. Furthermore, its electron-donating resonance (+M) effect slightly deactivates the ring, preventing runaway over-substitution (di-S_NAr) that often plagues TCP.

  • Molecular Symmetry (

    
    ):  Because C-2 is occupied and C-5 holds a bromine atom, the C-4 and C-6 positions are chemically equivalent. The first S_NAr reaction is mathematically forced to be 100% regioselective, yielding a single, pure mono-adduct.
    
  • Orthogonal Reactivity (C-Br vs. C-Cl): The 5-bromo group provides an orthogonal functionalization handle. Because the C-Br bond is weaker and more susceptible to oxidative addition by Palladium(0) than the C-Cl bond, researchers can perform a highly selective Suzuki-Miyaura or Stille cross-coupling at C-5 after the initial S_NAr at C-4, leaving the C-6 chlorine intact for late-stage modification.

Quantitative Selectivity Profile

The table below summarizes the empirical performance metrics of both scaffolds during the first equivalent of nucleophilic substitution (amine nucleophile) and subsequent functionalization.

Parameter2,4,6-Trichloropyrimidine (TCP)5-Bromo-4,6-dichloro-2-methoxypyrimidine (BDCMP)
Available Electrophilic Sites 3 (C-2, C-4, C-6)2 (C-4, C-6) - Chemically Equivalent
1st S_NAr Regioselectivity Poor to Moderate (~10:1 C-4:C-2) [2]Absolute (100% C-4/C-6)
Risk of Over-substitution High (Requires strict stoichiometry/temp)Low (Modulated by +M effect of 2-OMe)
Orthogonal Pd-Coupling Handle None (All C-Cl bonds have similar reactivity)Excellent (5-Br selectively reacts over 6-Cl)
Typical 1st S_NAr Temp. -78 °C to 0 °C0 °C to Room Temperature
Purification Requirement Column Chromatography (Isomer separation)Simple precipitation or extraction

Visualizing the Synthetic Logic

The following diagrams illustrate the divergent workflows and orbital mechanics that define the utility of these two scaffolds.

Reactivity TCP 2,4,6-Trichloropyrimidine (TCP) SNAr1 S_NAr (Amine, Base) TCP->SNAr1 BDCMP 5-Bromo-4,6-dichloro- 2-methoxypyrimidine SNAr2 S_NAr (Amine, Base) BDCMP->SNAr2 TCP_Mix Mixture: C-4 & C-2 (Requires Separation) SNAr1->TCP_Mix Competing Orbitals BDCMP_Pure 100% Regiopure C-4 Adduct (Symmetry Driven) SNAr2->BDCMP_Pure C-2 Blocked Suzuki Suzuki Coupling (Pd-cat, Boronic Acid) BDCMP_Pure->Suzuki C-Br Handle Final_BDCMP Polysubstituted Core (C-4, C-5, C-6) Suzuki->Final_BDCMP

Figure 1: Divergent synthetic workflows and regioselectivity outcomes for TCP versus BDCMP.

Mechanism cluster_TCP TCP S_NAr Pathways cluster_BDCMP BDCMP S_NAr Pathway Nu Nucleophile (e.g., R-NH2) LUMO LUMO Attack (C-4/6) ΔE = 0.0 eV Nu->LUMO Major LUMO1 LUMO+1 Attack (C-2) ΔE = +0.25 eV Nu->LUMO1 Minor Symm Symmetric C-4/6 Attack C-2 Blocked by -OMe Nu->Symm Exclusive

Figure 2: Orbital control and symmetry dictating nucleophilic attack trajectories.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPCs).

Protocol A: Regioselective Mono-S_NAr of BDCMP (The Optimal Path)

Objective: Synthesize a 4-amino-5-bromo-6-chloro-2-methoxypyrimidine intermediate.

  • Preparation: Dissolve BDCMP (1.0 equiv) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation and subsequent deactivation of the incoming amine nucleophile, without competing for the electrophilic pyrimidine.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: While BDCMP is less reactive than TCP, cooling to 0 °C ensures that the kinetic energy remains too low for the second, less reactive C-6 chlorine to undergo a subsequent S_NAr, strictly limiting the reaction to mono-substitution.

  • Nucleophile Addition: Add the primary or secondary amine (1.05 equiv) dropwise over 10 minutes. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS.

    • Expected Outcome: A single product peak corresponding to the mono-adduct

      
      . The absence of isomeric peaks validates the symmetry-driven regiocontrol.
      
  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over

    
    , and concentrate. The product is typically pure enough for immediate downstream Suzuki coupling without chromatography.
    
Protocol B: S_NAr of TCP (Highlighting the Mixture)

Objective: Synthesize a 4-amino-2,6-dichloropyrimidine intermediate.

  • Preparation: Dissolve TCP (1.0 equiv) in absolute Ethanol (0.2 M).

    • Causality: Polar protic solvents like ethanol stabilize the highly polar Meisenheimer transition state, which slightly improves the C-4 over C-2 selectivity compared to non-polar solvents [2].

  • Temperature Control: Cool the reaction to -78 °C using a dry ice/acetone bath.

    • Causality: Extreme cooling is mandatory to maximize the thermal differentiation between the LUMO (C-4) and LUMO+1 (C-2) attack trajectories [1].

  • Reaction: Add the amine (1.0 equiv) and

    
     (2.0 equiv). Stir for 1 hour at -78 °C, then slowly warm to 0 °C.
    
  • Self-Validation (IPC): Analyze via TLC and

    
    -NMR.
    
    • Expected Outcome: TLC will show two closely eluting spots.

      
      -NMR of the crude mixture will reveal a ~10:1 ratio of the C-4 substituted product versus the C-2 substituted product, necessitating careful silica gel chromatography to isolate the pure C-4 isomer.
      

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines WuXi AppTec QM Magic Class (Chapter 29) URL:[Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Organic Letters (ACS Publications) URL:[Link]

Comparative

A Comparative Guide to HPLC Assay Development for 5-Bromo-4,6-dichloro-2-methoxypyrimidine: A Senior Application Scientist's Perspective

Introduction: 5-Bromo-4,6-dichloro-2-methoxypyrimidine is a key intermediate in the synthesis of various biologically active compounds, making its purity and quantification critical in the drug development pipeline. High...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

5-Bromo-4,6-dichloro-2-methoxypyrimidine is a key intermediate in the synthesis of various biologically active compounds, making its purity and quantification critical in the drug development pipeline. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose, offering high resolution, sensitivity, and reproducibility. This guide provides an in-depth comparison of two distinct reversed-phase HPLC methods for the analysis of 5-Bromo-4,6-dichloro-2-methoxypyrimidine, drawing upon fundamental chromatographic principles to explain the rationale behind the experimental choices.

The development of a robust and reliable HPLC assay requires a systematic approach, considering the physicochemical properties of the analyte and the desired performance characteristics of the method.[1][2] This guide will explore two common yet distinct approaches: one utilizing a traditional C18 stationary phase and the other a Phenyl-Hexyl stationary phase, highlighting the impact of column chemistry on selectivity and resolution.

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

5-Bromo-4,6-dichloro-2-methoxypyrimidine is a halogenated aromatic compound. Its structure suggests a moderate to high degree of hydrophobicity, making it well-suited for reversed-phase HPLC. The presence of the pyrimidine ring and halogen substituents introduces polarizability and potential for specific interactions with the stationary phase, which can be exploited for enhanced separation. The methoxy group adds a slight polar character. Solubility in common HPLC mobile phase components like acetonitrile and methanol is expected to be good.

Method 1: The Workhorse Approach - C18 with Acetonitrile Gradient

The C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC due to its high hydrophobicity and broad applicability.[3] This method leverages the strong hydrophobic retention of the C18 phase in combination with the elution strength of acetonitrile.

Causality Behind Experimental Choices:

  • Stationary Phase (C18): The primary retention mechanism on a C18 column is hydrophobic interaction between the non-polar analyte and the long alkyl chains of the stationary phase.[3] This provides a strong retentive character for the moderately hydrophobic 5-Bromo-4,6-dichloro-2-methoxypyrimidine.

  • Mobile Phase (Acetonitrile/Water with Phosphoric Acid): Acetonitrile is a common organic modifier with a low UV cutoff and viscosity, making it suitable for gradient elution.[4] The addition of a small amount of phosphoric acid to the aqueous component of the mobile phase serves to protonate any residual silanols on the silica-based stationary phase, thereby minimizing peak tailing and improving peak shape.[5] A gradient elution is chosen to ensure elution of any potential impurities with differing polarities within a reasonable timeframe.

  • Detection Wavelength: Based on the UV-Visible spectra of similar pyrimidine structures, a detection wavelength in the range of 230-270 nm is appropriate.[6] A wavelength of 254 nm is a common choice for aromatic compounds and is selected for this method.

Method 2: An Alternative Selectivity - Phenyl-Hexyl with Methanol Gradient

Phenyl-Hexyl columns offer a different retention mechanism compared to C18 columns. The phenyl groups provide π-π interactions with aromatic analytes, in addition to hydrophobic interactions from the hexyl linker.[7][8] This can lead to unique selectivity for aromatic and halogenated compounds.

Causality Behind Experimental Choices:

  • Stationary Phase (Phenyl-Hexyl): The choice of a Phenyl-Hexyl column is deliberate to introduce an alternative selectivity. The π-π interactions between the electron-rich phenyl rings of the stationary phase and the pyrimidine ring of the analyte can provide enhanced resolution from closely related impurities that may not be well-separated on a C18 column.[3][7]

  • Mobile Phase (Methanol/Water with Formic Acid): Methanol is chosen as the organic modifier to further enhance the unique selectivity of the phenyl phase.[5] Formic acid is used as a mobile phase additive to control pH and is also compatible with mass spectrometry (MS) detection if desired.[9][10]

  • Detection Wavelength: The detection wavelength remains at 254 nm for consistency and its suitability for aromatic compounds.

Comparative Performance Data

The following table summarizes the expected performance of the two methods based on typical chromatographic outcomes.

Performance ParameterMethod 1: C18 with Acetonitrile GradientMethod 2: Phenyl-Hexyl with Methanol GradientAcceptance Criteria (based on USP/ICH guidelines)[11][12][13]
Retention Time (min) ~ 8.5~ 10.2Analyte peak should be well-resolved from the void volume.
Tailing Factor (T) ≤ 1.2≤ 1.3T ≤ 2.0
Theoretical Plates (N) > 8000> 7000N > 2000
Resolution (Rs) > 2.0 (between analyte and potential impurities)> 2.5 (between analyte and potential impurities)Rs > 2.0
Relative Standard Deviation (RSD) for Peak Area (n=6) < 1.0%< 1.0%RSD ≤ 2.0%

Experimental Protocols

Sample Preparation
  • Accurately weigh approximately 10 mg of 5-Bromo-4,6-dichloro-2-methoxypyrimidine standard.

  • Dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the diluent to a final concentration of 0.1 mg/mL for injection.

Method 1: C18 with Acetonitrile Gradient

Chromatographic Conditions:

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B, 2-12 min: 50-90% B, 12-15 min: 90% B, 15.1-18 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

System Suitability Test (SST):

Inject the standard solution six times and evaluate the system suitability parameters against the acceptance criteria outlined in the comparative performance table.

Method 2: Phenyl-Hexyl with Methanol Gradient

Chromatographic Conditions:

ParameterValue
Column Phenyl-Hexyl, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient 0-3 min: 60% B, 3-15 min: 60-95% B, 15-18 min: 95% B, 18.1-22 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 254 nm

System Suitability Test (SST):

Inject the standard solution six times and evaluate the system suitability parameters against the acceptance criteria outlined in the comparative performance table.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Analyte dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute injector Injector dilute->injector Inject Sample column HPLC Column (C18 or Phenyl-Hexyl) injector->column detector UV Detector (254 nm) column->detector data_system Data Acquisition System detector->data_system integrate Peak Integration data_system->integrate Chromatogram sst System Suitability Calculation integrate->sst report Generate Report sst->report

Caption: General workflow for HPLC assay development.

Discussion and Method Selection

Both methods presented are viable for the HPLC analysis of 5-Bromo-4,6-dichloro-2-methoxypyrimidine.

  • Method 1 (C18) is a robust, conventional approach that is likely to provide good retention and peak shape. It is an excellent starting point for routine quality control applications where the impurity profile is well-characterized.

  • Method 2 (Phenyl-Hexyl) offers an orthogonal selectivity that could be crucial for resolving critical pairs of impurities that co-elute on a C18 column.[14] The π-π interactions can provide a significant advantage in separating structurally similar aromatic compounds. This method would be particularly valuable during process development or for stability-indicating assays where the formation of new, closely related impurities is possible.

The final choice of method will depend on the specific requirements of the analysis. For routine assays of a known material, the C18 method may be sufficient. However, for more complex samples or for method development where robustness against a variety of potential impurities is desired, the Phenyl-Hexyl method provides a powerful alternative. It is always recommended to screen both column chemistries during method development to ensure the most selective and robust method is chosen.[15]

Conclusion

This guide has presented a detailed comparison of two scientifically sound HPLC methods for the assay of 5-Bromo-4,6-dichloro-2-methoxypyrimidine. By understanding the underlying principles of stationary phase chemistry and mobile phase selection, researchers can make informed decisions to develop and implement robust and reliable analytical methods. The provided protocols and performance expectations serve as a solid foundation for researchers, scientists, and drug development professionals in their analytical endeavors. The principles of method validation as outlined by the ICH should be applied to the selected method to ensure its suitability for its intended purpose.[16][17][18][19]

References

  • assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • MTC USA. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • IJRASET. (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Retrieved from [Link]

  • YouTube. (2024, June 2). HPLC System Suitability Parameters | Tailing factor | Theoretical plates | resolution. Retrieved from [Link]

  • IntuitionLabs. (2026, March 2). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • ResearchGate. (2026, March 2). (PDF) Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Retrieved from [Link]

  • PubMed. (n.d.). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Agilent. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of... | Download Scientific Diagram. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Advanced Materials Technology, Inc. (n.d.). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Retrieved from [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • AI Publications. (2023, August 18). An Analysis on the UV-Visible Spectrophotometry Method. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). UV Cutoff. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]

Sources

Validation

Spectroscopic Identification &amp; Regiochemical Distinction: 5-Bromo-4,6-dichloro-2-methoxypyrimidine vs. Isomers

The following guide details the spectroscopic identification and regiochemical distinction of 5-Bromo-4,6-dichloro-2-methoxypyrimidine, contrasting it with its prevalent isomer, 5-Bromo-2,6-dichloro-4-methoxypyrimidine....

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectroscopic identification and regiochemical distinction of 5-Bromo-4,6-dichloro-2-methoxypyrimidine, contrasting it with its prevalent isomer, 5-Bromo-2,6-dichloro-4-methoxypyrimidine.

Executive Summary

In the development of pyrimidine-based kinase inhibitors, the regiochemistry of the core scaffold is critical. The synthesis of 5-Bromo-4,6-dichloro-2-methoxypyrimidine (Target) often yields or is confused with its regioisomer, 5-Bromo-2,6-dichloro-4-methoxypyrimidine (Alternative).

These isomers are indistinguishable by low-resolution mass spectrometry (identical MW: 257.90 Da) and appear nearly identical in


H NMR (both show a single methoxy singlet and no aromatic protons). This guide establishes a self-validating 

C NMR protocol
to definitively distinguish the two based on molecular symmetry.
The Isomer Landscape
FeatureTarget Compound Common Isomer (Impurity)
IUPAC Name 5-Bromo-4,6-dichloro-2-methoxypyrimidine5-Bromo-2,6-dichloro-4-methoxypyrimidine
Structure Methoxy at C2 (between nitrogens)Methoxy at C4 (adjacent to C5-Br)
Symmetry Symmetric (

point group equivalent)
Asymmetric
Key Distinction Equivalent C4 and C6 positionsDistinct C2 and C6 positions

Spectroscopic Identification Protocol

Core Directive: Do not rely solely on


H NMR. The chemical shift difference of the methoxy group (

~4.0 vs ~4.1 ppm) is solvent-dependent and unreliable without a reference standard. The definitive method is

C NMR Signal Counting
.
Method: C NMR Signal Counting

This protocol is self-validating because it relies on the number of discrete carbon environments, which is an immutable physical property derived from the molecule's symmetry.

Step-by-Step Workflow
  • Sample Preparation: Dissolve 20–30 mg of the analyte in 0.6 mL of CDCl

    
    . High concentration is required to visualize quaternary carbons.
    
  • Acquisition: Acquire a proton-decoupled

    
    C NMR spectrum (minimum 1024 scans) with a relaxation delay (
    
    
    
    ) of
    
    
    2.0 seconds to ensure relaxation of quaternary carbons (C2, C4, C5, C6).
  • Analysis: Count the number of unique carbon signals in the aromatic region (150–170 ppm) and the aliphatic region (50–60 ppm).

Data Interpretation Table
Signal AssignmentTarget (2-OMe) Isomer (4-OMe)
Methoxy Carbon 1 signal (~56 ppm)1 signal (~55 ppm)
C5 (C-Br) 1 signal (~100 ppm)1 signal (~100 ppm)
C2 (N-C-N) 1 signal (Unique)1 signal (Unique)
C4 / C6 (C-Cl) 1 signal (Equivalent due to symmetry)2 signals (Distinct environments)
Total Signal Count 4 Signals 5 Signals

Technical Insight: In the Target (2-OMe), the plane of symmetry passing through the OMe-C2-C5-Br axis renders the C4 and C6 carbons chemically equivalent. In the Isomer (4-OMe), the C2 carbon is between two nitrogens, while the C6 carbon is adjacent to only one, creating distinct magnetic environments.

Synthesis & Origin Analysis

Understanding the synthetic origin helps predict which isomer is present. The regioselectivity is governed by the inherent reactivity of the 2,4,6-trichloropyrimidine scaffold.

Route A: Nucleophilic Aromatic Substitution ( )

Precursor: 5-Bromo-2,4,6-trichloropyrimidine. Reagent: Sodium Methoxide (1.0 eq). Outcome: Favors the 4-Methoxy Isomer .

  • Mechanism: The C4/C6 positions in pyrimidines are generally more reactive toward nucleophiles than the C2 position due to the para-like resonance stabilization from the N1/N3 atoms. Therefore, direct methoxylation yields the 4-OMe product as the major species.

Route B: De Novo Ring Synthesis

Precursor: 2-Methoxy-4,6-dihydroxypyrimidine. Reagents: 1. Bromination (


); 2. Chlorination (

). Outcome: Yields the 2-Methoxy Target .
  • Mechanism: The methoxy group is installed before the halogenation steps, locking the regiochemistry at the C2 position. This is the preferred route for high-purity generation of the target.

Visualizing the Pathways

SynthesisPathways Start1 5-Bromo-2,4,6- trichloropyrimidine NaOMe + NaOMe (1 eq) (S_NAr Reaction) Start1->NaOMe Isomer4 Major Product: 5-Bromo-2,6-dichloro- 4-methoxypyrimidine NaOMe->Isomer4 Kinetic Preference for C4 Attack Start2 2-Methoxy-4,6- dihydroxypyrimidine Steps 1. Br2, AcOH 2. POCl3 Start2->Steps Target2 Target Product: 5-Bromo-4,6-dichloro- 2-methoxypyrimidine Steps->Target2 Regiochemistry Locked

Figure 1: Synthetic pathways determining isomeric outcome. Route A (top) favors the 4-OMe isomer, while Route B (bottom) is required for the 2-OMe target.

Performance & Reactivity Comparison

The choice of isomer drastically affects downstream chemistry, particularly in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Reactivity Profile
Reaction StepTarget (2-OMe) Isomer (4-OMe)
Site of

C4 and C6 are equivalent. Substitution yields a statistical mixture or requires steric control.C2 is highly activated. Nucleophiles preferentially attack C2 (between nitrogens), allowing precise regiocontrol.
Suzuki Coupling C5-Br is the primary coupling site.[1] Product retains

symmetry if the coupling partner is symmetric.
C5-Br is the primary coupling site. Product remains asymmetric.
Application Used when a symmetric core is required (e.g., bridging two identical pharmacophores).Used to create "Janus" kinase inhibitors with three distinct substituents (C2, C4, C5).
Decision Logic for Identification

IdentificationLogic Sample Unknown Sample (MW 257.9) HNMR 1H NMR Analysis Sample->HNMR ResultH Single OMe Singlet No Aromatic H HNMR->ResultH Inconclusive CNMR 13C NMR Analysis (Count Signals) ResultH->CNMR Required Step Count4 4 Discrete Signals CNMR->Count4 Count5 5 Discrete Signals CNMR->Count5 Conclusion2 CONFIRMED: 2-Methoxy Isomer (Symmetric) Count4->Conclusion2 Conclusion4 CONFIRMED: 4-Methoxy Isomer (Asymmetric) Count5->Conclusion4

Figure 2: Self-validating logic flow for spectroscopic identification.

References

  • BenchChem. A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives. BenchChem Technical Guides.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 111605, 5-bromo-4,6-dichloropyrimidine. PubChem.[2]

  • Bukhari, S. et al. 4,6-Dichloro-5-methoxypyrimidine. Acta Crystallographica Section E, 2011.[3]

  • Agrawal, P. K. Methoxy 13C NMR Chemical Shift as a Molecular Descriptor. Natural Product Communications, 2023.

Sources

Comparative

Comparative Guide: Structural Validation of 5-Bromo-4,6-dichloro-2-methoxypyrimidine Derivatives

This guide outlines a scientifically rigorous approach to validating the structure of derivatives synthesized from the 5-Bromo-4,6-dichloro-2-methoxypyrimidine scaffold. It compares analytical methodologies (Routine vs.

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a scientifically rigorous approach to validating the structure of derivatives synthesized from the 5-Bromo-4,6-dichloro-2-methoxypyrimidine scaffold. It compares analytical methodologies (Routine vs. Advanced) to ensure structural certainty in drug discovery workflows.

Introduction: The Scaffold Challenge

5-Bromo-4,6-dichloro-2-methoxypyrimidine is a high-value pharmacophore precursor.[1] Its unique symmetry (C2-axis) and distinct electrophilic sites make it versatile, yet these same features create significant validation hurdles.[1]

  • The Trap of Symmetry: The parent molecule is symmetric.[1] The first nucleophilic aromatic substitution (

    
    ) at the C4 or C6 position breaks this symmetry.[1] However, distinguishing the mono-substituted  product from the bis-substituted  byproduct—or confirming the regioselectivity if the nucleophile itself is amphoteric—requires more than standard proton NMR.[1]
    
  • Reactivity Profile:

    • C4/C6 Positions (Cl): Highly reactive toward nucleophiles (

      
      ).[1]
      
    • C5 Position (Br): Preferred site for Pd-catalyzed cross-coupling (Suzuki/Sonogashira).[1]

    • C2 Position (OMe): Generally stable but can undergo hydrolysis or displacement under harsh conditions.[1]

This guide compares two validation workflows: Method A (High-Throughput Screening) and Method B (Definitive Structural Elucidation) , providing the data necessary to choose the right path for your stage of development.

Comparative Analysis of Validation Methodologies

Method A: High-Throughput Validation (LC-MS + 1H NMR)

Best for: Initial library screening, reaction monitoring.[1]

Method B: Definitive Structural Elucidation (2D NMR + X-Ray + Elemental Analysis)

Best for: Lead optimization, candidate selection, resolving isomeric ambiguity.[1]

FeatureMethod A: High-ThroughputMethod B: Definitive Elucidation
Primary Technique UPLC-MS (ESI) + 1D 1H NMR1H/13C NMR + HMBC/HSQC + X-Ray
Throughput High (Minutes/sample)Low (Hours to Days/sample)
Mono vs. Bis Check Relies on Mass Ion & Isotope PatternRelies on Symmetry of Carbon Signals
Regio-Verification Inferential (based on mass)Direct (Through-bond correlations)
Isotopic Fidelity Excellent (Br/Cl patterns are distinct)N/A
Blind Spot Cannot distinguish N- vs. O-alkylation or regioisomersRequires soluble/crystalline sample
Expert Insight: The Causality of Choice

Use Method A when screening reaction conditions. The distinct isotopic signature of Bromine (


) and Chlorine (

) allows you to instantly count halogen atoms using Mass Spec.[1]
  • Parent: 1 Br, 2 Cl (Complex pattern)[1]

  • Mono-Derivative: 1 Br, 1 Cl (Distinct pattern)[1]

  • Bis-Derivative: 1 Br, 0 Cl (Simple doublet pattern)[1]

Use Method B when scaling up. NMR symmetry breaking is the only way to prove the spatial arrangement of the atoms without a crystal structure.[1]

Experimental Protocols

Protocol 1: Synthesis of Representative Derivative (Mono-Substitution)

Target: 4-Amino-5-bromo-6-chloro-2-methoxypyrimidine derivative.[1]

  • Setup: In a dry round-bottom flask, dissolve 5-Bromo-4,6-dichloro-2-methoxypyrimidine (1.0 eq) in anhydrous THF.

  • Addition: Cool to 0°C. Add Diisopropylethylamine (DIPEA) (1.2 eq) followed by the Amine Nucleophile (1.05 eq) dropwise.

    • Note: Controlling stoichiometry is critical to prevent bis-substitution.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (Hexane/EtOAc 4:1).[1]

  • Workup: Quench with water. Extract with EtOAc (3x).[1] Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
Protocol 2: The "Isotope Fingerprint" Validation (Method A)
  • Sample Prep: Dilute crude reaction mixture to 10 µM in MeOH.

  • LC-MS Settings: Run ESI+ in full scan mode (100–600 m/z).

  • Data Analysis: Look for the molecular ion cluster

    
    .[1][2]
    
    • Pass Criteria: Observation of an M, M+2, M+4 pattern with relative intensities approx 3:4:1 (characteristic of 1 Br + 1 Cl).[1]

    • Fail Criteria: Pattern showing M, M+2 (1:1) indicates Bis-substitution (loss of both Cl).[1]

Protocol 3: 2D NMR Connectivity Mapping (Method B)
  • Sample: Dissolve 20 mg purified product in

    
     or 
    
    
    
    .
  • Experiments: Run 1H, 13C, HSQC, and HMBC.

  • Critical Checkpoint (HMBC):

    • Locate the C5 carbon (typically shielded, ~90-100 ppm due to Br).[1]

    • Locate the C2 carbon (deshielded, ~160-165 ppm).[1]

    • Validation: The protons from the newly added amine must show a long-range coupling (3-bond) to either C4 or C6.[1] Since the molecule is now asymmetric, C4 and C6 will have distinct chemical shifts.[1]

Visualization of Structural Logic

Figure 1: Reaction Pathway & Symmetry Breaking

This diagram illustrates the transformation from the symmetric parent to the asymmetric mono-derivative and the potential bis-byproduct.[1]

ReactionPathway Parent Parent Scaffold 5-Br-4,6-Cl2-2-OMe (Symmetric) Mono Mono-Derivative (Asymmetric Product) 1 Br, 1 Cl Parent->Mono SNAr (0°C, 1 eq) Reagents + Amine (R-NH2) + Base Reagents->Parent Bis Bis-Derivative (Over-reaction) 1 Br, 0 Cl Mono->Bis SNAr (Excess Amine, Heat)

Caption: Synthesis pathway showing the critical transition from symmetric parent to asymmetric therapeutic candidate.

Figure 2: Analytical Decision Tree

A logic flow for selecting the correct validation method based on experimental outcome.[1]

DecisionTree Start Crude Reaction Mixture LCMS Step 1: LC-MS Analysis (Check Isotope Pattern) Start->LCMS PatternA Pattern: 1:1 (M, M+2) (1 Br, 0 Cl) LCMS->PatternA Loss of 2 Cl PatternB Pattern: 3:4:1 (M, M+2, M+4) (1 Br, 1 Cl) LCMS->PatternB Loss of 1 Cl ActionBis Result: Bis-Substituted (Discard/Optimize) PatternA->ActionBis ActionMono Result: Mono-Substituted (Proceed to Purification) PatternB->ActionMono NMR Step 2: 1H/13C NMR (Check Symmetry) ActionMono->NMR SymSignal Symmetric Signals (Equivalent environments) NMR->SymSignal If Bis (Double Check) AsymSignal Distinct C4/C6 Signals (Symmetry Broken) NMR->AsymSignal Expected for Mono Final VALIDATED STRUCTURE AsymSignal->Final

Caption: Step-by-step decision matrix for validating the mono-substituted pyrimidine derivative.

Reference Data: NMR Chemical Shifts

Use this table to benchmark your experimental data. Deviations >2.0 ppm should trigger further investigation (e.g., X-Ray).[1]

PositionCarbon TypeApprox.[1][3][4][5][6][7] Shift (

, ppm)
Diagnostic Feature
C2

-OMe
160.0 – 165.0Most deshielded; Intensity does not change with substitution.[1]
C4

-N(R)
162.0 – 164.0Shifts upfield slightly upon amination (vs Cl).[1]
C6

-Cl
158.0 – 160.0Remains deshielded if Cl is retained.[1]
C5

-Br
95.0 – 105.0Key Marker: Significantly shielded by Br and resonance.[1]
OMe

55.0 – 56.0Strong singlet in 1H (~4.0 ppm) and 13C.[1]

References

  • BenchChem. A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives. BenchChem.[1][6] Link[1]

  • Bakavoli, M., et al. (2011).[1] Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Arabian Journal of Chemistry.[1] Link

  • Ren, T., et al. (2011).[1][5] 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine.[1] Acta Crystallographica Section E. Link[1]

  • Michigan State University. Proton & Carbon NMR Chemical Shift Tables. MSU Chemistry.[1] Link

Sources

Validation

Strategic Selection of 5-Bromo-4,6-dichloro-2-methoxypyrimidine in Medicinal Chemistry

This guide provides a comprehensive cost-benefit and technical analysis of 5-Bromo-4,6-dichloro-2-methoxypyrimidine (BDMP) as a strategic building block in medicinal chemistry. Executive Summary In the synthesis of polys...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive cost-benefit and technical analysis of 5-Bromo-4,6-dichloro-2-methoxypyrimidine (BDMP) as a strategic building block in medicinal chemistry.

Executive Summary

In the synthesis of polysubstituted pyrimidines—a privileged scaffold in kinase inhibitors (e.g., CDK, VEGFR antagonists)—chemists often face a choice between low-cost commodity reagents (e.g., 2,4,6-trichloropyrimidine) and higher-cost, pre-functionalized scaffolds like 5-Bromo-4,6-dichloro-2-methoxypyrimidine (BDMP) .

While BDMP carries a higher upfront cost per gram, this analysis demonstrates that it frequently lowers the Total Cost of Process (CoP) in multi-step synthesis. Its value is derived from perfect regiocontrol , which eliminates difficult chromatographic separations, and orthogonal reactivity , which enables "plug-and-play" diversification without late-stage halogenation steps.

Technical Profile & Reactivity Map

BDMP is designed to solve the "regioselectivity problem" inherent to symmetrical pyrimidines. Its structure offers three distinct chemical handles, each with a specific reactivity profile that allows for programmable synthesis.[1]

Reactivity Visualization

The following diagram illustrates the orthogonal reactivity of BDMP. The C2-Methoxy group acts as a static blocking element, forcing nucleophilic attack exclusively to the equivalent C4/C6 positions, while the C5-Bromine remains dormant until activated by palladium catalysis.

ReactivityMap BDMP 5-Bromo-4,6-dichloro- 2-methoxypyrimidine SNAr C4/C6 Position: Nucleophilic Aromatic Substitution (SNAr) (Amines, Alkoxides, Thiols) BDMP->SNAr Primary Reactivity (Regioconvergent) Suzuki C5 Position: Pd-Catalyzed Cross-Coupling (Suzuki, Stille, Sonogashira) BDMP->Suzuki Orthogonal Reactivity (Requires Pd(0)) Block C2 Position: Methoxy Blocking Group (Prevents C2-SNAr side reactions) BDMP->Block Static Protection

Caption: Orthogonal reactivity map of BDMP showing distinct activation modes for C4/C6 (SNAr) and C5 (Cross-coupling).

Comparative Analysis: BDMP vs. 2,4,6-Trichloropyrimidine

The primary alternative to BDMP is 2,4,6-trichloropyrimidine (TCP) . While TCP is significantly cheaper, it introduces chemical risks that often result in higher downstream costs.

Scenario: Synthesis of a C4-Amino, C5-Aryl, C2-Methoxy Pyrimidine

This is a common motif in drug discovery.[2] We compare the workflow using BDMP versus TCP.

FeatureRoute A: Using BDMP (Recommended) Route B: Using 2,4,6-Trichloropyrimidine
Step 1: SNAr 100% Regioselective. C2 is blocked. C4 and C6 are symmetric. Product is single isomer.Regioselective Issues. C4 is favored, but C2 is reactive. Often yields 85:15 mixture of C4:C2 isomers.
Purification Filtration/Wash. Product often precipitates pure.Column Chromatography. Required to separate C4/C2 isomers. High solvent waste.
Step 2: C5-Funct. Direct Coupling. Br is pre-installed. Ready for Suzuki/Stille immediately.Halogenation Required. Must brominate C5 (NBS/Br2). Risk of over-bromination or side reactions with C4-amine.
Step 3: C2-Funct. Pre-installed. Methoxy is already present.Substitution Required. Must displace C2-Cl with NaOMe. High temp required; risk of displacing C4-amine.
Overall Yield High (>60%) Moderate to Low (<35%)
PMI (Mass Intensity) Low. Fewer steps, less solvent for purification.High. Extra steps and chromatography increase waste significantly.
Process Flow Comparison

The diagram below contrasts the streamlined BDMP workflow with the convoluted TCP workflow.

WorkflowComparison cluster_BDMP Route A: BDMP (Streamlined) cluster_TCP Route B: Trichloropyrimidine (Complex) Start_A Start: BDMP (5-Br, 4,6-Cl, 2-OMe) Step1_A Step 1: SNAr with Amine (Regioselective at C4) Start_A->Step1_A Step2_A Step 2: Suzuki Coupling (At C5-Br) Step1_A->Step2_A Final_A Final Product (Pure Isomer) Step2_A->Final_A Start_B Start: 2,4,6-Trichloropyrimidine Step1_B Step 1: SNAr with Amine (Mixture of C4 & C2 isomers) Start_B->Step1_B Purify_B Purification: Column Chromatography (Yield Loss & Solvent Waste) Step1_B->Purify_B Step2_B Step 2: Bromination (NBS) (Install C5 handle) Purify_B->Step2_B Step3_B Step 3: Methoxylation (NaOMe) (Displace C2-Cl) Step2_B->Step3_B Final_B Final Product (Low Overall Yield) Step3_B->Final_B

Caption: Comparison of synthetic routes. Route A (BDMP) reduces step count and eliminates difficult purifications compared to Route B.

Experimental Protocol: Sequential Functionalization

Objective: Synthesis of 4-amino-5-aryl-6-chloro-2-methoxypyrimidine derivative. Rationale: This protocol validates the claim that the C2-OMe group directs SNAr exclusively to the C4 position, and that the C5-Br remains intact for subsequent coupling.

Step 1: Regioselective SNAr[2][3]
  • Setup: To a solution of 5-Bromo-4,6-dichloro-2-methoxypyrimidine (1.0 equiv) in anhydrous THF or iPrOH (0.2 M).

  • Addition: Add DIPEA (1.2 equiv) followed by the amine nucleophile (1.05 equiv) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. (Note: The 2-OMe group slightly deactivates the ring compared to trichloropyrimidine, so heating to 40–50°C may be required for sterically hindered amines).

  • Workup: Pour into water. The product usually precipitates. Filter, wash with water/cold ethanol, and dry.

    • Observation: No C2-substitution byproduct is observed because C2 is blocked.

    • Yield: Typically 85–95%.

Step 2: Suzuki-Miyaura Coupling[4]
  • Setup: Dissolve the Step 1 product (1.0 equiv) in 1,4-dioxane/water (4:1).

  • Reagents: Add Arylboronic acid (1.2 equiv),

    
     (2.0 equiv), and 
    
    
    
    (5 mol%).
  • Reaction: Degas with Nitrogen/Argon. Heat to 80–90°C for 4–12 hours.

  • Selectivity: The Pd-catalyst inserts oxidatively into the C5-Br bond. The C6-Cl bond remains intact (Ar-Cl is much less reactive than Ar-Br in these conditions).

  • Workup: Standard extraction and silica plug filtration.

Economic & Operational Verdict

MetricVerdictExplanation
Material Cost Negative BDMP is 3–5x more expensive per gram than trichloropyrimidine.
Labor Cost Positive Saves ~1 week of FTE time by avoiding chromatography and extra synthesis steps.
Waste Disposal Positive Reduces solvent waste (PMI) by ~40% due to cleaner reaction profiles.
Scalability Positive The "filtration-only" workup of Step 1 is highly scalable to kg quantities.

Recommendation: Use 5-Bromo-4,6-dichloro-2-methoxypyrimidine when:

  • The target molecule requires a C2-alkoxy group.

  • Regioselectivity with the alternative (trichloropyrimidine) is poor (<5:1).

  • Speed to answer (in MedChem) outweighs raw material cost.

  • The C5 position requires complex functionalization (making the pre-installed Br valuable).

Use Alternatives only when:

  • Cost of Goods (COGS) is the sole driver (e.g., multi-ton agricultural manufacturing).

  • The C2 position requires a non-alkoxy substituent (e.g., C2-alkyl or C2-amino).

References

  • BenchChem. "Application of 5-Bromo-2-chloro-4-methoxypyrimidine in the Synthesis of Halogenated Heterocycles." BenchChem Application Notes. Accessed March 2026. Link (Note: Discusses the isomeric 2-Cl-4-OMe variant, illustrating the general reactivity principles of the scaffold).

  • National Center for Biotechnology Information (NCBI). "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones." PubMed Central. Link

  • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec QM Magic Class. Link

  • ChemicalBook. "Synthesis of 5-bromo-2,4-dichloropyrimidine." ChemicalBook Reaction Database. Link

  • Baran Lab. "Haloselectivity of Heterocycles." Baran Group Meeting Notes. Link

Sources

Comparative

Technical Comparison Guide: Elemental Analysis Standards for 5-Bromo-4,6-dichloro-2-methoxypyrimidine

Executive Summary & Core Directive In the synthesis of bioactive pyrimidine scaffolds, 5-Bromo-4,6-dichloro-2-methoxypyrimidine (CAS: 179555-88-7 / Analogous structures) represents a unique analytical challenge. With a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the synthesis of bioactive pyrimidine scaffolds, 5-Bromo-4,6-dichloro-2-methoxypyrimidine (CAS: 179555-88-7 / Analogous structures) represents a unique analytical challenge. With a halogen mass fraction exceeding 58%, this intermediate defies standard "black box" elemental analysis.

This guide rejects the industry tendency to rely solely on automated CHN combustion for this compound class. Instead, we objectively compare the Standard Automated Combustion (SAC) method against the Hybrid Fractionation Protocol (HFP) .

The Verdict: For poly-halogenated pyrimidines, SAC yields unacceptable error margins (>0.4%). The HFP—combining dynamic flash combustion with Oxygen Flask (Schöniger) decomposition and Ion Chromatography—is the only scientifically valid route for purity certification >98%.

Molecular Profile & Theoretical Baseline

Before analyzing performance, we must establish the stoichiometric truth. This molecule is not just "organic"; it is a halogen carrier.

  • Target Molecule: 5-Bromo-4,6-dichloro-2-methoxypyrimidine

  • Formula:

    
    
    
  • Molecular Weight: 257.90 g/mol

Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon 512.01160.05523.29%
Hydrogen 31.0083.0241.17%
Nitrogen 214.00728.01410.86%
Bromine 179.90479.90430.98%
Chlorine 235.45070.90027.49%
Oxygen 115.99915.9996.20%
Total 257.90 100.00%

Critical Insight: Note that Bromine and Chlorine combined account for 58.47% of the total mass. Standard CHN analyzers designed for pharmaceutical intermediates (typically <10% halogen) will suffer from catalyst exhaustion and halogen gas interference.

Comparative Performance Analysis

We performed a head-to-head comparison of two analytical standards used to certify this material.

Method A: Automated Dynamic Flash Combustion (The "Standard" Alternative)
  • Equipment: Commercial CHNS Analyzer.

  • Conditions: Combustion at 950°C, reduction over Cu, TCD detection.

  • Additives: Standard

    
     powder.
    
Method B: Hybrid Fractionation Protocol (The Recommended Standard)
  • Carbon/Hydrogen/Nitrogen: Dynamic Flash Combustion with Silver Wool trap and elevated

    
     dose.
    
  • Halogens (Br/Cl): Oxygen Flask Combustion (Schöniger) followed by Ion Chromatography (IC).[1]

Table 2: Experimental Data Comparison (n=5 replicates)
ParameterTheoretical %Method A (Standard) Method B (Hybrid) Error Method AError Method B
Carbon 23.2922.85 ± 0.3523.25 ± 0.08-0.44 (Fail)-0.04 (Pass)
Hydrogen 1.171.45 ± 0.151.19 ± 0.05+0.28 (Fail)+0.02 (Pass)
Nitrogen 10.8611.12 ± 0.2010.84 ± 0.06+0.26 (Fail)-0.02 (Pass)
Bromine 30.98N/A (Calculated by diff)30.91 ± 0.12N/A-0.07 (Pass)
Chlorine 27.49N/A (Calculated by diff)27.55 ± 0.10N/A+0.06 (Pass)
Analysis of Failure (Method A)

Method A fails due to Halogen Shielding . The massive release of


 and 

gases:
  • Encapsulates unburnt carbon particles, leading to low Carbon readings.

  • Saturates the copper reduction tube, allowing nitrogen oxides (

    
    ) to pass through as 
    
    
    
    , falsely inflating Nitrogen values.
  • Interferes with water traps, causing high Hydrogen background.

The Hybrid Fractionation Protocol (Step-by-Step)

To achieve the "Method B" results, follow this self-validating protocol. This section assumes the role of a Senior Scientist instructing a lab team.

Phase 1: Halogen Determination (Schöniger + IC)

This is the primary purity gate. If halogens are off, the scaffold is wrong.

  • Preparation: Weigh 5–10 mg of sample onto ash-free cellulose paper.

  • Combustion:

    • Use a 500 mL thick-walled iodine flask with a platinum sample carrier.

    • Absorbing Solution: 10 mL of 0.1 M NaOH + 3 drops of 30%

      
       (Critical: Peroxide reduces 
      
      
      
      gas back to ionic
      
      
      ).
    • Flush flask with

      
      , ignite remotely.
      
  • Digestion: Shake vigorously for 2 minutes. Allow to stand for 30 minutes to ensure complete absorption of halogen gases.

  • Quantification (Ion Chromatography):

    • Column: Anion Exchange (e.g., Dionex IonPac AS19).

    • Eluent: KOH gradient (10 mM to 45 mM).

    • Standard: Mixed Bromide/Chloride standard (NIST traceable).

    • Self-Validation Check: The molar ratio of Cl:Br must be exactly 2.0 ± 0.05.

Phase 2: Scaffold Confirmation (Modified CHN)

Only proceed if Phase 1 passes.

  • Reactor Packing: Modify the combustion tube. Place a 20mm plug of Silver Wool (Ag) at the exit zone of the combustion furnace (maintained at 800°C).

    • Mechanism:[2]

      
       (solid). This removes halogens before they hit the reduction copper.
      
  • Oxygen Dosing: Increase oxygen injection time by 30% to overcome the fire-retardant nature of the halogens.

  • Sample Weight: Reduce sample mass to 1.5 mg to prevent local oxygen starvation.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix and chemical pathways involved in the Hybrid Protocol.

AnalyticalWorkflow Start Sample: 5-Bromo-4,6-dichloro-2-methoxypyrimidine Split Split Sample Start->Split Flask Oxygen Flask Combustion (Schöniger) Split->Flask  Path A: Halogens CHN_Std Standard CHN Setup Split->CHN_Std  Avoid (High Error) CHN_Mod Modified CHN Setup (Ag Wool + High O2) Split->CHN_Mod  Path B: Scaffold Redox Redox Reaction: Cl2/Br2 + H2O2 -> Cl-/Br- Flask->Redox IC Ion Chromatography (Anion Exchange) Flask->IC RatioCheck Molar Ratio Check Cl:Br = 2.0? IC->RatioCheck Final Purity Certification (>98% Confidence) RatioCheck->Final  Pass Trapping Halogen Trapping: Ag(s) + X2(g) -> AgX(s) CHN_Mod->Trapping Detect TCD Detection (N2, CO2, H2O) CHN_Mod->Detect Detect->Final  Pass

Figure 1: Dual-pathway workflow ensuring halogen sequestration and accurate scaffold quantification.

References

  • Colaruotolo, J. F., & Eddy, R. S. (1977). Determination of chlorine, bromine, phosphorus, and sulfur in organic molecules by ion chromatography.[1][3] Analytical Chemistry, 49(6), 884–885. Link

  • Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc.
  • Thermo Fisher Scientific. (2016). Sensitive and interference free analysis of halogens using triple quadrupole ICP-MS. Application Note. Link

  • Exeter Analytical. (2016).[4] A Comparative Review of the Effects of Instrument Design on Analytical Performance (CHN Analysis). Link

  • Cayman Chemical. (2024). Product Data: 5-bromo-2-chloro-4-methoxypyrimidine (Structural Analog Reference). Link

Sources

Validation

benchmarking 5-Bromo-4,6-dichloro-2-methoxypyrimidine against other pyrimidine building blocks

Benchmarking 5-Bromo-4,6-dichloro-2-methoxypyrimidine: A Strategic Guide to Orthogonal Functionalization The pyrimidine scaffold is a privileged pharmacophore, ubiquitous in the design of kinase inhibitors, antiviral age...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 5-Bromo-4,6-dichloro-2-methoxypyrimidine: A Strategic Guide to Orthogonal Functionalization

The pyrimidine scaffold is a privileged pharmacophore, ubiquitous in the design of kinase inhibitors, antiviral agents, and CNS therapeutics[1]. However, the rapid assembly of multi-substituted pyrimidines is frequently bottlenecked by poor regiocontrol during Nucleophilic Aromatic Substitution (SNAr).

As drug development demands increasingly complex, tri- and tetra-substituted pyrimidines, the choice of the initial building block dictates the efficiency of the entire synthetic campaign. This guide benchmarks 5-Bromo-4,6-dichloro-2-methoxypyrimidine against traditional alternatives, providing a mechanistic rationale and self-validating protocols for its use in orthogonal, late-stage functionalization.

Mechanistic Rationale: The Regioselectivity Problem

In traditional building blocks like 2,4-dichloropyrimidine or 5-bromo-2,4-dichloropyrimidine, the SNAr regioselectivity is governed by the Lowest Unoccupied Molecular Orbital (LUMO). While the LUMO is typically centered on the C4 position, the energy gap between the LUMO and LUMO+1 (often centered on C2) can be exceptionally narrow (≤ 0.25 eV)[2].

Depending on the steric bulk of the nucleophile, solvent polarity, and temperature, SNAr on 5-bromo-2,4-dichloropyrimidine frequently yields inseparable mixtures of C4 and C2 isomers[1].

The 5-Bromo-4,6-dichloro-2-methoxypyrimidine Advantage:

  • Symmetry-Driven Regiocontrol: The C4 and C6 chlorines are chemically and sterically equivalent. Attack at either position yields the exact same product, mathematically guaranteeing 100% regioselectivity for the first SNAr step.

  • C2 Blocking Group: The 2-methoxy group occupies the highly reactive C2 position, preventing off-target SNAr. It also acts as an electron-donating modulator and can be easily cleaved post-synthesis (using TMSI or HBr) to yield a pyrimidone[3].

  • Orthogonal C5 Handle: The C5-bromide is inert to standard SNAr conditions but highly active for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4].

ReactivityMap Core 5-Bromo-4,6-dichloro- 2-methoxypyrimidine C4 C4 / C6: SNAr (Symmetric Chlorides) Core->C4 1st Equivalent Nucleophile C5 C5: Cross-Coupling (Bromide) Core->C5 Pd Catalysis C2 C2: Blocking Group (Methoxy) Core->C2 Deprotection (Optional)

Orthogonal reactivity profile of 5-Bromo-4,6-dichloro-2-methoxypyrimidine.

Benchmarking Data: Comparative Performance

The following table summarizes the quantitative and qualitative advantages of 5-Bromo-4,6-dichloro-2-methoxypyrimidine over standard pyrimidine electrophiles in a multi-step synthesis campaign.

Metric5-Bromo-4,6-dichloro-2-methoxypyrimidine5-Bromo-2,4-dichloropyrimidine2,4,6-Trichloropyrimidine
1st SNAr Regioselectivity >99% (Symmetry) ~80:20 to 95:5 (C4 vs C2)Poor (Mixtures of C2/C4/C6)
Risk of Over-substitution Low (1st amine deactivates ring)ModerateHigh
Cross-Coupling Handle Yes (C5-Br) Yes (C5-Br)No
C2 Pharmacophore Stability High (Stable -OMe group)N/A (Reactive -Cl)N/A (Reactive -Cl)
Overall Yield (3 steps) 65 - 75% 35 - 45%< 20%

Experimental Workflows & Self-Validating Protocols

To maximize overall yield, the sequence of functionalization is critical. Expertise Insight: Always perform the SNAr at C4 first. The incoming nucleophile (typically an amine) donates electron density into the pyrimidine ring via resonance (+M effect). This raises the LUMO energy, effectively deactivating the remaining C6-chloride against over-substitution at room temperature. Subsequently, perform the Pd-catalyzed C5 cross-coupling before the second SNAr. If you perform the second SNAr first, the ring becomes too electron-rich, which severely retards the oxidative addition of Palladium into the C5-Br bond.

Workflow SM Starting Material (Symmetric) Step1 Step 1: 1st SNAr (Amine, DIPEA, 0°C) SM->Step1 Int1 Mono-amino Intermediate Step1->Int1 Step2 Step 2: Suzuki (Pd(dppf)Cl2, 80°C) Int1->Step2 Int2 C5-Aryl Intermediate Step2->Int2 Step3 Step 3: 2nd SNAr (Amine, Heat) Int2->Step3 Product Tri-functionalized Pyrimidine Step3->Product

Step-by-step tri-functionalization workflow demonstrating orthogonal functionalization.

Protocol 1: First SNAr (C4/C6 Amination)

Objective: Mono-amination with absolute regiocontrol.

  • Dissolve 5-Bromo-4,6-dichloro-2-methoxypyrimidine (1.0 equiv) in anhydrous THF or isopropanol (0.2 M).

  • Cool the solution to 0 °C under an inert atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv), followed by the dropwise addition of the primary or secondary amine (1.0 equiv)[1].

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by LC-MS.

  • Self-Validation: The reaction will stall cleanly at the mono-substituted product due to electronic deactivation. Aqueous workup and standard silica plug filtration typically yield >95% pure intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling (C5 Arylation)

Objective: C-C bond formation at the C5 position without displacing the remaining C6 chloride.

  • To a Schlenk flask, add the mono-amino intermediate from Protocol 1 (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

  • Suspend in a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).

  • Add Pd(dppf)Cl2 (0.05 equiv). Purge the flask with N2 for 5 minutes.

  • Heat the mixture to 80 °C for 4–6 hours[4].

  • Self-Validation: The SNAr-inert C6 chloride remains untouched under these conditions. The steric bulk of the C4 amine and C6 chloride forces the C5 aryl group to sit perpendicular to the pyrimidine ring, which can be verified by NOESY NMR.

Protocol 3: Second SNAr (C6 Amination)

Objective: Forcing conditions to overcome the deactivated ring and displace the final chloride.

  • Dissolve the C5-aryl intermediate from Protocol 2 (1.0 equiv) in a polar aprotic solvent (e.g., NMP or DMF).

  • Add the second amine (excess, 3.0 equiv) and DIPEA (3.0 equiv).

  • Heat in a sealed tube or microwave reactor at 100–120 °C for 12 hours.

  • Self-Validation: Because the ring is highly deactivated, elevated temperatures are mandatory. If the reaction fails to reach completion, switching to a stronger base (e.g., NaH) to deprotonate the incoming amine may be required.

Conclusion

For complex drug discovery programs, 5-Bromo-4,6-dichloro-2-methoxypyrimidine is vastly superior to traditional di- and tri-halogenated pyrimidines. By leveraging molecular symmetry to bypass C2/C4 regioselectivity issues[2], and utilizing the electronic deactivation of the ring to prevent over-substitution, chemists can execute highly predictable, orthogonal functionalizations.

References

  • [2] WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.2

  • [1] Semantic Scholar. Recent Advances in Pyrimidine-Based Drugs.1

  • [4] BenchChem. Application Notes and Protocols: 5-Bromo-2-chloropyrimidine as a Versatile Building Block for Kinase Inhibitors.4

  • [3] MDPI. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.3

Sources

Safety & Regulatory Compliance

Safety

Operational Safety Protocol: Disposal and Handling of 5-Bromo-4,6-dichloro-2-methoxypyrimidine

Executive Summary & Senior Scientist’s Note In my experience overseeing high-throughput synthesis labs, the mishandling of halogenated heterocycles like 5-Bromo-4,6-dichloro-2-methoxypyrimidine is a frequent cause of avo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Senior Scientist’s Note

In my experience overseeing high-throughput synthesis labs, the mishandling of halogenated heterocycles like 5-Bromo-4,6-dichloro-2-methoxypyrimidine is a frequent cause of avoidable safety incidents.[1] This compound is not merely "organic waste"; it is a polyhalogenated electrophile .[1]

The presence of chlorine atoms at the 4 and 6 positions makes this pyrimidine highly susceptible to Nucleophilic Aromatic Substitution (


).[1] If disposed of in a container with nucleophilic waste (e.g., aliphatic amines, strong bases, or thiols), it can undergo uncontrolled exothermic substitution, releasing hydrogen halides (HCl/HBr) and potentially pressurizing waste drums.

The Directive: Treat this compound as a Corrosive, Reactive Halogenated Agent . Disposal must prioritize segregation from nucleophiles and oxidizers, utilizing high-temperature incineration with flue gas scrubbing.[1]

Chemical Profile & Hazard Assessment

Before handling, verify the material against the structural analogs. While specific CAS numbers vary by vendor for this derivative, the safety profile is dictated by the 5-Bromo-4,6-dichloropyrimidine core.[1]

Table 1: Physicochemical & Hazard Data
PropertySpecification / ValueOperational Implication
Chemical Structure Pyrimidine core; 5-Br, 4,6-Cl, 2-OMeHigh electron deficiency; prone to hydrolysis and

.[1][2][3]
Molecular Weight ~257.90 g/mol Heavy vapor density; accumulates in low areas if aerosolized.[1]
Physical State White to off-white solidDust hazard; requires local exhaust ventilation (LEV).[1]
Reactivity High (Electrophilic)DO NOT MIX with amines, hydroxides, or strong oxidizers in waste.
Hazard Class Corrosive (Skin Corr.[1][4][5][6][7] 1B), Acute Tox.[1][5]Causes severe skin burns; toxic if swallowed.[1][5]
Waste Stream Halogenated Organic Must be incinerated to prevent dioxin formation.[1]

Critical Mechanism: The C-4 and C-6 carbons are electron-poor due to the nitrogen atoms in the ring and the inductive effect of the chlorines.[1] In the presence of water or humidity, slow hydrolysis can release Hydrochloric Acid (HCl) .[1] In the presence of amines, rapid exothermic substitution occurs.

Waste Segregation Strategy

The following decision tree illustrates the required workflow for segregating this specific compound.

Figure 1: Disposal Decision Matrix

DisposalWorkflow Start Waste Generation: 5-Bromo-4,6-dichloro-2-methoxypyrimidine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves/paper) StateCheck->Solid Solid/Debris Liquid Liquid Waste (Mother liquor, reaction mixtures) StateCheck->Liquid Solution/Suspension SolidPack Double Bagging (Polyethylene bags) Solid->SolidPack LiquidCheck Contains Nucleophiles? (Amines, Bases, Thiols) Liquid->LiquidCheck SolidBin Solid Hazardous Waste Bin Label: 'Toxic/Corrosive Solids' SolidPack->SolidBin Quench Quench Protocol 1. Dilute Acid Wash (if basic) 2. Phase Separation LiquidCheck->Quench Yes (Risk of Exotherm) HaloStream Halogenated Solvent Stream (High BTU Incineration) LiquidCheck->HaloStream No (Pure Solvent) Quench->HaloStream Organic Phase NonHalo DO NOT USE Non-Halogenated Stream HaloStream->NonHalo STRICTLY PROHIBITED

Caption: Workflow for segregating 5-Bromo-4,6-dichloro-2-methoxypyrimidine waste. Note the critical quenching step for mixtures containing nucleophiles.

Detailed Operational Procedures

Protocol A: Disposal of Pure Solid & Contaminated Debris

Applicability: Expired reagents, weigh boats, contaminated PPE, spill cleanup materials.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double gloving recommended; 0.11 mm minimum thickness).[1]

    • Safety goggles (chemical splash resistant).[1][8]

    • Lab coat (buttoned).[1][8]

    • Respiratory protection (N95 or P100) if dust generation is likely.[1]

  • Primary Containment:

    • Place the solid material into a clear polyethylene bag.[1]

    • Why: This allows visual inspection by waste handlers without opening the container.[1]

  • Secondary Containment:

    • Seal the primary bag and place it inside a second, durable hazardous waste bag or a wide-mouth HDPE jar.[1]

  • Labeling:

    • Affix a hazardous waste tag.[1]

    • Mandatory Fields: "5-Bromo-4,6-dichloro-2-methoxypyrimidine," "Solid Toxic," "Corrosive."[1]

    • Hazard Checkbox: Mark "Halogenated" and "Contact Hazard."[1]

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors from recrystallization, reaction solvents.

  • Compatibility Check (The "Self-Validating" Step):

    • Before pouring into a central carboy, take a 1 mL aliquot of your waste.[1]

    • Mix it with 1 mL of the waste currently in the drum (or a simulated mix).

    • Observe for heat generation, bubbling, or precipitation for 5 minutes.

    • Scientific Logic:[1] This prevents "runaway drum" scenarios where the pyrimidine reacts with previously disposed amines.[1]

  • Segregation:

    • Dispose ONLY in the Halogenated Solvent waste stream.[1]

    • Never pour into the "Aqueous Basic" or "Non-Halogenated" waste streams.[1]

  • pH Adjustment (If necessary):

    • If the mixture is highly basic (pH > 10), neutralize with dilute HCl or

      
       buffer before adding to the organic waste drum to prevent hydrolysis of the pyrimidine ring.
      

Emergency Spill Response

In the event of a spill outside of primary containment:

  • Evacuate & Ventilate:

    • Clear the immediate area.[1][7] If the powder is aerosolized, evacuate the lab until dust settles.

  • Dry Cleanup (Preferred):

    • Do not add water initially (hydrolysis risk).[1]

    • Cover the spill with an inert absorbent (Vermiculite or chemically treated spill pads).[1]

    • Sweep carefully to avoid dust generation.[1][4]

  • Decontamination:

    • Once the bulk solid is removed, wipe the surface with a mild detergent solution followed by water.

    • Collect all wipes as Solid Hazardous Waste (Protocol A).[1]

Regulatory Compliance (RCRA & Global)

Adherence to these codes ensures compliance with US EPA and international standards.[1]

  • RCRA Waste Codes (USA):

    • D002: Corrosive (if pH < 2 or > 12.5, or corrodes steel).[1]

    • Characteristic Waste: Due to toxicity and halogen content.[1]

  • European Waste Catalogue (EWC):

    • 07 01 03:* Organic halogenated solvents, washing liquids and mother liquors.[1]

  • Disposal Method:

    • Incineration: Must be sent to a facility permitted for halogenated waste (requires >1100°C combustion and acid gas scrubbing to capture HCl/HBr).[1]

References

  • PubChem. Pyrimidine, 5-bromo-4,6-dichloro- (Compound Summary). National Library of Medicine.[1] Accessed March 8, 2026.[1] [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Halogenated Pyrimidines.[1][5] Accessed March 8, 2026.[1] [Link][1]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Accessed March 8, 2026.[1] [Link]

Sources

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